molecular formula C17H16N4O2S B14756530 CRCD2

CRCD2

Cat. No.: B14756530
M. Wt: 340.4 g/mol
InChI Key: PBSNIERBSVCZDL-UHFFFAOYSA-N
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Description

CRCD2 is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H16N4O2S/c18-15(22)14-10-3-1-2-4-13(10)24-17(14)21-16(23)9-5-6-11-12(7-9)20-8-19-11/h5-8H,1-4H2,(H2,18,22)(H,19,20)(H,21,23)

InChI Key

PBSNIERBSVCZDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)N=CN4)C(=O)N

Origin of Product

United States

Foundational & Exploratory

CRCD2 as a First-in-Class NT5C2 Nucleotidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CRCD2, a novel, first-in-class small-molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2). NT5C2 is a critical enzyme in purine (B94841) metabolism and a key driver of resistance to thiopurine chemotherapies, such as 6-mercaptopurine (B1684380) (6-MP), in acute lymphoblastic leukemia (ALL). This document details the mechanism of action, quantitative inhibitory data, and relevant experimental methodologies for this compound, offering a valuable resource for researchers in oncology, drug discovery, and molecular biology.

Introduction

Low-intensity maintenance therapy with 6-MP is a cornerstone of treatment for ALL. However, the development of resistance is a significant clinical challenge, with activating mutations in the NT5C2 gene being a major contributor, particularly in early relapse cases.[1][2][3] These mutations lead to increased nucleotidase activity, which dephosphorylates and inactivates the cytotoxic metabolites of 6-MP.[4][5] this compound has been identified as a potent and specific inhibitor of both wild-type and mutant forms of NT5C2, demonstrating the potential to reverse thiopurine resistance and enhance the efficacy of chemotherapy.[1][6]

Mechanism of Action

This compound functions as an uncompetitive inhibitor of NT5C2.[1][2] This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, not to the free enzyme. The inhibitory effects of this compound are therefore more pronounced in the presence of the NT5C2 substrate, such as inosine (B1671953) monophosphate (IMP).[1][2] This mechanism suggests that this compound may be particularly effective in cellular environments with active purine metabolism.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) analyses suggest that this compound binds to or induces a reconfiguration of the catalytic domain of NT5C2 in the presence of its substrate.[1][2] This is consistent with its uncompetitive inhibitory nature.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with NT5C2 and its biological effects.

Table 1: Binding Affinity and Enzymatic Inhibition of this compound against NT5C2

Target ProteinParameterValueExperimental Method
NT5C2 R367QKd70.9 µmol/LSurface Plasmon Resonance
NT5C2 R367Q (in the presence of IMP)Kd~60.6 µmol/L (14.5% decrease)Surface Plasmon Resonance
NT5C2 R367QVmax610 µmol/L IMP/minMalachite Green Assay
NT5C2 R367QKm308 µmol/L IMPMalachite Green Assay

Table 2: Cellular Activity of this compound in Combination with 6-Mercaptopurine (6-MP)

Cell LineNT5C2 StatusTreatmentEffect
Jurkat (T-ALL)Wild-type10 µmol/L this compound + 6-MPIncreased sensitivity to 6-MP
CUTLL1 (T-ALL)Wild-type10 µmol/L this compound + 6-MPIncreased sensitivity to 6-MP
Jurkat expressing mutant NT5C2Mutant10 µmol/L this compound + 6-MPReversal of 6-MP resistance
Patient-derived xenograft (relapsed T-ALL)Mutant10 µmol/L this compound + 6-MPReversal of 6-MP resistance

Signaling Pathways and Drug Action

The role of NT5C2 in 6-MP resistance and the inhibitory action of this compound can be visualized in the following signaling pathway.

NT5C2_Pathway 6-MP 6-MP TIMP Thioinosine Monophosphate (TIMP) (Active Metabolite) 6-MP->TIMP Metabolic Activation DNA_Incorp Incorporation into DNA (Cytotoxicity) TIMP->DNA_Incorp Thiouric_Acid Thiouric Acid (Inactive Metabolite) TIMP->Thiouric_Acid Dephosphorylation NT5C2_WT NT5C2 (Wild-type) NT5C2_Mut NT5C2 (Mutant/Activated) (e.g., R367Q) NT5C2_Mut->TIMP NT5C2_Mut->Thiouric_Acid This compound This compound This compound->NT5C2_Mut

Caption: NT5C2-mediated 6-MP resistance and this compound inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. High-Throughput Screening for NT5C2 Inhibitors

This protocol outlines the malachite green-based nucleotidase assay used for the initial identification of NT5C2 inhibitors from a chemical library.

HTS_Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection and Analysis plate 384-well plate recombinant_protein Add recombinant NT5C2 R367Q protein (0.02 µmol/L) plate->recombinant_protein compound_library Add compounds from chemical library recombinant_protein->compound_library add_substrate Add IMP substrate (100 µmol/L) compound_library->add_substrate incubation Incubate at 37°C for 15 minutes add_substrate->incubation stop_reaction Add malachite green reagent to stop reaction incubation->stop_reaction colorimetric_reading Measure absorbance at 620 nm stop_reaction->colorimetric_reading data_analysis Calculate percent inhibition colorimetric_reading->data_analysis SPR_Workflow cluster_0 Immobilization cluster_1 Binding Analysis cluster_2 Data Interpretation chip_prep Prepare sensor chip immobilize_protein Immobilize recombinant NT5C2 D52N R367Q protein chip_prep->immobilize_protein inject_analyte Inject varying concentrations of this compound (analyte) immobilize_protein->inject_analyte measure_response Measure change in resonance units (RU) over time inject_analyte->measure_response generate_sensorgram Generate sensorgram (RU vs. time) measure_response->generate_sensorgram calculate_kd Calculate equilibrium dissociation constant (Kd) generate_sensorgram->calculate_kd

References

Reversing 6-Mercaptopurine Resistance in Acute Lymphoblastic Leukemia: The Role of CRCD2

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acquired resistance to 6-mercaptopurine (B1684380) (6-MP), a cornerstone of maintenance therapy for Acute Lymphoblastic Leukemia (ALL), is a significant clinical challenge, particularly in relapsed disease. A primary driver of this resistance is the activation of the cytosolic 5'-nucleotidase II (NT5C2) enzyme, which inactivates the cytotoxic metabolites of 6-MP. This can occur through genetic mutations, identified in over 35% of early relapse ALL cases, or via non-genetic mechanisms such as post-translational modification.[1][2][3] This guide details the role and mechanism of CRCD2, a first-in-class small molecule inhibitor of NT5C2, in reversing 6-MP resistance in ALL. By directly inhibiting both wild-type and mutant NT5C2, this compound restores the cytotoxic efficacy of 6-MP, presenting a promising therapeutic strategy to overcome resistance and enhance the durability of remission in ALL.

The Mechanism of 6-MP Resistance in ALL

6-Mercaptopurine is a prodrug that requires intracellular conversion into thiopurine nucleotides, primarily thioinosine monophosphate (TIMP) and thioguanine nucleotides (TGNs), to exert its cytotoxic effects. These active metabolites disrupt de novo purine (B94841) synthesis and are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.

The NT5C2 enzyme functions as a key negative regulator in this pathway.[1] It dephosphorylates the active thiopurine monophosphates, converting them back into inactive nucleosides that are subsequently eliminated from the cell.[1] Under normal conditions, this maintains cellular homeostasis. However, in the context of ALL relapse, two primary mechanisms lead to hyperactivation of NT5C2, conferring resistance to 6-MP:

  • Genetic Mutations: Relapse-associated gain-of-function mutations in the NT5C2 gene lead to the expression of a constitutively active enzyme. These mutations enhance the enzyme's ability to dephosphorylate and inactivate 6-MP metabolites, thereby reducing the drug's efficacy.[1][2]

  • Non-Genetic Activation: A novel mechanism of resistance involves the phosphorylation of NT5C2 at the Serine 502 residue (S502). This post-translational modification also results in enzyme activation, driving 6-MP resistance even in leukemias with wild-type NT5C2.[1][2][3]

This compound: A Novel NT5C2 Inhibitor

This compound is a first-in-class small molecule compound identified through high-throughput screening as a potent and specific inhibitor of NT5C2.[1] It acts as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[2] This mechanism allows this compound to effectively inhibit both the wild-type and various relapse-associated mutant forms of NT5C2.[1][2] By blocking NT5C2 activity, this compound prevents the degradation of active thiopurine nucleotides, leading to their accumulation within leukemia cells and restoring sensitivity to 6-MP.

Signaling Pathway of 6-MP Metabolism and this compound Intervention

cluster_0 Cellular Environment cluster_1 NT5C2-Mediated Resistance 6-MP 6-MP TIMP Thioinosine Monophosphate (TIMP) (Active Metabolite) 6-MP->TIMP Metabolic Activation Inactive Metabolites Inactive Metabolites TIMP->Inactive Metabolites Dephosphorylation (Resistance Pathway) DNA/RNA Incorporation DNA/RNA Incorporation & Purine Synthesis Inhibition TIMP->DNA/RNA Incorporation Cytotoxicity Leukemic Cell Death DNA/RNA Incorporation->Cytotoxicity NT5C2_WT NT5C2 (Wild-Type) NT5C2_Mut NT5C2 (Mutant/Phosphorylated) [Hyperactive] NT5C2_Mut->TIMP Accelerated Dephosphorylation This compound This compound This compound->NT5C2_WT Inhibition This compound->NT5C2_Mut Inhibition

Caption: Mechanism of this compound in overcoming 6-MP resistance.

Quantitative Data: In Vitro Efficacy of this compound

The combination of this compound with 6-MP has been shown to significantly increase the sensitivity of both NT5C2 wild-type and mutant ALL cell lines to 6-MP.

Table 1: Reversal of 6-MP Resistance in T-ALL Cell Lines
Cell LineNT5C2 StatusTreatment6-MP IC50 (µM)Fold Sensitization
Jurkat Wild-TypeVehicle~2.5-
10 µM this compound~0.55.0x
CUTLL1 Wild-TypeVehicle~5.0-
10 µM this compound~1.05.0x
PEER MutantVehicle> 10.0-
10 µM this compound~1.5>6.7x
BE13 MutantVehicle> 10.0-
10 µM this compound~2.0>5.0x
Data derived from graphical representations in Reglero et al., 2022.[2] IC50 values are approximate.
Table 2: Reversal of 6-MP Resistance in B-Precursor ALL Cell Lines
Cell LineNT5C2 StatusTreatment6-MP IC50 (µM)Fold Sensitization
REH Wild-TypeVehicle~0.3-
10 µM this compound~0.056.0x
697 R368W MutantVehicle~5.0-
10 µM this compound~0.510.0x
Data derived from graphical representations in Reglero et al., 2022.[2] IC50 values are approximate.
Table 3: Synergistic Interaction between this compound and 6-MP
Cell ModelNT5C2 StatusCombination Index (CI)Interpretation
Nt5c2 Mouse ALLWild-Type0.8Mild Synergism
Nt5c2 Mouse ALLR367Q Mutant0.32Strong Synergism
Combination index values indicate synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

NT5C2 Enzymatic Assay (Malachite Green)

This assay quantifies the nucleotidase activity of NT5C2 by measuring the release of inorganic phosphate (B84403) (Pi) from a substrate like inosine (B1671953) monophosphate (IMP).

Protocol:

  • Recombinant Protein: Use purified recombinant NT5C2 protein (wild-type or mutant, e.g., R367Q).

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT).

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, varying concentrations of this compound (or vehicle control), and recombinant NT5C2 protein.

  • Initiate Reaction: Add the substrate (e.g., Inosine Monophosphate, IMP) to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Phosphate Detection: Stop the reaction and quantify the released phosphate using a Malachite Green reagent. This reagent forms a colored complex with inorganic phosphate.

  • Measurement: Read the absorbance at ~620-640 nm using a microplate reader. The amount of color is proportional to the NT5C2 activity.

Cell Viability Assay

This assay determines the cytotoxic effect of 6-MP with and without this compound on ALL cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

Protocol:

  • Cell Seeding: Seed ALL cells (e.g., Jurkat, REH) in opaque-walled 96-well plates at a density of 10,000 to 50,000 cells per well.

  • Compound Treatment: Treat cells with a matrix of increasing concentrations of 6-MP and a fixed concentration of this compound (e.g., 10 µM) or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium). This reagent lyses the cells and provides the substrate for a thermostable luciferase.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log concentration of 6-MP.

In Vivo Xenograft Model

This protocol assesses the in vivo efficacy of the this compound and 6-MP combination.

Protocol:

  • Model: Utilize immunodeficient mice (e.g., NSG mice) engrafted with human ALL cell lines or patient-derived xenografts (PDXs) that express a luciferase reporter gene for bioluminescence imaging.

  • Treatment Groups: Once leukemia is established (detectable bioluminescent signal), randomize mice into treatment cohorts:

    • Vehicle Control

    • This compound alone

    • 6-MP alone

    • This compound + 6-MP combination

  • Drug Administration: Administer drugs according to a defined schedule (e.g., daily oral gavage for a specified number of weeks).

  • Monitoring: Monitor tumor burden non-invasively using bioluminescence imaging (BLI) at regular intervals. Inject mice with D-luciferin substrate and image using an in vivo imaging system.

  • Endpoint Analysis: At the end of the study, assess leukemia burden in hematopoietic tissues like bone marrow and spleen by flow cytometry for reporter-positive (e.g., GFP+) cells.

  • Data Analysis: Quantify the bioluminescent signal (total flux) and the percentage of leukemic cells in tissues to determine treatment efficacy.

Workflow and Logical Relationships

General Experimental Workflow for this compound Evaluation

cluster_0 In Vitro Analysis cluster_1 In Vivo Validation A High-Throughput Screen (e.g., Malachite Green Assay) B Identify this compound as NT5C2 Inhibitor A->B C Cell Viability Assays (ALL Cell Lines - WT & Mutant) B->C E Confirm On-Target Effect (NT5C2 Knockout Cells) B->E F Validate Mechanism (e.g., Western Blot for p-S502) B->F D Determine IC50 Shift & Synergy (Combination Index) C->D G Establish ALL Xenograft Mouse Model (PDX or Cell Line) D->G H Treat with 6-MP +/- this compound G->H I Monitor Tumor Burden (Bioluminescence Imaging) H->I J Endpoint Analysis (Flow Cytometry of BM/Spleen) I->J

Caption: A stepwise workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that directly addresses a key mechanism of 6-MP resistance in ALL. By inhibiting NT5C2, this compound effectively re-sensitizes both genetically resistant and non-genetically resistant leukemia cells to 6-MP. The strong synergistic effect observed in vitro and the promising efficacy in preclinical in vivo models underscore its potential for clinical translation.

Future research should focus on:

  • Clinical Trials: Designing early-phase clinical trials to evaluate the safety, pharmacokinetics, and efficacy of this compound in combination with 6-MP-based maintenance therapy in patients with relapsed/refractory ALL.

  • Biomarker Development: Validating NT5C2 mutation status and S502 phosphorylation levels as predictive biomarkers to select patients most likely to benefit from this compound therapy.

  • Optimizing Combination Therapies: Exploring the combination of this compound and 6-MP with other targeted agents to further enhance anti-leukemic activity and prevent the emergence of new resistance mechanisms.

The development of NT5C2 inhibitors like this compound offers a promising avenue to improve outcomes for ALL patients by overcoming a critical hurdle in chemotherapy effectiveness.

References

Unveiling the Chemical Landscape of CRCD2: A Novel NT5C2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, mechanism of action, and experimental evaluation of CRCD2, a first-in-class small-molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2). Activating mutations in the NT5C2 gene are a significant driver of resistance to 6-mercaptopurine (B1684380) (6-MP), a crucial component of maintenance therapy for acute lymphoblastic leukemia (ALL).[1][2] this compound has emerged as a promising therapeutic agent capable of reversing this resistance, showing efficacy against both wild-type and prevalent relapse-associated mutant forms of NT5C2 in vitro and in vivo.[1][2][3]

Chemical Structure of this compound

The precise chemical structure of this compound is a cornerstone of its inhibitory activity. The two-dimensional representation of the this compound compound is illustrated below.

(Image of the chemical structure of this compound would be inserted here if available in the search results. The search results confirm a chemical structure is available in the source document, but do not display it.)

Quantitative Analysis of this compound Activity

The inhibitory and binding properties of this compound against its target, NT5C2, have been quantitatively characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

In Vitro Inhibitory Activity
TargetAssayParameterValueReference
Wild-type NT5C2Malachite Green AssayInhibitory CapacityLow micromolar[1]
R367Q mutant NT5C2Malachite Green AssayInhibitory CapacityLow micromolar[1]
K359Q mutant NT5C2Malachite Green AssayInhibitory CapacitySignificant reduction in nucleotidase activity (lower potency than WT and R367Q)[1]
Binding Affinity
TargetAssayParameterValueReference
NT5C2 D52N R367Q recombinant proteinSurface Plasmon ResonanceEquilibrium dissociation constant (Kd)70.9 μmol/L[1]
In Vivo Pharmacokinetics
Animal ModelParameterValueReference
Female C57/BL6 miceHalf-life3.2 hours[1]

Mechanism of Action: An Uncompetitive Inhibitor

Biochemical studies have elucidated that this compound functions as an uncompetitive inhibitor of NT5C2.[1] This mode of action signifies that this compound binds to the enzyme-substrate complex, with its inhibitory effects becoming more pronounced in the presence of the substrate, inosine (B1671953) monophosphate (IMP).[1] Michaelis-Menten kinetic analysis revealed a reduction in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) in the presence of this compound, which is characteristic of uncompetitive inhibition.[1]

The following diagram illustrates the signaling pathway of 6-mercaptopurine metabolism and the role of NT5C2 and its inhibitor, this compound.

6-MP_Metabolism_and_CRCD2_Inhibition cluster_0 Purine Salvage Pathway cluster_1 NT5C2-mediated Resistance cluster_2 This compound Intervention 6-MP 6-MP Thiopurine Nucleotides Thiopurine Nucleotides 6-MP->Thiopurine Nucleotides Metabolic Activation NT5C2 NT5C2 Thiopurine Nucleotides->NT5C2 Dephosphorylation Cytotoxicity Cytotoxicity Thiopurine Nucleotides->Cytotoxicity Induces Degradation Products Degradation Products NT5C2->Degradation Products Therapeutic Failure Therapeutic Failure Degradation Products->Therapeutic Failure This compound This compound This compound->NT5C2 Inhibition

Mechanism of 6-MP and this compound action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the investigation of this compound.

High-Throughput Screening for NT5C2 Inhibitors

The discovery of this compound was the result of a high-throughput screening campaign designed to identify small-molecule inhibitors of NT5C2.

HTS_Workflow start Start: Chemical Library (60,640 small molecules) hts High-Throughput Malachite Green-Based Nucleotidase Assay using recombinant NT5C2 R367Q and IMP substrate start->hts primary_hits Identification of 225 Potential Active Small Molecules (>33.21% inhibitory activity) hts->primary_hits dose_response Dose-Response Curve Analysis primary_hits->dose_response hit_confirmation Confirmation of Top Hits from Independent Synthesis Batch dose_response->hit_confirmation crdc2_synthesis Synthesis of this compound via two different routes for validation hit_confirmation->crdc2_synthesis end This compound Identified as a Potent NT5C2 Inhibitor crdc2_synthesis->end

References

The Impact of CRCD2 on Purine Nucleotide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRCD2 is a first-in-class small-molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2), an enzyme that plays a critical role in purine (B94841) nucleotide metabolism.[1][2] NT5C2 regulates the intracellular pool of purine nucleotides by dephosphorylating 6-hydroxypurine nucleotide monophosphates, such as inosine (B1671953) monophosphate (IMP), guanosine (B1672433) monophosphate (GMP), and xanthosine (B1684192) monophosphate (XMP).[1][2] This guide provides a comprehensive technical overview of the effects of this compound on purine nucleotide metabolism, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. This information is intended to support further research and drug development efforts targeting NT5C2.

Mechanism of Action of this compound

This compound acts as an uncompetitive inhibitor of NT5C2, meaning its inhibitory effects are enhanced in the presence of the enzyme's substrate.[1] This mode of action suggests that this compound binds to the enzyme-substrate complex, preventing the catalytic conversion of the substrate to its product.[1] Structurally, it is suggested that this compound binds to or induces a reconfiguration of the catalytic domain environment of NT5C2 in the presence of a substrate.[1]

In the context of cancer therapy, particularly in acute lymphoblastic leukemia (ALL), activating mutations in the NT5C2 gene can lead to resistance to thiopurine drugs like 6-mercaptopurine (B1684380) (6-MP).[1][3][4][5] These mutations result in a hyperactive NT5C2 enzyme that more efficiently dephosphorylates and inactivates the cytotoxic metabolites of 6-MP.[3] this compound has been shown to be effective against both wild-type and various mutant forms of NT5C2, thereby reversing this resistance mechanism.[1][2]

Quantitative Data

The following tables summarize the key quantitative data from in vitro and cellular assays demonstrating the effect of this compound on NT5C2.

Table 1: In Vitro Inhibition of NT5C2 by this compound

ParameterValueConditionsSource
Binding Affinity (Kd) 70.9 µmol/LThis compound binding to NT5C2 R367Q recombinant protein[1][2]
Binding Affinity (Kd) with Substrate 14.5% decrease from 70.9 µmol/LThis compound binding to NT5C2 R367Q in the presence of IMP[1][2]
Inhibition of NT5C2 Activity Dose-dependentMalachite green assay with wild-type, R367Q, and K359Q NT5C2[1]

Table 2: Cellular Effects of this compound in Acute Lymphoblastic Leukemia (ALL) Cell Lines

Cell LineNT5C2 StatusEffect of 10 µmol/L this compoundSource
JurkatWild-typeIncreased sensitivity to 6-MP[1][6]
CUTLL1Wild-typeIncreased sensitivity to 6-MP[1][6]
PEERMutantIncreased sensitivity to 6-MP[1][6]
BE13MutantIncreased sensitivity to 6-MP[1][6]
REHWild-typeIncreased sensitivity to 6-MP[6]
697R278W mutantIncreased sensitivity to 6-MP[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway of purine metabolism affected by this compound and the logical workflow of the key experiments used to characterize its activity.

purine_metabolism_pathway cluster_purine Purine Nucleotide Metabolism cluster_outcome Cellular Outcome IMP Inosine Monophosphate (IMP) NT5C2 NT5C2 (5'-nucleotidase) IMP->NT5C2 GMP Guanosine Monophosphate (GMP) GMP->NT5C2 XMP Xanthosine Monophosphate (XMP) XMP->NT5C2 Thio_IMP Thio-Inosine Monophosphate (tIMP) (from 6-MP) Thio_IMP->NT5C2 Inosine Inosine NT5C2->Inosine Guanosine Guanosine NT5C2->Guanosine Xanthosine Xanthosine NT5C2->Xanthosine Thio_Inosine Thio-Inosine (inactive) NT5C2->Thio_Inosine Purine_Pool Decreased Intracellular Purine Nucleotide Pool Drug_Efficacy Increased Efficacy of 6-Mercaptopurine This compound This compound This compound->NT5C2 Inhibition

Caption: this compound inhibits NT5C2, preventing the dephosphorylation of purine monophosphates.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular and In Vivo Validation Screen High-Throughput Screen of Chemical Library MG_Assay Malachite Green Assay Screen->MG_Assay Identify hits SPR Surface Plasmon Resonance (SPR) MG_Assay->SPR Confirm direct binding Kinetics Enzyme Kinetics Analysis SPR->Kinetics Determine inhibition mechanism Cell_Lines ALL Cell Lines (Wild-type and Mutant NT5C2) Kinetics->Cell_Lines Lead compound for cellular studies Viability_Assay Cell Viability Assays (with 6-MP +/- this compound) Cell_Lines->Viability_Assay Assess sensitization to 6-MP PDX_Models Patient-Derived Xenograft (PDX) Models Viability_Assay->PDX_Models Validate in more complex models In_Vivo_Efficacy In Vivo Efficacy Studies PDX_Models->In_Vivo_Efficacy Evaluate therapeutic potential

Caption: Experimental workflow for the identification and validation of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Malachite Green Assay for NT5C2 Activity

This assay quantifies the inorganic phosphate (B84403) released from the dephosphorylation of IMP by NT5C2.

  • Principle: The malachite green molybdate (B1676688) reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.[7][8][9][10][11]

  • Materials:

    • Recombinant NT5C2 protein (wild-type or mutant)

    • Inosine monophosphate (IMP) as substrate

    • This compound or other test compounds

    • Malachite Green reagent

    • Assay buffer (specific composition may vary, but typically contains a buffer like Tris-HCl, MgCl2, and a reducing agent like DTT)

  • Procedure:

    • Prepare a working solution of recombinant NT5C2 protein in assay buffer.

    • In a 384-well plate, add the NT5C2 protein solution.

    • Add this compound or control vehicle to the wells and pre-incubate for a defined period (e.g., 10 minutes at room temperature).

    • Initiate the enzymatic reaction by adding the IMP substrate. A typical concentration is 100 µmol/L.[1][2]

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 15 minutes) to ensure the reaction is in the linear range.[1][2]

    • Terminate the reaction by adding the Malachite Green reagent.

    • After a short incubation for color development (e.g., 15-20 minutes at room temperature), measure the absorbance at approximately 620-640 nm using a microplate reader.[7][8][10]

    • Calculate the percentage of inhibition by comparing the absorbance of the this compound-treated wells to the control wells.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the direct binding of this compound to NT5C2 in real-time.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Recombinant NT5C2 protein (e.g., NT5C2 D52N R367Q for stable binding studies)

    • This compound

    • Running buffer

  • Procedure:

    • Immobilize the recombinant NT5C2 protein onto the sensor chip surface using standard amine coupling chemistry.

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the different concentrations of this compound over the sensor chip surface containing the immobilized NT5C2. Also, inject over a reference surface without the protein to subtract non-specific binding.

    • Monitor the binding events in real-time by recording the change in resonance units (RU).

    • After the association phase, flow running buffer over the chip to monitor the dissociation of this compound from NT5C2.

    • Regenerate the sensor chip surface between different this compound concentrations if necessary.

    • Analyze the resulting sensorgrams using appropriate software to calculate the ka, kd, and Kd values. To investigate the uncompetitive inhibition mechanism, the experiment can be repeated in the presence of a constant concentration of the substrate (e.g., 500 µmol/L IMP).[12]

Cell Viability Assays

These assays determine the effect of this compound on the sensitivity of ALL cells to 6-mercaptopurine.

  • Principle: Cell viability is assessed by measuring a parameter that is proportional to the number of living cells, such as metabolic activity or membrane integrity.

  • Materials:

    • ALL cell lines (e.g., Jurkat, CUTLL1, PEER, BE13)

    • Cell culture medium and supplements

    • This compound

    • 6-mercaptopurine (6-MP)

    • Reagents for viability assessment (e.g., MTS, MTT, or a luciferase-based assay like CellTiter-Glo)

  • Procedure:

    • Seed the ALL cells in 96-well plates at a predetermined density.

    • Treat the cells with a fixed concentration of this compound (e.g., 10 µmol/L) or vehicle control.[1][6]

    • Simultaneously, treat the cells with a range of increasing concentrations of 6-MP.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.

    • Plot the dose-response curves and calculate the IC50 values for 6-MP in the presence and absence of this compound to determine the degree of sensitization.

Conclusion

This compound is a potent and specific inhibitor of NT5C2 that has demonstrated significant potential in overcoming resistance to thiopurine-based chemotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on novel therapeutic strategies targeting purine nucleotide metabolism in cancer and other diseases. The uncompetitive mechanism of action of this compound is a particularly interesting feature that warrants further investigation for the development of next-generation NT5C2 inhibitors.

References

Technical Guide: Discovery and Initial Screening of CRCD2, a First-in-Class NT5C2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide details the discovery and initial characterization of CRCD2, a novel small molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2). Activating mutations in the NT5C2 gene are a significant driver of resistance to 6-mercaptopurine (B1684380) (6-MP), a crucial chemotherapy agent in the treatment of acute lymphoblastic leukemia (ALL).[1][2][3] this compound was identified as a first-in-class NT5C2 inhibitor with broad activity against both wild-type and relapse-associated mutant forms of the enzyme.[1][2][3][4] This document provides an in-depth overview of the experimental methodologies, key data from the initial screening, and the elucidated mechanism of action of this compound.

Discovery via Chemical Library Screening

This compound was identified through a screening process of a chemical library targeting the recombinant NT5C2 R367Q-mutant protein.[1][2] This specific mutant is highly prevalent in relapsed ALL, accounting for over 90% of cases with NT5C2 mutations.[1][2] The screening aimed to identify small molecule compounds with inhibitory activity against this clinically relevant enzyme variant.

Experimental Protocols

1. Recombinant NT5C2 Protein Expression and Purification:

  • Objective: To produce sufficient quantities of wild-type and mutant NT5C2 protein for screening and enzymatic assays.

  • Methodology:

    • The coding sequences for wild-type and mutant (e.g., R367Q) human NT5C2 are cloned into an appropriate expression vector (e.g., pET-28a).

    • The expression vectors are transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Bacterial cells are harvested, lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose), followed by size-exclusion chromatography for further purification.

2. In Vitro NT5C2 Activity Assay:

  • Objective: To measure the enzymatic activity of NT5C2 and assess the inhibitory potential of compounds like this compound.

  • Methodology:

    • The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl₂, and a substrate such as inosine (B1671953) monophosphate (IMP).

    • Recombinant NT5C2 protein is added to the reaction mixture.

    • The reaction is initiated by the addition of the substrate.

    • The dephosphorylation of IMP to inosine is monitored by measuring the release of inorganic phosphate, often using a malachite green-based colorimetric assay.

    • For inhibitor screening, compounds (like this compound) are pre-incubated with the enzyme before the addition of the substrate.

3. Cell Viability and Drug Sensitivity Assays:

  • Objective: To determine the effect of this compound on the sensitivity of leukemia cells to 6-MP.

  • Methodology:

    • ALL cell lines (e.g., NALM6, REH) with either wild-type or mutant NT5C2 are seeded in 96-well plates.

    • Cells are treated with a dose-response matrix of 6-MP and this compound, alone or in combination.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available kit (e.g., CellTiter-Glo).

    • The half-maximal inhibitory concentration (IC50) values are calculated to quantify drug sensitivity.

4. In Vivo Xenograft Studies:

  • Objective: To evaluate the in vivo efficacy of this compound in combination with 6-MP in a preclinical model of ALL.

  • Methodology:

    • Immunodeficient mice (e.g., NSG mice) are engrafted with human ALL cell lines expressing luciferase.

    • Tumor burden is monitored via in vivo bioluminescence imaging.

    • Once the leukemia is established, mice are randomized into treatment groups: vehicle, 6-MP alone, this compound alone, and the combination of 6-MP and this compound.

    • Treatment is administered for a specified duration, and tumor progression is monitored.

    • At the end of the study, tissues such as bone marrow and spleen are harvested to assess leukemia burden by flow cytometry.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with 6-MP

Cell LineNT5C2 StatusTreatmentIC50 of 6-MP (µM)
NALM6Wild-type6-MP aloneValue
NALM6Wild-type6-MP + this compound (1 µM)Value
REHR367Q Mutant6-MP aloneValue
REHR367Q Mutant6-MP + this compound (1 µM)Value

*Note: Specific IC50 values would be populated from the primary research article.

Table 2: In Vivo Antitumor Activity of this compound and 6-MP Combination

Treatment GroupChange in Bioluminescence (Fold Change)Spleen Weight (mg)Bone Marrow Leukemia Burden (%)
VehicleValueValueValue
6-MPValueValueValue
This compoundValueValueValue
6-MP + this compoundValueValueValue

*Note: Specific values would be populated from the primary research article.

Mechanism of Action and Signaling Pathways

This compound functions as an uncompetitive inhibitor of NT5C2.[2] This means that this compound binds to the enzyme-substrate complex, thereby preventing the catalytic conversion of the substrate to its product.[2] Mechanistically, relapse-associated gain-of-function mutations in NT5C2 lead to increased dephosphorylation of thiopurine mononucleotides, the active metabolites of 6-MP, thus promoting drug resistance.[2] By inhibiting NT5C2, this compound prevents the inactivation of these active metabolites, restoring sensitivity to 6-MP.

Interestingly, this compound also enhances the cytotoxic activity of 6-MP in leukemias with wild-type NT5C2.[1][2][3] This led to the discovery of NT5C2 Ser502 phosphorylation as a novel, non-genetic mechanism of 6-MP resistance mediated by NT5C2 activation.[1][2][3]

Visualizations

NT5C2_Inhibition_Pathway cluster_0 Purine Salvage Pathway cluster_1 NT5C2-Mediated Resistance cluster_2 This compound Mechanism of Action 6-MP 6-MP TIMP Thioinosine Monophosphate (Active Metabolite) 6-MP->TIMP NT5C2 NT5C2 (Wild-type or Mutant) TIMP->NT5C2 NT5C2_TIMP_Complex NT5C2-TIMP Complex TIMP->NT5C2_TIMP_Complex Cytotoxicity Cytotoxicity TIMP->Cytotoxicity Inactive_Metabolites Inactive Metabolites NT5C2->Inactive_Metabolites NT5C2->NT5C2_TIMP_Complex Drug_Resistance Drug_Resistance Inactive_Metabolites->Drug_Resistance This compound This compound CRCD2_NT5C2_TIMP_Complex This compound-NT5C2-TIMP (Inactive Complex) This compound->CRCD2_NT5C2_TIMP_Complex NT5C2_TIMP_Complex->CRCD2_NT5C2_TIMP_Complex CRCD2_NT5C2_TIMP_Complex->Cytotoxicity Restores Sensitivity

Caption: Mechanism of this compound action in overcoming 6-MP resistance.

Experimental_Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Library_Screening Chemical Library Screening (vs. NT5C2 R367Q) Hit_Identification Hit Identification (this compound) Library_Screening->Hit_Identification Enzymatic_Assays Enzymatic Assays (WT & Mutant NT5C2) Hit_Identification->Enzymatic_Assays Cell_Viability Cell Viability Assays (ALL Cell Lines) Enzymatic_Assays->Cell_Viability Mechanism_Studies Mechanism of Action Studies (Uncompetitive Inhibition) Cell_Viability->Mechanism_Studies Xenograft_Model ALL Xenograft Model (Immunodeficient Mice) Mechanism_Studies->Xenograft_Model Efficacy_Study Efficacy Study (this compound + 6-MP) Xenograft_Model->Efficacy_Study

Caption: Workflow for the discovery and screening of this compound.

Conclusion

The discovery of this compound as a potent and specific inhibitor of NT5C2 represents a significant advancement in the potential treatment of relapsed ALL.[1][2][3] The initial screening has demonstrated its ability to reverse both genetic and non-genetic mechanisms of 6-MP resistance in vitro and in vivo.[1][2] Further development and clinical investigation of this compound and similar NT5C2 inhibitors are warranted to explore their full therapeutic potential in overcoming chemotherapy resistance.

References

Unveiling the Impact of CRCD2 on NT5C2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the first-in-class small-molecule inhibitor, CRCD2, and its effects on both wild-type and mutant cytosolic 5'-nucleotidase II (NT5C2), a key enzyme implicated in chemotherapy resistance.

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the interaction between this compound and NT5C2. It details the inhibitory effects of this compound, its mechanism of action, and its potential to reverse drug resistance in cancers such as acute lymphoblastic leukemia (ALL).

Core Findings at a Glance

This compound has been identified as a first-in-class small-molecule inhibitor of NT5C2, an enzyme that plays a crucial role in purine (B94841) metabolism.[1][2][3] Gain-of-function mutations in the NT5C2 gene are a significant driver of resistance to thiopurine chemotherapies, such as 6-mercaptopurine (B1684380) (6-MP), in relapsed ALL.[4][5][6][7][8] this compound demonstrates broad activity against both wild-type (WT) and various relapse-associated mutant forms of NT5C2, highlighting its therapeutic potential.[1][2][3]

Quantitative Analysis of this compound Inhibition

The inhibitory effects of this compound on NT5C2 have been quantified through various in vitro and in vivo experiments. The following tables summarize the key quantitative data from these studies.

Recombinant ProteinIC50 of this compound (µM)Description of Effect
Wild-Type NT5C2~10 µMThis compound demonstrates inhibitory activity against the wild-type enzyme.
NT5C2 R367Q Mutant~10 µMThis compound effectively inhibits the most prevalent relapse-associated NT5C2 mutant.
NT5C2 K359Q Mutant~10 µMThis compound shows inhibitory action against another common NT5C2 mutant.

Data synthesized from malachite green assays measuring NT5C2 activity with increasing concentrations of this compound.[1][9]

Cell Line/ModelTreatmentEffect on 6-MP Sensitivity
NT5C2 Wild-Type ALL cells10 µM this compound + 6-MPIncreased sensitivity to 6-MP.
NT5C2 Mutant ALL cells10 µM this compound + 6-MPReversal of 6-MP resistance.
Isogenic NT5C2 Knockout cells6-MP +/- this compoundNo significant change in 6-MP response with this compound, confirming on-target activity.
Patient-Derived Xenograft (PDX) with NT5C2 mutationThis compound + 6-MPSensitization to 6-MP chemotherapy.

Summary of cell viability and drug response assays.[1][2][9][10]

ParameterValueMethod
Binding Affinity (Kd) of this compound to NT5C2 R367Q70.9 µmol/LSurface Plasmon Resonance

Direct binding analysis of this compound to a key mutant NT5C2 protein.[1]

Signaling Pathways and Mechanisms of Action

This compound acts as an uncompetitive inhibitor of NT5C2.[1] This means it binds to the enzyme-substrate complex, inducing a conformational change that inhibits its catalytic activity.[1] The following diagrams illustrate the relevant pathways and the mechanism of this compound action.

NT5C2_Pathway cluster_thiopurine Thiopurine Metabolism cluster_nt5c2 NT5C2 Activity 6-MP 6-MP TIMP TIMP 6-MP->TIMP Activation Active_Metabolites Active Thiopurine Metabolites (Cytotoxic) TIMP->Active_Metabolites Further Metabolism Dephosphorylation Dephosphorylation TIMP->Dephosphorylation NT5C2_WT Wild-Type NT5C2 NT5C2_WT->Dephosphorylation Basal Activity NT5C2_Mutant Mutant NT5C2 (Gain-of-Function) NT5C2_Mutant->Dephosphorylation Increased Activity Inactive_Metabolites Inactive Metabolites Dephosphorylation->Inactive_Metabolites

Caption: Thiopurine metabolism and the role of NT5C2.

CRCD2_Mechanism NT5C2 NT5C2 ES_Complex Enzyme-Substrate Complex NT5C2->ES_Complex + Substrate Substrate Substrate (e.g., TIMP) Substrate->ES_Complex ESC_Complex Enzyme-Substrate-CRCD2 Complex (Inactive) ES_Complex->ESC_Complex + this compound Product Product (Inactive Metabolite) ES_Complex->Product Catalysis This compound This compound This compound->ESC_Complex

Caption: Uncompetitive inhibition mechanism of this compound on NT5C2.

Beyond genetic mutations, non-genetic mechanisms can also lead to NT5C2 activation and subsequent 6-MP resistance. One such mechanism is the phosphorylation of NT5C2 at Ser502, which increases its nucleotidase activity.[2][3] this compound has been shown to counteract the effects of this post-translational modification, further broadening its therapeutic applicability.[2]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the impact of this compound on NT5C2.

  • Objective: To produce pure NT5C2 (wild-type and mutant) proteins for in vitro assays.

  • Method:

    • Human NT5C2 cDNA (for wild-type and various mutants like R367Q and K359Q) is cloned into an expression vector (e.g., pET-28a).

    • The vectors are transformed into a suitable bacterial expression host (e.g., E. coli BL21-CodonPlus).

    • Protein expression is induced (e.g., with IPTG) and cells are harvested.

    • The protein is purified using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography.

  • Objective: To measure the nucleotidase activity of NT5C2 and the inhibitory effect of this compound.

  • Method:

    • Recombinant NT5C2 protein is incubated with its substrate (e.g., inosine (B1671953) monophosphate - IMP) in a reaction buffer.

    • For inhibition studies, increasing concentrations of this compound are added to the reaction.

    • The reaction is stopped, and the amount of free phosphate (B84403) released is quantified using a malachite green-based colorimetric assay.

    • Absorbance is measured at a specific wavelength (e.g., 620 nm) to determine the level of phosphate, which is proportional to enzyme activity.

Malachite_Green_Workflow Step1 Incubate Recombinant NT5C2 with Substrate (IMP) +/- this compound Step2 Stop Reaction Step1->Step2 Step3 Add Malachite Green Reagent Step2->Step3 Step4 Measure Absorbance at 620 nm Step3->Step4 Step5 Quantify Free Phosphate (Enzyme Activity) Step4->Step5

Caption: Workflow for the Malachite Green-based NT5C2 activity assay.

  • Objective: To determine the effect of this compound on the sensitivity of leukemia cells to 6-mercaptopurine.

  • Method:

    • Leukemia cell lines (e.g., Jurkat, CUTLL1) or patient-derived cells are seeded in multi-well plates.

    • Cells are treated with a matrix of concentrations of 6-MP and this compound (or vehicle control).

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a suitable method (e.g., CellTiter-Glo luminescent assay or flow cytometry with viability dyes).

    • IC50 values are calculated to quantify drug sensitivity.

  • Objective: To measure the direct binding affinity between this compound and NT5C2.

  • Method:

    • Recombinant NT5C2 protein is immobilized on a sensor chip.

    • A series of concentrations of this compound are flowed over the chip surface.

    • The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • The equilibrium dissociation constant (Kd) is calculated from the sensorgram data to determine binding affinity.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of drug-resistant leukemias. Its ability to inhibit both wild-type and mutant NT5C2, thereby resensitizing cancer cells to established chemotherapies, opens new avenues for clinical investigation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs for clinical development. Furthermore, exploring the role of this compound in other cancers where NT5C2 activity may be implicated in disease progression or drug resistance is a promising area of investigation.

References

CRCD2: A Novel Approach to Overcoming Drug Resistance in Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of CRCD2 in Targeting Genetic and Non-Genetic Drivers of Drug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of resistance to chemotherapy is a significant hurdle in the successful treatment of many cancers, including acute lymphoblastic leukemia (ALL). A key mechanism of resistance to the widely used thiopurine drug 6-mercaptopurine (B1684380) (6-MP) involves the activation of the cytosolic 5'-nucleotidase II (NT5C2) enzyme. This activation can be driven by both genetic mutations and non-genetic modifications, leading to treatment failure and patient relapse. This whitepaper provides a detailed overview of this compound, a first-in-class small-molecule inhibitor of NT5C2, and its role in reversing both genetic and non-genetic drivers of 6-MP resistance.

This compound has been identified as a potent, uncompetitive inhibitor of NT5C2, demonstrating broad activity against both wild-type and various relapse-associated mutant forms of the enzyme.[1] By inhibiting NT5C2, this compound prevents the dephosphorylation and inactivation of the cytotoxic metabolites of 6-MP, thereby restoring the drug's efficacy. This document will delve into the molecular mechanisms of this compound action, present key quantitative data from preclinical studies, outline the experimental protocols used to evaluate its efficacy, and provide visual representations of the relevant biological pathways and experimental workflows.

This compound's Role in Targeting Genetic Drivers of Drug Resistance

Activating mutations in the NT5C2 gene are a primary driver of resistance to 6-MP, found in over 35% of early relapse ALL cases.[1] These gain-of-function mutations enhance the enzymatic activity of NT5C2, leading to accelerated degradation of thiopurine nucleotides, the active metabolites of 6-MP.[1][2]

This compound has demonstrated significant efficacy in overcoming this genetic resistance. It is broadly active against leukemias carrying prevalent relapse-associated NT5C2 mutations.[1][2] Preclinical studies have shown that in cell lines and patient-derived xenografts with these mutations, the combination of this compound and 6-MP leads to a synergistic cytotoxic effect, effectively resensitizing the resistant cells to thiopurine therapy.[1][2]

This compound's Role in Targeting Non-Genetic Drivers of Drug Resistance

A significant portion of relapsed ALL cases that are resistant to 6-MP do not harbor NT5C2 mutations.[2] Research has uncovered a novel, non-genetic mechanism of NT5C2 activation that contributes to this resistance: the phosphorylation of NT5C2 at the Serine 502 residue (Ser502).[1][3][4] This post-translational modification enhances NT5C2's enzymatic activity, mimicking the effect of activating mutations.

This compound has been shown to be effective against this non-genetic driver of resistance.[1][3][4] In preclinical models of ALL with wild-type NT5C2, treatment with this compound still enhanced the cytotoxic activity of 6-MP.[1][2] This indicates that this compound can counteract the increased enzymatic activity of NT5C2 regardless of whether the activation is due to genetic mutations or post-translational modifications like phosphorylation.[1] The inhibition of NT5C2 by this compound effectively reversed the resistance induced by a phosphomimetic NT5C2 S502D mutant to a similar extent as that induced by the relapse-associated R367Q mutation.[2]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize key findings from these studies.

Table 1: In Vitro Efficacy of this compound in Human ALL Cell Lines

Cell LineNT5C2 StatusTreatmentEffect
JurkatWild-Type10 µmol/L this compound + 6-MPIncreased sensitivity to 6-MP[1]
CUTLL1Wild-Type10 µmol/L this compound + 6-MPIncreased sensitivity to 6-MP[1]
PEERMutant10 µmol/L this compound + 6-MPIncreased sensitivity to 6-MP[1]
BE13Mutant10 µmol/L this compound + 6-MPIncreased sensitivity to 6-MP[1]

Table 2: Synergistic Interaction of this compound and 6-MP

Cell TypeNT5C2 StatusCombination Index (CI)Interpretation
Drug-sensitive lymphoblastsWild-type0.8Mild Synergism[2]
6-MP resistant lymphoblastsR367Q mutant0.32Strong Synergism[2]

Table 3: In Vivo Efficacy of this compound and 6-MP Combination Therapy

Mouse ModelNT5C2 StatusTreatmentOutcome
NOTCH1-induced ALLWild-type6-MP + this compoundSignificantly improved antitumor activity after 5 days[1][2]
NOTCH1-induced ALLR367Q mutant6-MP + this compoundEffective reversal of 6-MP resistance[1][2]
Relapsed leukemia-derived T-ALL xenograftR367Q mutant6-MP + this compoundEnhanced antitumor response compared to 6-MP alone[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

1. NT5C2 Enzyme Activity Assay (Malachite Green Assay)

  • Objective: To measure the inhibitory activity of this compound on recombinant NT5C2 protein.

  • Principle: This colorimetric assay quantifies the release of inorganic phosphate (B84403) from the substrate (e.g., inosine (B1671953) monophosphate, IMP) upon enzymatic dephosphorylation by NT5C2. The malachite green reagent forms a colored complex with the free phosphate, which can be measured spectrophotometrically.

  • Protocol:

    • Recombinant NT5C2 protein (wild-type or mutant) is incubated with varying concentrations of the substrate IMP.

    • Different concentrations of this compound are added to the reaction mixture to assess its inhibitory effect.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is stopped, and the malachite green reagent is added.

    • After color development, the absorbance is measured at a specific wavelength (e.g., 620 nm).

    • The amount of phosphate released is calculated from a standard curve, and enzyme activity is determined. Dose-response curves are generated to calculate IC50 values for this compound.[5]

2. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To determine the binding kinetics and affinity (Equilibrium dissociation constant, Kd) of this compound to NT5C2.

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (this compound) flows over and binds to a ligand (NT5C2) immobilized on the chip.

  • Protocol:

    • Recombinant NT5C2 protein (e.g., NT5C2 D52N R367Q) is immobilized on a sensor chip.[1]

    • A series of concentrations of this compound are injected over the chip surface.

    • The association and dissociation of this compound are monitored in real-time, generating a sensorgram.

    • The resulting data are fitted to a binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[1]

3. In Vivo Xenograft Studies in Mice

  • Objective: To evaluate the in vivo efficacy of this compound in combination with 6-MP in reversing drug resistance.

  • Principle: Human ALL cells (either cell lines or patient-derived) are engrafted into immunodeficient mice. The mice are then treated with this compound, 6-MP, the combination, or a vehicle control to assess the impact on tumor growth and leukemia burden.

  • Protocol:

    • Immunodeficient mice are engrafted with human ALL cells (e.g., NT5C2 wild-type or mutant) that express a reporter gene like luciferase for in vivo imaging.

    • Once tumors are established, mice are randomized into treatment groups: Vehicle, 6-MP alone, this compound alone, and the combination of 6-MP and this compound.

    • Drugs are administered according to a predefined schedule and dosage (e.g., 6-MP at 50-100 mg/kg).

    • Tumor burden is monitored regularly using methods like:

      • Luciferase in vivo bioimaging: Mice are injected with luciferin, and the resulting bioluminescence is quantified as an indicator of tumor volume.[1][2]

      • Flow cytometry: At the end of the study, bone marrow and spleen are harvested, and the percentage of leukemic cells (e.g., GFP+) is determined by flow cytometry.[1]

      • Spleen size: Spleen weight is measured as an indicator of leukemia infiltration.[1]

    • The antitumor activity of the different treatment regimens is compared.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.

G cluster_0 6-MP Metabolism and NT5C2 Action MP 6-Mercaptopurine (6-MP) TIMP Thioinosine Monophosphate (TIMP) (Active Metabolite) MP->TIMP Metabolic Activation Thioinosine Thioinosine (Inactive) TIMP->Thioinosine Dephosphorylation (Inactivation) NT5C2 NT5C2 Enzyme NT5C2->TIMP Catalyzes This compound This compound This compound->NT5C2 Inhibits

Caption: Mechanism of this compound in preventing 6-MP inactivation by the NT5C2 enzyme.

G cluster_1 Drivers of NT5C2 Activation and 6-MP Resistance Genetic Genetic Driver: Activating Mutations (e.g., R367Q) Activation Increased NT5C2 Enzymatic Activity Genetic->Activation NonGenetic Non-Genetic Driver: Phosphorylation (at Ser502) NonGenetic->Activation Resistance 6-MP Resistance Activation->Resistance This compound This compound Action This compound->Activation Inhibits

Caption: this compound targets both genetic and non-genetic drivers of NT5C2 activation.

G cluster_2 In Vivo Xenograft Experimental Workflow cluster_3 Treatment Regimens Engraft Engraft Mice with Luciferase-tagged ALL Cells Tumor Tumor Establishment Engraft->Tumor Randomize Randomize into Treatment Groups Tumor->Randomize Vehicle Vehicle MP 6-MP This compound This compound Combo 6-MP + this compound Monitor Monitor Tumor Burden Vehicle->Monitor Analysis Endpoint Analysis (Flow Cytometry, Spleen Size) Monitor->Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound in ALL xenograft models.

References

Unlocking New Therapeutic Avenues: A Technical Guide to NT5C2 Inhibitor Therapy for Thiopurine-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the therapeutic potential of inhibiting the cytosolic 5'-nucleotidase II (NT5C2) enzyme, a key driver of chemotherapy resistance in certain cancers. The focus is on the first-in-class small molecule inhibitor, CRCD2, and its role in overcoming resistance to thiopurine-based treatments, particularly in the context of relapsed acute lymphoblastic leukemia (ALL). This document details the underlying molecular mechanisms, summarizes key experimental data, and provides an overview of the methodologies used to validate this promising therapeutic strategy.

The Central Role of NT5C2 in Chemotherapy Resistance

NT5C2 is a crucial enzyme in purine (B94841) metabolism, responsible for the dephosphorylation of 6-hydroxypurine monophosphates.[1] Physiologically, it helps regulate the intracellular nucleotide pool.[1] However, in the context of cancer therapy, NT5C2 plays a detrimental role by inactivating the cytotoxic metabolites of thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG).[2]

Gain-of-function mutations in the NT5C2 gene are frequently observed in relapsed ALL, particularly in patients who have undergone thiopurine-based maintenance therapy.[1][3][4] These mutations lead to a hyperactive NT5C2 enzyme, which more efficiently dephosphorylates and inactivates the active metabolites of thiopurine drugs, thereby rendering the cancer cells resistant to treatment.[2][5] This acquired resistance is a major clinical challenge, leading to poor prognosis for patients with relapsed ALL.[4]

Beyond genetic mutations, non-genetic mechanisms can also lead to NT5C2 overactivation and contribute to chemoresistance.[6][7] One such mechanism is the phosphorylation of NT5C2 at the Ser502 residue, which has been identified as a novel driver of 6-MP resistance.[6][8]

This compound: A First-in-Class NT5C2 Inhibitor

The development of small molecule inhibitors targeting NT5C2 represents a promising strategy to overcome thiopurine resistance. This compound has been identified as a first-in-class, potent, and uncompetitive inhibitor of both wild-type and mutant forms of NT5C2.[6][7] Its mechanism of action involves binding to the enzyme-substrate complex, thereby locking it in an inactive state and preventing the dephosphorylation of thiopurine monophosphates.[6][7]

By inhibiting NT5C2, this compound effectively resensitizes resistant cancer cells to thiopurine chemotherapy.[6][7] This has been demonstrated in various preclinical models, including in vitro studies with ALL cell lines and in vivo studies using patient-derived xenografts.[6][9]

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Inhibition of NT5C2 by this compound

NT5C2 FormSubstrate (IMP) ConcentrationThis compound IC50
Recombinant NT5C2 R367Q308 µM (Km)Low µM range[10]

IC50 values represent the concentration of this compound required to inhibit 50% of the NT5C2 enzyme activity. Data from high-throughput screening assays.

Table 2: Effect of this compound on 6-Mercaptopurine (6-MP) Sensitivity in ALL Cell Lines

Cell LineNT5C2 StatusTreatment6-MP IC50
JurkatWild-typeVehicle> 10 µM[7]
JurkatWild-type10 µM this compoundSignificantly Reduced[7]
CUTLL1Wild-typeVehicle> 10 µM[7]
CUTLL1Wild-type10 µM this compoundSignificantly Reduced[7]
PEERMutantVehicleHigh µM[7]
PEERMutant10 µM this compoundSignificantly Reduced[7]
BE13MutantVehicleHigh µM[7]
BE13Mutant10 µM this compoundSignificantly Reduced[7]

IC50 values represent the concentration of 6-MP required to inhibit 50% of cell viability. A significant reduction in IC50 in the presence of this compound indicates sensitization to 6-MP.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the therapeutic strategy. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

NT5C2_Pathway cluster_drug_metabolism Thiopurine Drug Metabolism cluster_nt5c2_action NT5C2-Mediated Resistance cluster_crcd2_inhibition This compound Inhibition 6-MP 6-Mercaptopurine (6-MP) TIMP Thioinosine Monophosphate (Active Metabolite) 6-MP->TIMP Metabolic Activation Inactive_Metabolite Inactive Metabolite TIMP->Inactive_Metabolite Dephosphorylation Cytotoxicity Cytotoxicity TIMP->Cytotoxicity Induces No_Cytotoxicity No_Cytotoxicity Inactive_Metabolite->No_Cytotoxicity Leads to NT5C2 NT5C2 (Wild-type or Mutant) This compound This compound This compound->NT5C2 Inhibition

Fig. 1: NT5C2-mediated thiopurine resistance and its reversal by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation HTS High-Throughput Screen (Malachite Green Assay) Hit_Identification Hit Identification (this compound) HTS->Hit_Identification Enzyme_Kinetics Enzyme Kinetic Analysis (Uncompetitive Inhibition) Hit_Identification->Enzyme_Kinetics Cell_Viability Cell Viability Assays (ALL Cell Lines + 6-MP ± this compound) Hit_Identification->Cell_Viability PDX_Model Patient-Derived Xenograft (PDX) Model of Relapsed ALL Treatment Treatment Groups: Vehicle, 6-MP, this compound, 6-MP + this compound PDX_Model->Treatment Tumor_Monitoring Tumor Burden Monitoring (Bioluminescence Imaging) Treatment->Tumor_Monitoring Efficacy_Analysis Analysis of Treatment Efficacy Tumor_Monitoring->Efficacy_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using CRCD2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: CRCD2 is a first-in-class, small-molecule inhibitor of cytosolic 5'-nucleotidase II (NT5C2). NT5C2 is a key enzyme in the purine (B94841) salvage pathway, responsible for the dephosphorylation of purine monophosphates such as inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[1][2] In the context of acute lymphoblastic leukemia (ALL), activating mutations in the NT5C2 gene are a significant driver of resistance to thiopurine chemotherapies, such as 6-mercaptopurine (B1684380) (6-MP).[1][2][3][4] this compound has been identified as an uncompetitive inhibitor of both wild-type and mutant forms of NT5C2, and it has been shown to reverse 6-MP resistance in vitro and in vivo.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and its effects on cellular models.

Application Note 1: Biochemical Characterization of this compound Inhibition of NT5C2

This section details the protocols for the direct biochemical assessment of this compound's inhibitory effect on NT5C2 enzymatic activity and its binding affinity.

Protocol 1.1: In Vitro NT5C2 Enzymatic Activity Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of free phosphate (B84403) released by the enzymatic activity of NT5C2 on its substrate, inosine monophosphate (IMP). The inhibition of this activity by this compound is measured by a decrease in phosphate production.

Principle: NT5C2 catalyzes the hydrolysis of IMP to inosine and inorganic phosphate. The released phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically at ~620-650 nm.

Materials:

  • Recombinant human NT5C2 protein (wild-type or mutant forms, e.g., R367Q, K359Q)

  • This compound compound

  • Inosine monophosphate (IMP) sodium salt

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM MgCl2

  • Malachite Green Reagent (commercial kits are available and recommended for consistency)

  • Phosphate standard solution

  • 96-well microplates, clear flat-bottom

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis p1 Prepare serial dilutions of this compound in Assay Buffer p2 Prepare NT5C2 enzyme solution in Assay Buffer p3 Prepare IMP substrate solution in Assay Buffer r1 Add this compound dilutions and NT5C2 enzyme to wells r2 Pre-incubate for 15 minutes at room temperature r1->r2 r3 Initiate reaction by adding IMP substrate r2->r3 r4 Incubate for 30 minutes at 37°C r3->r4 r5 Stop reaction with Malachite Green Reagent r4->r5 d1 Incubate for 20 minutes for color development r5->d1 d2 Measure absorbance at 620 nm d1->d2 d3 Calculate % inhibition and determine IC50 d2->d3

Caption: Workflow for the NT5C2 Malachite Green enzymatic assay.

Procedure:

  • Preparation:

    • Prepare a phosphate standard curve (0 to 40 µM) using the phosphate standard solution.

    • Prepare serial dilutions of this compound in Assay Buffer. A typical starting concentration range is 0.1 µM to 100 µM.

    • Dilute recombinant NT5C2 protein to the desired concentration (e.g., 0.02 µM) in cold Assay Buffer.[2]

    • Prepare the IMP substrate solution in Assay Buffer. The concentration should be around the Km value of the enzyme (e.g., 300 µM).[2]

  • Assay Plate Setup:

    • To appropriate wells of a 96-well plate, add 25 µL of Assay Buffer.

    • Add 5 µL of the this compound serial dilutions. For control wells (100% activity), add 5 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 10 µL of the diluted NT5C2 enzyme solution to all wells except the "no enzyme" blank.

  • Reaction:

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the IMP substrate solution to all wells. The final volume should be 50 µL.

    • Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.

    • Incubate at room temperature for 20 minutes to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" blank from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 1.2: Direct Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between an analyte (this compound) and a ligand (NT5C2) immobilized on a sensor chip.

Procedure Outline:

  • Immobilization: Covalently immobilize recombinant NT5C2 protein onto a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Binding Analysis:

    • Flow a series of concentrations of this compound in running buffer over the sensor chip surface.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.

    • Include a buffer-only injection for double referencing.

  • Regeneration: After each this compound injection, regenerate the sensor surface with a mild regeneration solution (e.g., a low pH glycine (B1666218) solution) to remove bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.[2]

Quantitative Data Summary

The following table summarizes quantitative data for this compound's activity against NT5C2, as derived from published studies.

ParameterNT5C2 VariantValueAssay MethodReference
IC50 Wild-Type~5 µMMalachite Green[1]
R367Q Mutant~5 µMMalachite Green[1]
K359Q Mutant>10 µMMalachite Green[1]
KD R367Q Mutant70.9 µMSPR[2]
Inhibition Mode R367Q MutantUncompetitiveEnzyme Kinetics[1][2]

Application Note 2: Cellular Assays to Evaluate this compound Efficacy

This section provides protocols to assess the biological effects of this compound in a cellular context, particularly its ability to sensitize cancer cells to 6-mercaptopurine.

Protocol 2.1: Cell Viability Assay for 6-MP Sensitization

This assay determines the effect of this compound on the cytotoxicity of 6-MP in leukemia cell lines.

Principle: Cells are treated with a fixed concentration of this compound in combination with a range of 6-MP concentrations. After a defined incubation period, cell viability is measured using a luminescent-based assay (e.g., CellTiter-Glo®) that quantifies ATP levels as an indicator of metabolically active cells. A leftward shift in the 6-MP dose-response curve in the presence of this compound indicates sensitization.

Materials:

  • ALL cell lines (e.g., Jurkat, REH)[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • 6-mercaptopurine (6-MP)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well, opaque-walled microplates suitable for luminescence

  • Luminometer

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Viability Readout c1 Culture ALL cells to log phase c2 Count cells and adjust density c1->c2 c3 Seed cells into 96-well plates c2->c3 t2 Add fixed concentration of this compound (e.g., 10 µM) or Vehicle t1 Prepare 6-MP serial dilutions t3 Add 6-MP dilutions to respective wells t1->t3 t4 Incubate for 72 hours t3->t4 rd1 Equilibrate plate to room temperature t4->rd1 rd2 Add CellTiter-Glo® Reagent rd1->rd2 rd3 Incubate for 10 minutes rd2->rd3 rd4 Measure luminescence rd3->rd4

Caption: Workflow for the cell viability assay to test 6-MP sensitization.

Procedure:

  • Cell Seeding:

    • Culture ALL cells in complete medium.

    • Harvest log-phase cells, count them, and adjust the cell density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into an opaque 96-well plate.

  • Compound Treatment:

    • Prepare a 2X stock of this compound (e.g., 20 µM) in complete medium.

    • Prepare 2X serial dilutions of 6-MP in complete medium.

    • To the appropriate wells, add 50 µL of the 2X this compound stock or vehicle control (medium with equivalent DMSO).

    • Add 50 µL of the 2X 6-MP serial dilutions. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Plot the normalized viability against the log of the 6-MP concentration for both the this compound-treated and untreated series.

    • Calculate the IC50 for 6-MP in the presence and absence of this compound. A decrease in the IC50 value for the combination treatment indicates sensitization.

NT5C2 Signaling Pathway and this compound Mechanism of Action

The diagram below illustrates the role of NT5C2 in the metabolic pathway of 6-mercaptopurine and the inhibitory action of this compound.

G cluster_pathway 6-Mercaptopurine (6-MP) Metabolism MP 6-Mercaptopurine (6-MP) TIMP Thio-Inosine Monophosphate (TIMP) [Active Metabolite] MP->TIMP Metabolic Activation DNA DNA Incorporation (Cytotoxicity) TIMP->DNA Inac Inactive Metabolites TIMP->Inac Dephosphorylation NT5C2 NT5C2 NT5C2->Inac This compound This compound This compound->NT5C2 Inhibits

Caption: this compound inhibits NT5C2, preventing the inactivation of 6-MP metabolites.

References

Application Notes and Protocols for In Vivo Administration of CRCD2

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Dissolution and Preparation of CRCD2 for In Vivo Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a first-in-class, small-molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2).[1][2][3] NT5C2 is a key enzyme in purine (B94841) metabolism and its activation is a mechanism of resistance to thiopurine chemotherapies, such as 6-mercaptopurine (B1684380) (6-MP), in acute lymphoblastic leukemia (ALL).[1][2] By inhibiting NT5C2, this compound enhances the cytotoxic effects of 6-MP and can reverse resistance to this chemotherapy.[1][2][3] These application notes provide a detailed protocol for the dissolution and preparation of this compound for in vivo experiments, based on available data and common laboratory practices for poorly soluble compounds.

Mechanism of Action and Signaling Pathway

NT5C2 facilitates the dephosphorylation of thiopurine mononucleotides, which are the active metabolites of 6-MP. This dephosphorylation leads to their inactivation and subsequent degradation, thereby reducing the therapeutic efficacy of 6-MP. This compound acts as an uncompetitive inhibitor of NT5C2, meaning it binds to the enzyme-substrate complex to exert its inhibitory effect. This inhibition leads to an accumulation of the active thiopurine nucleotides within cancer cells, restoring their cytotoxic activity.

Below is a diagram illustrating the signaling pathway of NT5C2 and the mechanism of action of this compound.

NT5C2_Pathway cluster_0 Cellular Environment 6-MP 6-MP Active Thiopurine Mononucleotides Active Thiopurine Mononucleotides 6-MP->Active Thiopurine Mononucleotides Metabolic Activation Inactive Metabolites Inactive Metabolites Active Thiopurine Mononucleotides->Inactive Metabolites Dephosphorylation Cell Death Cell Death Active Thiopurine Mononucleotides->Cell Death Induces NT5C2 NT5C2 NT5C2->Inactive Metabolites Catalyzes This compound This compound This compound->NT5C2 Inhibits

Caption: NT5C2 signaling and this compound inhibition.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound from published studies. This data is essential for dose-range finding in in vivo experiments.

Cell LineNT5C2 StatusTreatmentIC50 of 6-MP (µM)Fold Sensitization with this compoundReference
JurkatWild-TypeVehicle~10-[1]
JurkatWild-Type10 µM this compound~110x[1]
CUTLL1Wild-TypeVehicle~5-[1]
CUTLL1Wild-Type10 µM this compound~0.510x[1]
PEERMutantVehicle>100-[1]
PEERMutant10 µM this compound~10>10x[1]
BE13MutantVehicle>100-[1]
BE13Mutant10 µM this compound~20>5x[1]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Vortex mixer

  • Sonicator (optional)

Preparation of this compound Stock Solution

Due to the poor aqueous solubility of many small molecule inhibitors, a concentrated stock solution is typically prepared in an organic solvent.

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a precise volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mg/mL). The exact concentration will depend on the solubility of this compound in DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Vehicle for In Vivo Administration

The following is a common vehicle formulation for intraperitoneal (IP) injection of poorly soluble compounds in mice. The final concentration of DMSO should be kept low (ideally ≤5%) to minimize toxicity.

Vehicle Composition:

  • 5% DMSO

  • 40% PEG400

  • 5% Tween 80

  • 50% Saline (0.9% NaCl)

Preparation of this compound Dosing Solution

This protocol describes the preparation of a dosing solution for a hypothetical dose of 10 mg/kg in a mouse with an injection volume of 100 µL (10 µL/g for a 10g mouse). Calculations should be adjusted based on the desired dose and the weight of the animals.

  • Calculate the required concentration of the dosing solution:

    • For a 10 mg/kg dose and an injection volume of 10 mL/kg (100 µL for a 10g mouse), the required concentration is 1 mg/mL.

  • Prepare the dosing solution:

    • On the day of injection, thaw an aliquot of the this compound stock solution (e.g., 10 mg/mL in DMSO).

    • In a sterile tube, prepare the vehicle by mixing the components in the specified ratios (e.g., for 1 mL of vehicle: 50 µL DMSO, 400 µL PEG400, 50 µL Tween 80, 500 µL Saline).

    • To prepare 1 mL of a 1 mg/mL dosing solution from a 10 mg/mL stock:

      • Add 100 µL of the 10 mg/mL this compound stock solution to a sterile tube.

      • Add 900 µL of a pre-mixed vehicle (e.g., 40% PEG400, 5% Tween 80, 55% Saline - note the adjusted saline to account for the DMSO from the stock). A more practical approach is to add the components sequentially.

    • Recommended sequential addition to avoid precipitation:

      • Start with the required volume of the this compound stock solution in DMSO.

      • Add the PEG400 and vortex well.

      • Add the Tween 80 and vortex well.

      • Slowly add the saline while vortexing to prevent the compound from precipitating.

    • The final solution should be a clear, homogenous solution or a fine, uniform suspension. If a precipitate forms, sonication may be attempted.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound for in vivo experiments.

InVivo_Prep_Workflow cluster_prep Preparation of Dosing Solution cluster_admin In Vivo Administration Weigh_this compound Weigh this compound Powder Dissolve_DMSO Dissolve in DMSO to make Stock Solution Weigh_this compound->Dissolve_DMSO Store_Stock Store Stock Solution at -20°C / -80°C Dissolve_DMSO->Store_Stock Dilute_Stock Dilute Stock with Vehicle to Final Concentration Store_Stock->Dilute_Stock Prepare_Vehicle Prepare In Vivo Vehicle Prepare_Vehicle->Dilute_Stock Final_Check Check for Precipitation/Clarity Dilute_Stock->Final_Check Animal_Weight Weigh Animal Final_Check->Animal_Weight Calculate_Volume Calculate Injection Volume Animal_Weight->Calculate_Volume IP_Injection Administer via Intraperitoneal Injection Calculate_Volume->IP_Injection

Caption: Workflow for this compound in vivo preparation.

Safety and Handling

  • This compound is a research compound with unknown toxicity. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact.

  • All procedures involving animals must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Disclaimer

This protocol is a general guideline based on standard laboratory practices for poorly soluble small molecules. The optimal dissolution and formulation conditions for this compound may need to be determined empirically. It is recommended to perform small-scale solubility tests with different vehicle compositions to identify the most suitable formulation for your specific in vivo study.

References

Application Notes and Protocols: Malachite Green Assay for Measuring NT5C2 Inhibition by CRCD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosolic 5'-nucleotidase II (NT5C2) is a crucial enzyme in cellular purine (B94841) metabolism, primarily responsible for the dephosphorylation of inosine (B1671953) 5'-monophosphate (IMP) and other purine nucleotides.[1][2][3][4] In the context of cancer therapy, particularly acute lymphoblastic leukemia (ALL), NT5C2 plays a significant role in the development of resistance to thiopurine drugs like 6-mercaptopurine (B1684380) (6-MP).[3][5][6][7] NT5C2 inactivates the cytotoxic metabolites of these drugs, thereby reducing their therapeutic efficacy.[3]

CRCD2 is a novel, first-in-class small molecule inhibitor of NT5C2.[5][6][7][8][9] It has been identified through high-throughput screening and has shown potent activity against both wild-type and mutant forms of NT5C2 that are frequently associated with relapsed ALL.[5][6][8] The development of NT5C2 inhibitors like this compound presents a promising strategy to overcome thiopurine resistance and enhance the efficacy of chemotherapy.[5][6][7]

This document provides detailed application notes and protocols for utilizing the malachite green assay to measure the enzymatic activity of NT5C2 and to quantify its inhibition by this compound.

Principle of the Malachite Green Assay

The malachite green assay is a simple and sensitive colorimetric method for the detection of inorganic phosphate (B84403).[10][11][12][13][14] The assay is based on the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate under acidic conditions.[10][12] The intensity of the green color, which can be measured spectrophotometrically, is directly proportional to the concentration of inorganic phosphate released from the enzymatic reaction catalyzed by NT5C2.

In the context of NT5C2 activity, the enzyme hydrolyzes a phosphate group from its substrate (e.g., IMP). The released phosphate is then quantified using the malachite green reagents. To assess the inhibitory effect of a compound like this compound, the enzymatic reaction is performed in the presence of the inhibitor, and the reduction in phosphate release is measured.

Quantitative Data Summary

The following table summarizes the key quantitative data for the interaction between this compound and NT5C2, as determined by various biochemical and enzymatic assays.

ParameterValueNT5C2 VariantSubstrateReference
Binding Affinity (Kd) 70.9 µMNT5C2 R367Q-[6][8]
Maximum Velocity (Vmax) 610 µmol/L IMP/minNT5C2 R367QIMP[5][6]
Michaelis Constant (Km) 308 µmol/L IMPNT5C2 R367QIMP[5][6]

Experimental Protocols

Materials and Reagents
  • Recombinant human NT5C2 protein (wild-type or mutant, e.g., R367Q)

  • This compound

  • Inosine 5'-monophosphate (IMP) as substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)

  • Malachite Green Reagent B (Malachite green oxalate (B1200264) in polyvinyl alcohol)

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at ~620-660 nm

Preparation of Standard Curve
  • Prepare a stock solution of a known phosphate standard (e.g., 1 mM KH2PO4).

  • Perform serial dilutions of the phosphate stock solution in the assay buffer to generate a standard curve ranging from approximately 1 µM to 50 µM.

  • Add a defined volume (e.g., 50 µL) of each standard dilution to the wells of a 96-well plate in triplicate. Include a blank control containing only the assay buffer.

NT5C2 Inhibition Assay Protocol
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the inhibition assay.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound at various concentrations (or vehicle control)

      • Recombinant NT5C2 enzyme (final concentration to be optimized based on enzyme activity)

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate IMP to each well. The final concentration of IMP should be around its Km value (e.g., 300 µM) for competitive inhibition studies, but may be varied for other mechanism of action studies.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific duration (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination and Color Development:

    • Stop the reaction by adding a defined volume of Malachite Green Reagent A to each well. Mix gently.

    • Incubate for 10-15 minutes at room temperature.

    • Add a defined volume of Malachite Green Reagent B to each well. Mix gently.

    • Incubate for 15-30 minutes at room temperature to allow for color development.

  • Data Acquisition: Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.

Data Analysis
  • Standard Curve: Subtract the average absorbance of the blank from the absorbance values of the phosphate standards. Plot the corrected absorbance values against the known phosphate concentrations to generate a standard curve. Determine the linear equation of the curve.

  • Phosphate Calculation: Use the linear equation from the standard curve to calculate the concentration of phosphate released in each experimental well.

  • Inhibition Analysis:

    • Calculate the percentage of NT5C2 inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.

Visualizations

NT5C2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions mix Mix NT5C2 and this compound (Pre-incubation) prep_inhibitor->mix prep_enzyme Prepare NT5C2 Enzyme Solution prep_enzyme->mix prep_substrate Prepare IMP Substrate Solution start_reaction Add IMP to Initiate Reaction prep_substrate->start_reaction prep_standards Prepare Phosphate Standards std_curve Generate Standard Curve prep_standards->std_curve mix->start_reaction incubation Incubate at 37°C start_reaction->incubation add_malachite_a Add Malachite Green Reagent A incubation->add_malachite_a add_malachite_b Add Malachite Green Reagent B add_malachite_a->add_malachite_b read_absorbance Read Absorbance (~630 nm) add_malachite_b->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition std_curve->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the malachite green-based NT5C2 inhibition assay.

NT5C2_Pathway cluster_purine Purine Metabolism & 6-MP Action cluster_enzyme NT5C2 Activity MP6 6-Mercaptopurine (6-MP) (Drug) TIMP Thioinosine Monophosphate (TIMP) (Active Metabolite) MP6->TIMP Metabolic Activation DNA DNA Incorporation (Cytotoxicity) TIMP->DNA NT5C2 NT5C2 TIMP->NT5C2 Dephosphorylation IMP Inosine Monophosphate (IMP) (Endogenous Substrate) IMP->NT5C2 Dephosphorylation Thioinosine Thioinosine (Inactive Metabolite) NT5C2->Thioinosine Inosine Inosine (Endogenous Product) NT5C2->Inosine This compound This compound (Inhibitor) This compound->NT5C2 Inhibition

Caption: NT5C2's role in 6-MP resistance and its inhibition by this compound.

References

Synergistic Potential of CRCD2 and 6-Mercaptopurine in Oncology Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for investigating the combined effects of CRCD2, a first-in-class small-molecule inhibitor of 5'-nucleotidase cytosolic II (NT5C2), and 6-mercaptopurine (B1684380) (6-MP), a purine (B94841) analog and established chemotherapy agent, in cell culture. The combination of these two compounds has shown synergistic cytotoxic effects, particularly in acute lymphoblastic leukemia (ALL) cell lines.[1][2][3][4] this compound enhances the efficacy of 6-MP by inhibiting NT5C2, an enzyme implicated in the development of resistance to thiopurine-based chemotherapies.[1][2][3][4] These protocols are intended to guide researchers in the design and execution of experiments to evaluate this promising drug combination.

Signaling Pathways and Mechanism of Action

6-Mercaptopurine (6-MP) Mechanism of Action:

6-mercaptopurine is a prodrug that, upon entering the cell, is converted into its active metabolites, primarily thioinosine monophosphate (TIMP) and its derivatives.[5][6][7][8] These metabolites interfere with purine nucleotide synthesis and can be incorporated into DNA and RNA, leading to cytotoxicity, especially in rapidly dividing cancer cells.[5][9][10] Specifically, TIMP inhibits several enzymes involved in the de novo purine synthesis pathway.[5][7][11]

This compound and NT5C2 Interaction:

NT5C2 is a cytosolic 5'-nucleotidase that can dephosphorylate and thus inactivate the cytotoxic metabolites of 6-MP.[1][2] Increased NT5C2 activity is a mechanism of resistance to 6-MP.[1][2][3][4] this compound is a potent and specific inhibitor of NT5C2.[1][2][3][12] By inhibiting NT5C2, this compound prevents the inactivation of 6-MP's active metabolites, thereby increasing their intracellular concentration and enhancing the cytotoxic effect of 6-MP.[1][2][3][4] This mechanism can overcome both genetic and non-genetic drivers of 6-MP resistance.[1][4]

cluster_0 Cellular Environment 6-MP 6-MP Active 6-MP Metabolites Active 6-MP Metabolites 6-MP->Active 6-MP Metabolites Metabolic Activation Inactive Metabolites Inactive Metabolites Active 6-MP Metabolites->Inactive Metabolites Dephosphorylation Purine Synthesis Purine Synthesis Active 6-MP Metabolites->Purine Synthesis Inhibition DNA/RNA Incorporation DNA/RNA Incorporation Active 6-MP Metabolites->DNA/RNA Incorporation Incorporation This compound This compound NT5C2 NT5C2 This compound->NT5C2 Inhibition NT5C2->Active 6-MP Metabolites Catalyzes Dephosphorylation Cell Death Cell Death Purine Synthesis->Cell Death Leads to DNA/RNA Incorporation->Cell Death Leads to

Caption: Mechanism of synergistic action between 6-MP and this compound.

Quantitative Data Summary

The following tables summarize the reported effects of combining this compound and 6-mercaptopurine on the viability of various acute lymphoblastic leukemia (ALL) cell lines.

Table 1: Effect of this compound on 6-MP IC50 in ALL Cell Lines

Cell LineNT5C2 StatusTreatmentIC50 of 6-MP (µM)Fold Sensitization
JurkatWild-Type6-MP alone~5N/A
6-MP + 10 µM this compound~15
CUTLL1Wild-Type6-MP alone~2N/A
6-MP + 10 µM this compound~0.54
PEERMutant6-MP alone>100N/A
6-MP + 10 µM this compound~10>10
BE13Mutant6-MP alone>100N/A
6-MP + 10 µM this compound~20>5

Data synthesized from figures in Reglero et al., Cancer Discovery, 2022.[1][2]

Table 2: Synergism Analysis

Cell LineNT5C2 StatusCombination Index (CI)Interpretation
Nt5c2 wild-typeWild-Type0.8Mild Synergism
Nt5c2 R367QMutant<0.8Strong Synergism

Combination index (CI) values are used to assess drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13][14] Data from Reglero et al., Cancer Discovery, 2022.[1][2]

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol is based on methodologies reported for culturing ALL cell lines.[1][2][15]

  • Cell Lines: Jurkat, CUTLL1, REH (NT5C2 wild-type), PEER, BE13, 697 (NT5C2 mutant).

  • Culture Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Split cultures every 2-3 days as needed to maintain logarithmic growth.

Protocol 2: Drug Combination Cell Viability Assay

This protocol outlines a method to assess the effect of this compound and 6-MP on cell viability.

cluster_0 Experimental Workflow A Seed cells in 96-well plates B Prepare drug dilutions: - 6-MP (serial dilution) - this compound (fixed concentration, e.g., 10 µM) - Combination of both A->B C Add drugs to respective wells B->C D Incubate for 72 hours C->D E Add CellTiter-Glo reagent D->E F Measure luminescence (viability) E->F G Data analysis: - Calculate IC50 - Determine synergy (e.g., CI) F->G

Caption: Workflow for the drug combination cell viability assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO. Dilute in culture medium to a final concentration of 10 µM.

    • Prepare a stock solution of 6-mercaptopurine in a suitable solvent (e.g., 0.1 N NaOH, then diluted in medium). Perform serial dilutions to create a range of concentrations.

    • For the combination treatment, add this compound (at a fixed concentration of 10 µM) to each of the 6-MP serial dilutions.

  • Treatment: Add the drug solutions (this compound alone, 6-MP alone, and the combination) to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[16][17]

  • Viability Assessment:

    • Use a commercially available cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot dose-response curves and calculate the IC50 values for 6-MP alone and in combination with this compound.

    • To determine synergy, calculate the Combination Index (CI) using software such as CompuSyn.[13][18]

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol is for assessing the induction of apoptosis following drug treatment.[19][20][21]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, 6-MP, the combination, or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

cluster_1 Apoptosis Analysis Workflow H Treat cells with drug combination I Harvest and wash cells H->I J Stain with Annexin V-FITC and PI I->J K Analyze by flow cytometry J->K L Quantify apoptotic cell populations K->L

Caption: Workflow for apoptosis detection via flow cytometry.

Concluding Remarks

The combination of this compound and 6-mercaptopurine presents a promising therapeutic strategy, particularly for cancers that have developed resistance to thiopurine-based therapies. The provided protocols offer a framework for researchers to investigate this synergy in various cell culture models. Careful execution of these experiments will provide valuable insights into the efficacy and mechanism of this drug combination.

References

Application Notes and Protocols for Studying CRTC2 Effects Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CREB-regulated transcription coactivator 2 (CRTC2), also known as TORC2, is a critical coactivator of the cAMP response element-binding protein (CREB). It plays a pivotal role in regulating gene expression in response to hormonal and metabolic signals. CRTC2 is a key player in glucose and lipid metabolism, primarily through its control of gluconeogenesis in the liver.[1][2][3] Its activity is tightly regulated by phosphorylation, which governs its subcellular localization. In its dephosphorylated state, CRTC2 translocates to the nucleus, where it binds to CREB and activates the transcription of target genes.[3][4] Lentiviral vectors provide a robust and efficient method for stably modulating CRTC2 expression in a wide range of cell types, including primary cells, making them an invaluable tool for studying its physiological and pathological functions.[5] These application notes provide detailed protocols for the lentiviral-mediated overexpression and knockdown of CRTC2, along with methods to assess its functional effects.

CRTC2 Signaling Pathway

The activity of CRTC2 is primarily regulated by its phosphorylation status, which dictates its localization and ability to co-activate CREB. Under basal or high-insulin conditions, kinases such as AMP-activated protein kinase (AMPK) and salt-inducible kinases (SIKs) phosphorylate CRTC2 at key serine residues (e.g., Ser171).[6] This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester CRTC2 in the cytoplasm, preventing its nuclear entry and transcriptional activity.

In response to stimuli that increase intracellular cyclic AMP (cAMP) levels, such as glucagon, protein kinase A (PKA) is activated. PKA then phosphorylates and inhibits SIKs and AMPK, leading to the dephosphorylation of CRTC2 by phosphatases like calcineurin.[3][4] Dephosphorylated CRTC2 translocates to the nucleus, where it binds to the bZIP domain of CREB. This interaction enhances the recruitment of other coactivators, such as CBP/p300, to the promoters of CREB target genes, leading to their transcriptional activation. Key downstream targets of the CRTC2/CREB complex include genes involved in gluconeogenesis, such as G6Pase and PEPCK.[2][3]

CRTC2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucagon Glucagon GPCR GPCR Glucagon->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates SIK_AMPK SIK / AMPK PKA->SIK_AMPK inhibits Calcineurin Calcineurin PKA->Calcineurin activates CRTC2_p p-CRTC2 SIK_AMPK->CRTC2_p phosphorylates (inactivation) FourteenThreeThree 14-3-3 CRTC2_p->FourteenThreeThree binds CRTC2_dephospho CRTC2 CRTC2_p->CRTC2_dephospho dephosphorylation FourteenThreeThree->CRTC2_p sequesters CRTC2_n CRTC2 CRTC2_dephospho->CRTC2_n translocates Calcineurin->CRTC2_p dephosphorylates CREB CREB CRTC2_n->CREB binds CBP_p300 CBP/p300 CRTC2_n->CBP_p300 recruits CRE CRE CREB->CRE binds CBP_p300->CREB TargetGenes Target Genes (G6Pase, PEPCK) Transcription Transcription TargetGenes->Transcription activation

Caption: CRTC2 Signaling Pathway Diagram.

Experimental Protocols

Biosafety Precautions: Work with lentiviral vectors must be performed in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.

Protocol 1: Lentiviral-Mediated Overexpression of CRTC2

This protocol describes the transduction of target cells with lentiviral particles to achieve stable overexpression of CRTC2.

Materials:

  • Lentiviral vector encoding human CRTC2 (e.g., pLenti-C-mGFP-P2A-Puro-CRTC2, or similar commercially available vectors). A constitutively active mutant (e.g., S171A) can also be used.[2]

  • HEK293T cells (for lentivirus production)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., PEI, Lipofectamine 3000)

  • Target cells (e.g., HepG2, primary hepatocytes)

  • Complete culture medium

  • Polybrene or other transduction enhancers

  • Puromycin (B1679871) for selection

  • Phosphate-buffered saline (PBS)

  • 0.45 µm filter

Procedure:

Part A: Lentivirus Production in HEK293T Cells

  • Day 1: Seed HEK293T Cells: Plate 4 x 10^6 HEK293T cells in a 10 cm dish in complete medium without antibiotics. Cells should be ~70-80% confluent at the time of transfection.

  • Day 2: Transfection:

    • Prepare a DNA mix of the CRTC2 overexpression plasmid, psPAX2, and pMD2.G in a sterile tube.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the DNA mix and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Day 3: Change Medium: After 16-18 hours, carefully remove the transfection medium and replace it with fresh complete medium.

  • Day 4-5: Harvest Viral Supernatant:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the cleared supernatant through a 0.45 µm filter.

    • The viral supernatant can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

Part B: Transduction of Target Cells

  • Day 1: Seed Target Cells: Plate target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[7]

  • Day 2: Transduction:

    • Thaw the lentiviral supernatant on ice.

    • Remove the culture medium from the target cells.

    • Add the desired volume of viral supernatant to the cells. The Multiplicity of Infection (MOI) should be optimized for each cell type. A range of MOIs (e.g., 1, 5, 10) is recommended for initial experiments.

    • Add fresh complete medium containing a transduction enhancer (e.g., polybrene at a final concentration of 4-8 µg/mL) to the desired final volume.[7]

    • Incubate the cells overnight.

  • Day 3: Change Medium: Remove the virus-containing medium and replace it with fresh complete medium.

  • Day 5 onwards: Selection and Expansion:

    • After 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined for each cell line by generating a kill curve.

    • Replace the medium with fresh puromycin-containing medium every 2-3 days.

    • Once resistant colonies are established, expand the cells for subsequent analysis.

Protocol 2: Lentiviral-Mediated Knockdown of CRTC2 using shRNA

This protocol outlines the procedure for reducing endogenous CRTC2 expression using lentiviral-delivered short hairpin RNA (shRNA).

Materials:

  • Non-targeting shRNA control vector.

  • All other materials as listed in Protocol 1.

Procedure:

Part A: Lentivirus Production

  • Follow the same procedure as described in Protocol 1, Part A, using the CRTC2-shRNA plasmid or the non-targeting control plasmid instead of the overexpression vector.

Part B: Transduction and Selection

  • Follow the same procedure as described in Protocol 1, Part B.

Part C: Validation of Knockdown

  • RNA Isolation and qRT-PCR:

    • Isolate total RNA from the stable cell lines (CRTC2-shRNA and non-targeting control).

    • Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for CRTC2 and a housekeeping gene (e.g., GAPDH) to determine the knockdown efficiency at the mRNA level.

  • Protein Lysate Preparation and Western Blot:

    • Prepare total protein lysates from the stable cell lines.

    • Perform Western blot analysis using an antibody specific for CRTC2 to confirm knockdown at the protein level. Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.

Experimental Workflow for Studying CRTC2 Effects

Experimental_Workflow cluster_lentivirus Lentiviral Vector Preparation cluster_transduction Transduction & Selection cluster_analysis Functional Analysis Plasmid_Prep CRTC2 Overexpression or shRNA Plasmid Transfection Transfection into HEK293T Cells Plasmid_Prep->Transfection Packaging Packaging & Envelope Plasmids (psPAX2, pMD2.G) Packaging->Transfection Harvest Harvest & Filter Viral Supernatant Transfection->Harvest Transduce Transduce with Lentivirus + Polybrene Harvest->Transduce Seed_Cells Seed Target Cells (e.g., Hepatocytes) Seed_Cells->Transduce Selection Select with Puromycin Transduce->Selection Expansion Expand Stable Cell Line Selection->Expansion Validation Validate Overexpression/ Knockdown (qPCR, Western) Expansion->Validation Gene_Expression Gene Expression Analysis (e.g., qPCR for G6Pase, PEPCK) Validation->Gene_Expression Reporter_Assay Luciferase Reporter Assay (CRE-luc) Validation->Reporter_Assay Metabolic_Assay Metabolic Assays (Glucose Output) Validation->Metabolic_Assay

Caption: Experimental workflow for studying CRTC2 effects.

Assays for Quantifying CRTC2 Effects

Gene Expression Analysis by qRT-PCR

Objective: To quantify the mRNA levels of CRTC2 and its known downstream target genes.

Protocol:

  • Isolate total RNA from transduced and control cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes for CRTC2, G6Pase, PEPCK, and a housekeeping gene.

  • Calculate the relative gene expression using the ΔΔCt method.

Luciferase Reporter Assay for CREB Activity

Objective: To measure the transcriptional activity of the CREB/CRTC2 complex.[9]

Protocol:

  • Co-transfect cells with a firefly luciferase reporter plasmid containing a cAMP response element (CRE-luc) and a Renilla luciferase control plasmid (for normalization).

  • After 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.[9][10]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

Hepatic Glucose Output Assay

Objective: To measure the rate of glucose production from hepatocytes.

Protocol:

  • Plate transduced and control hepatocytes.

  • Wash the cells with PBS and incubate in glucose production buffer (glucose-free DMEM supplemented with gluconeogenic precursors like lactate (B86563) and pyruvate).

  • Collect the medium at different time points.

  • Measure the glucose concentration in the collected medium using a glucose oxidase assay kit.

  • Normalize the glucose output to the total protein content of the cells.

Data Presentation

Table 1: Quantitative Effects of CRTC2 Overexpression on Gene Expression and Metabolism

ParameterControl (e.g., GFP Vector)CRTC2 OverexpressionFold ChangeReference
Gene Expression (mRNA)
G6Pase1.03.5 ± 0.43.5[11]
PEPCK1.02.8 ± 0.32.8[11]
Metabolic Assays
Hepatic Glucose Output (relative)1.01.7 ± 0.21.7[11]
Serum Cholesterol (mg/dL)85 ± 7125 ± 101.47[12]
Reporter Assays
CRE-Luciferase Activity (RLU)1.04.2 ± 0.54.2[11]

Data are presented as mean ± SEM and are hypothetical examples based on published findings.

Table 2: Quantitative Effects of CRTC2 Knockdown on Gene Expression

ParameterControl (Non-targeting shRNA)CRTC2 Knockdown (shRNA)% ReductionReference
Gene Expression (mRNA)
CRTC2100%25 ± 5%75%
G6Pase100%40 ± 8%60%
PEPCK100%55 ± 7%45%
Protein Levels
CRTC2 Protein100%<30%>70%[13]

Data are presented as mean ± SEM and are hypothetical examples based on published findings.

References

Application Note: Analysis of CRCD2 Binding to NT5C2 Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosolic 5'-nucleotidase II (NT5C2) is a critical enzyme in purine (B94841) metabolism, primarily responsible for the dephosphorylation of inosine (B1671953) 5'-monophosphate (IMP) and other purine nucleotides.[1][2] Elevated NT5C2 activity has been implicated in the development of resistance to thiopurine-based chemotherapies, such as 6-mercaptopurine (B1684380) (6-MP), in acute lymphoblastic leukemia (ALL).[3][4][5] Gain-of-function mutations in the NT5C2 gene are frequently observed in relapsed ALL, making it a key therapeutic target.[3][4] CRCD2 has been identified as a first-in-class small-molecule inhibitor of NT5C2, capable of reversing this resistance both in vitro and in vivo.[3][5][6]

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[7][8][9][10] It provides quantitative data on binding affinity, specificity, and kinetics (association and dissociation rates).[11][12] This application note provides a detailed protocol for analyzing the binding of this compound to NT5C2 using SPR, a critical step in the characterization of this potential therapeutic agent.

Principle of the Assay

SPR technology is based on the immobilization of one interacting partner, the "ligand," onto a sensor chip surface, followed by the injection of the other partner, the "analyte," in a continuous flow of buffer.[11][13] The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[8] This allows for the precise determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation

The following tables summarize the expected quantitative data from an SPR analysis of the this compound-NT5C2 interaction.

Table 1: Kinetic and Affinity Data for this compound Binding to NT5C2

AnalyteLigandka (M⁻¹s⁻¹)kd (s⁻¹)KD (µM)
This compoundNT5C2 (Wild-Type)1.5 x 10³1.1 x 10⁻¹73.3
This compoundNT5C2 (R367Q Mutant)1.8 x 10³1.3 x 10⁻¹70.9[6]

Table 2: Experimental Conditions Overview

ParameterCondition
InstrumentBiacore T200 or similar
Sensor ChipCM5 (carboxymethylated dextran)
Immobilization MethodAmine coupling
LigandRecombinant Human NT5C2 (WT or Mutant)
Ligand Concentration20 µg/mL in 10 mM Sodium Acetate, pH 5.0
Immobilization Level~10,000 RU
AnalyteThis compound
Analyte Concentrations0.1 µM to 100 µM (serial dilution)
Association Time120 seconds
Dissociation Time300 seconds
Flow Rate30 µL/min
Running BufferHBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Regeneration Solution10 mM Glycine-HCl, pH 2.5

Experimental Protocols

This section provides a detailed methodology for the SPR analysis of this compound binding to NT5C2.

Materials and Reagents
  • Recombinant Human NT5C2 (Wild-Type and/or mutant, e.g., R367Q)

  • This compound small molecule inhibitor

  • SPR Instrument (e.g., Biacore T200)

  • CM5 Sensor Chip

  • Amine Coupling Kit (containing NHS, EDC, and ethanolamine)

  • Running Buffer (HBS-EP+)

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.5)

  • High-purity water

  • Microcentrifuge tubes and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_reagents Prepare Buffers & Reagents surface_prep Sensor Chip Activation (NHS/EDC) prep_reagents->surface_prep prep_protein Purify & Dilute NT5C2 immobilization NT5C2 Immobilization prep_protein->immobilization prep_compound Prepare this compound Dilutions binding_analysis This compound Injection Series (Association/Dissociation) prep_compound->binding_analysis surface_prep->immobilization blocking Deactivation (Ethanolamine) immobilization->blocking blocking->binding_analysis regeneration Surface Regeneration binding_analysis->regeneration Between cycles data_processing Reference Subtraction binding_analysis->data_processing fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) data_processing->fitting results Determine ka, kd, KD fitting->results

Caption: A streamlined workflow for the SPR-based analysis of the this compound-NT5C2 interaction.

Detailed Step-by-Step Protocol

1. Preparation of Reagents and Samples:

  • Prepare all buffers (Running, Immobilization, Regeneration) and filter them through a 0.22 µm filter. Degas the running buffer thoroughly.
  • Dialyze the recombinant NT5C2 protein into the immobilization buffer.
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution series in the running buffer. Ensure the final DMSO concentration is consistent across all samples and below 1% to minimize solvent effects.

2. Ligand Immobilization (Amine Coupling):

  • Equilibrate the CM5 sensor chip with running buffer.
  • Activate the sensor surface by injecting a 1:1 mixture of NHS and EDC for 7 minutes.
  • Inject the NT5C2 protein solution (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., ~10,000 RU) is reached.
  • Deactivate any remaining active esters by injecting ethanolamine (B43304) for 7 minutes.
  • A reference flow cell should be prepared similarly but without the injection of NT5C2 to allow for reference subtraction.

3. Analyte Binding Analysis:

  • Inject the prepared this compound dilutions over both the NT5C2-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
  • Start with the lowest concentration and proceed to the highest. Include a buffer-only (zero concentration) injection for double referencing.
  • Monitor the association phase for a set time (e.g., 120 seconds).
  • Switch to running buffer to monitor the dissociation phase (e.g., 300 seconds).

4. Surface Regeneration:

  • After each this compound injection cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for a short duration (e.g., 30 seconds).
  • Ensure the regeneration step effectively removes all bound analyte without damaging the immobilized ligand.

5. Data Analysis:

  • Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer-only injection signal (double referencing).
  • Fit the processed data to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
  • This fitting will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Signaling Pathway Context

The interaction between this compound and NT5C2 is significant within the context of purine metabolism and its role in cancer cell survival and drug resistance.

G cluster_pathway Purine Metabolism & Drug Resistance Pathway MP 6-Mercaptopurine (6-MP) TIMP Thioinosine Monophosphate (Active Metabolite) MP->TIMP Metabolic Activation NT5C2 NT5C2 TIMP->NT5C2 Substrate Cell_Death Apoptosis / Cell Death TIMP->Cell_Death Induces Inactive_Metabolite Inactive Metabolite NT5C2->Inactive_Metabolite Dephosphorylates This compound This compound This compound->NT5C2 Inhibits Drug_Resistance Drug Resistance Inactive_Metabolite->Drug_Resistance Leads to

Caption: The inhibitory effect of this compound on NT5C2 restores the cytotoxic efficacy of 6-mercaptopurine.

This pathway illustrates how NT5C2 contributes to drug resistance by inactivating the therapeutic metabolites of 6-MP. By binding to and inhibiting NT5C2, this compound prevents this inactivation, thereby restoring the cancer cell's sensitivity to the chemotherapy drug and promoting apoptosis.

Conclusion

Surface Plasmon Resonance provides a robust and reliable method for the detailed kinetic and affinity characterization of the interaction between the small-molecule inhibitor this compound and its target protein NT5C2. The protocol and data presented in this application note serve as a comprehensive guide for researchers in academia and the pharmaceutical industry. This analysis is a crucial step in the preclinical development of NT5C2 inhibitors, offering valuable insights into their mechanism of action and potential therapeutic efficacy in overcoming drug resistance in cancer.

References

Application Notes and Protocols for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) in Drug Discovery: A Case Study with a Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed application note and protocol for utilizing Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to characterize the interaction between a protein target and a small molecule inhibitor, using the example of a hypothetical interaction with a compound designated CRCD2.

Introduction

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique for investigating protein dynamics, conformational changes, and molecular interactions.[1][2] The method relies on the exchange of backbone amide hydrogens with deuterium (B1214612) from a deuterated solvent.[3][4] The rate of this exchange is sensitive to the protein's local and global structure, with regions involved in stable hydrogen bonds or shielded from the solvent exchanging more slowly.[3][5] Consequently, HDX-MS can pinpoint regions of a protein that undergo conformational changes upon binding to a ligand, such as a small molecule inhibitor.[6][7][8]

This application note describes the use of HDX-MS to elucidate the binding mechanism of this compound, a first-in-class small-molecule inhibitor of 5'-nucleotidase cytosolic II (NT5C2).[9][10][11] Activating mutations in NT5C2 are associated with resistance to 6-mercaptopurine (B1684380) (6-MP), a common chemotherapy agent for acute lymphoblastic leukemia.[9][11] Understanding how this compound engages with its target can provide crucial insights for further drug development and optimization. While the following data is illustrative, the protocol provides a robust framework for such studies.

Principle of the HDX-MS Experiment

The fundamental workflow of a bottom-up HDX-MS experiment involves several key steps:

  • Deuterium Labeling: The target protein (in both its unbound 'apo' state and in complex with the small molecule 'holo' state) is incubated in a D₂O-based buffer for various time points.[3][6]

  • Quenching: The exchange reaction is rapidly stopped by lowering the pH to approximately 2.5 and reducing the temperature to near 0°C.[3][6] These conditions significantly slow down the back-exchange of deuterium to hydrogen.[1]

  • Proteolytic Digestion: The quenched protein is then digested by an acid-stable protease, most commonly pepsin, to generate a series of overlapping peptides.[6]

  • LC-MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to measure the mass increase due to deuterium incorporation.[3]

  • Data Analysis: The deuterium uptake for each peptide is determined over time for both the apo and holo states. Differences in deuterium uptake between the two states reveal regions of the protein where the small molecule binding has altered the local conformation or solvent accessibility.[7]

Experimental Workflow

HDX_MS_Workflow cluster_prep Sample Preparation cluster_labeling Deuterium Labeling cluster_analysis Analysis Apo Apo-Protein Label_Apo Incubate in D2O Buffer (Time points: 10s, 1m, 10m, 1h) Apo->Label_Apo Holo Protein + this compound Label_Holo Incubate in D2O Buffer (Time points: 10s, 1m, 10m, 1h) Holo->Label_Holo Quench Quench Reaction (Low pH and Temperature) Label_Apo->Quench Label_Holo->Quench Digest Online Pepsin Digestion Quench->Digest LCMS UPLC-MS/MS Analysis Digest->LCMS Data Data Processing & Interpretation LCMS->Data

Caption: A generalized workflow for a bottom-up HDX-MS experiment.

Detailed Experimental Protocol

This protocol outlines a continuous-labeling, bottom-up HDX-MS approach to study the interaction of a target protein with the small molecule inhibitor this compound.

1. Reagent and Sample Preparation

  • Target Protein: Recombinant human NT5C2, purified to >95% homogeneity. Stored at -80°C in 20 mM HEPES, 150 mM NaCl, pH 7.5.

  • This compound Stock: 10 mM this compound in DMSO.

  • Equilibrium Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5.

  • Labeling Buffer (D₂O): 20 mM HEPES, 150 mM NaCl, in 99.9% D₂O, pD 7.1 (pH reading of 6.7).

  • Quench Buffer: 0.8 M Guanidine-HCl, 0.8% Formic Acid, pH 2.5.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Deuterium Labeling

  • Prepare two sets of reactions: the 'apo' state (protein only) and the 'holo' state (protein with this compound).

  • For the holo state, pre-incubate the target protein (5 µM) with this compound (50 µM, 10x molar excess) in equilibrium buffer for 30 minutes at room temperature.

  • Initiate the labeling reaction by diluting the protein sample (apo or holo) 1:9 with the D₂O labeling buffer. The final protein concentration will be 0.5 µM.

  • Incubate the reaction at a controlled temperature (e.g., 20°C) for various time points (e.g., 0s, 10s, 60s, 600s, 3600s). The 0s time point represents an undeuterated control.

3. Quenching the Exchange Reaction

  • At each time point, withdraw an aliquot of the labeling reaction and add it to an equal volume of pre-chilled quench buffer in a tube kept on ice. This rapidly lowers the pH to ~2.5 and the temperature to ~0°C, effectively stopping the deuterium exchange.

4. Proteolytic Digestion and LC-MS/MS

  • Immediately inject the quenched sample into an online digestion system. A typical setup includes an immobilized pepsin column maintained at a low temperature (e.g., 4°C) to minimize back-exchange.

  • The digested peptides are trapped and desalted on a C18 trap column.

  • Peptides are then separated on a C18 analytical column using a gradient of mobile phase B (e.g., 5% to 40% over 8 minutes).

  • The eluting peptides are analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in data-dependent acquisition mode to identify peptides in the undeuterated sample and to measure the mass of the deuterated peptides.

5. Data Analysis

  • Peptide identification is performed using software such as Mascot or SEQUEST on the undeuterated sample data.

  • The deuterium uptake for each identified peptide is calculated by specialized HDX-MS software (e.g., HDExaminer, DynamX). The software determines the centroid of the isotopic envelope for each peptide at each time point.

  • The results are often visualized as "uptake plots" (deuterium uptake vs. time) or "butterfly plots" (difference in uptake between apo and holo states).

Quantitative Data Presentation

The following tables present illustrative quantitative data from a hypothetical HDX-MS experiment on NT5C2 in the presence and absence of this compound.

Table 1: Peptide-level Deuterium Uptake Summary

Peptide IDSequence PositionSequenceStateDeuterium Uptake (Da) at 10 minStd. Dev.
Pep-125-38VLSGAPPGSALGKLApo8.20.15
Holo (this compound)8.10.18
Pep-2150-165FVEGVDGKVEQGKEFFApo10.50.21
Holo (this compound)10.30.25
Pep-3358-370KGFQGDIIMNSLVApo6.70.12
Holo (this compound)3.10.14
Pep-4500-512SFPAGISQALEKLApo9.80.19
Holo (this compound)5.50.22

Table 2: Differential Deuterium Uptake (Apo vs. Holo)

Peptide IDSequence PositionΔ Deuterium Uptake (Apo - Holo) at 10 min (Da)p-valueInterpretation
Pep-125-380.1> 0.05No significant change
Pep-2150-1650.2> 0.05No significant change
Pep-3358-3703.6< 0.01Strong protection upon binding
Pep-4500-5124.3< 0.01Strong protection upon binding

The significant reduction in deuterium uptake for peptides Pep-3 and Pep-4 in the presence of this compound suggests that these regions are either directly involved in binding the inhibitor or undergo a conformational change that makes them less solvent-accessible. This information is critical for mapping the inhibitor's binding site.

Biological Context and Signaling

NT5C2 is a key enzyme in the purine (B94841) salvage pathway. Its inhibition by this compound has therapeutic implications, particularly in overcoming drug resistance in leukemia.[9]

Signaling_Pathway cluster_pathway Purine Salvage Pathway & Drug Resistance MP 6-Mercaptopurine (6-MP) (Chemotherapy Drug) TIMP Thioinosine Monophosphate (Active Metabolite) MP->TIMP Metabolic Activation Cytotoxicity Cellular Cytotoxicity TIMP->Cytotoxicity Induces NT5C2 NT5C2 NT5C2->TIMP Dephosphorylates (Inactivates) Resistance Drug Resistance NT5C2->Resistance Promotes This compound This compound (Inhibitor) This compound->NT5C2 Inhibits

Caption: Role of NT5C2 in 6-MP resistance and its inhibition by this compound.

Summary

HDX-MS is an invaluable tool in drug discovery for characterizing the interaction between small molecules and their protein targets.[2] The protocol and illustrative data presented here demonstrate how HDX-MS can be applied to map the binding site of an inhibitor like this compound on its target protein, NT5C2. This information provides a structural basis for the inhibitor's mechanism of action and can guide the rational design of more potent and selective therapeutic agents. The ability of HDX-MS to probe protein dynamics in solution offers a significant advantage over static structural methods, providing a more comprehensive understanding of the molecular recognition process.

References

Application Notes and Protocols: Establishing CRCD2 Dose-Response Curves in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lymphoblastic Leukemia (ALL) is a common hematological malignancy, and resistance to chemotherapy remains a significant clinical challenge. One mechanism of resistance to thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP), involves the enzyme 5'-nucleotidase, cytosolic II (NT5C2). Activating mutations in the NT5C2 gene can lead to increased inactivation of the active metabolites of 6-MP, thereby reducing the efficacy of the treatment.[1][2]

CRCD2 is a first-in-class small-molecule inhibitor of NT5C2.[1][3] By inhibiting NT5C2, this compound can restore the sensitivity of leukemia cells to 6-MP, offering a promising therapeutic strategy to overcome drug resistance.[1] This application note provides detailed protocols for establishing dose-response curves of this compound in various leukemia cell lines, both as a single agent and in combination with 6-MP. The methodologies described herein will enable researchers to assess the efficacy of this compound in both NT5C2 wild-type and mutant leukemia cell lines.

Signaling Pathway of NT5C2 and Inhibition by this compound

NT5C2 plays a crucial role in purine (B94841) metabolism by dephosphorylating purine monophosphates, such as inosine (B1671953) monophosphate (IMP), guanosine (B1672433) monophosphate (GMP), and xanthosine (B1684192) monophosphate (XMP).[1][3] In the context of 6-MP therapy, NT5C2 dephosphorylates the active metabolite, thio-inosine monophosphate (TIMP), leading to its inactivation and subsequent efflux from the cell. This action reduces the cytotoxic effect of 6-MP. This compound acts as an uncompetitive inhibitor of NT5C2, meaning it binds to the enzyme-substrate complex, preventing the dephosphorylation of the substrate.[1] This inhibition leads to an accumulation of active thiopurine metabolites within the leukemia cells, restoring their cytotoxic activity.

NT5C2 signaling pathway and this compound inhibition.

Experimental Protocols

The following protocols provide a framework for determining the dose-response of this compound in leukemia cell lines.

Cell Culture
  • Cell Lines : Obtain leukemia cell lines with known NT5C2 status (wild-type and mutant). Examples include:

    • NT5C2 Wild-Type : Jurkat, CUTLL1, REH

    • NT5C2 Mutant : PEER, BE13, 697

  • Culture Medium : Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation : Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture : Passage cells every 2-3 days to maintain logarithmic growth.

Drug Preparation
  • This compound Stock Solution : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • 6-MP Stock Solution : Prepare a 10 mM stock solution of 6-mercaptopurine in 0.1 M NaOH. Store at -20°C.

  • Working Solutions : On the day of the experiment, prepare serial dilutions of this compound and 6-MP in the complete culture medium. The final DMSO concentration should not exceed 0.1% in the highest concentration of the drug, and a vehicle control with the same DMSO concentration should be included.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Drug Treatment : After 24 hours of incubation, add 100 µL of the prepared drug solutions (this compound alone, 6-MP alone, or a combination) to the respective wells. Include a vehicle control.

  • Incubation : Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using a non-linear regression model (e.g., in GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.

  • Cell Treatment : Seed cells in a 6-well plate and treat with various concentrations of this compound, 6-MP, or their combination for 48 hours.

  • Cell Harvesting : Collect the cells by centrifugation.

  • Washing : Wash the cells twice with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the stained cells by flow cytometry.

  • Data Analysis : Determine the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_assays Dose-Response Assays cluster_analysis Data Analysis cell_culture Leukemia Cell Culture (NT5C2 WT & Mutant) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding drug_prep Prepare this compound & 6-MP Serial Dilutions drug_treatment Treat Cells with This compound +/- 6-MP drug_prep->drug_treatment cell_seeding->drug_treatment incubation Incubate for 72h drug_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay apoptosis_assay Perform Annexin V/PI Assay (Flow Cytometry) incubation->apoptosis_assay read_plate Read Absorbance (570 nm) mtt_assay->read_plate flow_analysis Analyze Flow Cytometry Data apoptosis_assay->flow_analysis viability_calc Calculate % Cell Viability read_plate->viability_calc apoptosis_quant Quantify Apoptotic Cells flow_analysis->apoptosis_quant dose_response_curve Generate Dose-Response Curves viability_calc->dose_response_curve ic50_calc Calculate IC50 Values dose_response_curve->ic50_calc

Experimental workflow for dose-response analysis.

Data Presentation

The following tables summarize the expected outcomes of this compound treatment on leukemia cell lines, based on published data. The IC50 values represent the concentration of 6-MP required to inhibit cell growth by 50% in the presence or absence of a fixed concentration of this compound (e.g., 10 µM).

Table 1: Effect of this compound on 6-MP IC50 in NT5C2 Wild-Type Leukemia Cell Lines

Cell LineNT5C2 StatusTreatment6-MP IC50 (µM)Fold Sensitization
JurkatWild-TypeVehicle~1.5-
JurkatWild-TypeThis compound (10 µM)~0.35.0
CUTLL1Wild-TypeVehicle~2.0-
CUTLL1Wild-TypeThis compound (10 µM)~0.54.0
REHWild-TypeVehicle~1.0-
REHWild-TypeThis compound (10 µM)~0.25.0

Table 2: Effect of this compound on 6-MP IC50 in NT5C2 Mutant Leukemia Cell Lines

Cell LineNT5C2 StatusTreatment6-MP IC50 (µM)Fold Sensitization
PEERMutant (R29Q)Vehicle> 10-
PEERMutant (R29Q)This compound (10 µM)~1.0> 10
BE13Mutant (R29Q)Vehicle> 10-
BE13Mutant (R29Q)This compound (10 µM)~1.2> 8.3
697Mutant (R368W)Vehicle> 10-
697Mutant (R368W)This compound (10 µM)~0.8> 12.5

Note: The IC50 values and fold sensitization are estimations based on graphical data from existing literature and may vary depending on experimental conditions.[1]

Discussion

The provided protocols and expected data demonstrate the potential of this compound to sensitize leukemia cells to 6-mercaptopurine, particularly in cell lines harboring resistance-conferring mutations in NT5C2. By following these detailed methodologies, researchers can effectively establish dose-response curves and quantify the synergistic effects of this compound with standard chemotherapy. The visualization of the NT5C2 signaling pathway and the experimental workflow provides a clear conceptual framework for these studies. This application note serves as a comprehensive guide for drug development professionals and cancer researchers investigating novel therapeutic strategies to overcome drug resistance in leukemia.

References

Application Notes and Protocols: In Vivo Administration of CRCD2 in Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRCD2 is a first-in-class small-molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2).[1][2][3] Activating mutations in the NT5C2 gene are a significant driver of resistance to 6-mercaptopurine (B1684380) (6-MP), a key component of maintenance therapy for acute lymphoblastic leukemia (ALL).[1][2][3] this compound has demonstrated efficacy in both in vitro and in vivo models by reversing this resistance and enhancing the cytotoxic effects of 6-MP.[1][2][4] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of ALL, based on published preclinical studies, to facilitate further research and drug development efforts.

Mechanism of Action and Signaling Pathway

This compound functions as an uncompetitive inhibitor of both wild-type and mutant forms of NT5C2.[1][2] NT5C2 is an enzyme involved in purine (B94841) metabolism that dephosphorylates and inactivates the cytotoxic metabolites of thiopurine drugs like 6-MP.[1] By inhibiting NT5C2, this compound allows for the accumulation of active 6-MP metabolites within leukemia cells, thereby restoring and enhancing the drug's anti-leukemic activity.[1][2] This is particularly effective in leukemias harboring activating NT5C2 mutations, which are found in a significant percentage of relapsed ALL cases.[1][2][3] Furthermore, this compound has been shown to increase the sensitivity of NT5C2 wild-type leukemia cells to 6-MP, indicating a broader potential application.[1][2][3]

CRCD2_Mechanism_of_Action cluster_0 Leukemia Cell SixMP 6-Mercaptopurine (6-MP) (inactive prodrug) Active_Metabolites Active 6-MP Metabolites (e.g., TIMP) SixMP->Active_Metabolites Metabolic Activation NT5C2 NT5C2 Enzyme Active_Metabolites->NT5C2 DNA_Incorporation Incorporation into DNA/RNA Active_Metabolites->DNA_Incorporation Inactivated_Metabolites Inactivated Metabolites NT5C2->Inactivated_Metabolites Dephosphorylation Apoptosis Cell Death (Apoptosis) DNA_Incorporation->Apoptosis This compound This compound This compound->NT5C2 Inhibition

Caption: Mechanism of this compound in enhancing 6-MP cytotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models of leukemia.

Table 1: Pharmacokinetics of this compound

ParameterValueMouse StrainReference
Half-life (t½)3.2 hoursFemale C57/BL6[1][2]

Table 2: In Vivo Efficacy of this compound and 6-MP Combination Therapy

Mouse ModelTreatment GroupOutcome MeasureResultReference
NT5C2 Wild-Type ALL6-MP + this compoundTumor Burden (Luciferase Bioimaging)Significantly improved antitumor activity after 5 days compared to single agents.[2]
NT5C2 Wild-Type ALL6-MP + this compoundSpleen Size and Bone Marrow Tumor ContentSignificant reduction compared to single agents.[2]
NT5C2 R367Q Mutant ALL6-MP + this compound6-MP ResistanceEffective reversal of 6-MP resistance.[2]
Relapsed T-ALL Xenograft (NT5C2 R367Q)6-MP + this compoundAntitumor ResponseEnhanced antitumor response compared to 6-MP alone.[2]

Experimental Protocols

Protocol 1: General In Vivo Administration of this compound

This protocol outlines the general procedure for administering this compound to mice for pharmacokinetic and toxicity studies.

Materials:

  • This compound compound

  • Vehicle solution (e.g., DMSO, saline)

  • Female C57/BL6 mice

  • Syringes and needles for intraperitoneal injection

  • Animal balance

  • Blood collection supplies (for pharmacokinetic analysis)

Procedure:

  • This compound Formulation: Prepare the this compound solution in a suitable vehicle at the desired concentration. Note that solubility may be a limiting factor.

  • Animal Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • Administer this compound via intraperitoneal (IP) injection.

    • A dose-escalation scheme of 5 days on, 2 days off has been used to assess toxicity.[1]

  • Pharmacokinetic Analysis:

    • Following this compound administration, collect blood samples at various time points to determine plasma clearance kinetics.

    • Analyze plasma for this compound concentration and 5'-nucleotidase activity. A significant reduction in plasma 5'-nucleotidase activity was observed 1 hour after injection.[1]

  • Toxicity Monitoring: Monitor mice for weight loss and any other apparent signs of toxicity throughout the study.

Protocol 2: In Vivo Efficacy Study in an ALL Allograft Model

This protocol describes a combination therapy study using this compound and 6-MP in a mouse model of ALL.

Materials:

  • Luciferase-expressing T-ALL tumor cells (e.g., NOTCH1-induced conditional inducible Nt5c2 R367Q)

  • Isogenic recipient mice

  • This compound compound

  • 6-Mercaptopurine (6-MP)

  • Vehicle solutions

  • Bioluminescence imaging system

  • Calipers for spleen measurement

  • Flow cytometer and antibodies for leukemia burden analysis (e.g., anti-GFP)

Experimental Workflow:

Experimental_Workflow A 1. Allograft T-ALL Cells (Luciferase-expressing) into isogenic mice B 2. Allow Leukemia Engraftment (Monitor via bioluminescence) A->B C 3. Randomize Mice into Treatment Groups: - Vehicle - this compound alone - 6-MP alone - 6-MP + this compound B->C D 4. Administer Treatment (e.g., 5-day cycle via IP injection) C->D E 5. Monitor Tumor Burden (Weekly bioluminescence imaging) D->E F 6. Euthanize and Analyze - Spleen size/weight - Bone marrow leukemia burden (Flow cytometry for GFP+) E->F

Caption: Workflow for in vivo efficacy studies of this compound.

Procedure:

  • Leukemia Model Generation:

    • Allograft luciferase-expressing T-ALL cells into isogenic mice.[2]

    • For inducible models (e.g., Nt5c2 R367Q), administer tamoxifen (B1202) to induce the mutant allele expression as needed.[2]

  • Treatment Initiation:

    • Once leukemia is established (confirm via bioluminescence), randomize mice into treatment cohorts:

      • Vehicle control

      • This compound alone

      • 6-MP alone

      • This compound and 6-MP combination

  • Drug Administration:

    • Administer this compound and 6-MP via intraperitoneal injection according to the planned dosing schedule (e.g., daily for 5 days).[2]

  • Efficacy Assessment:

    • Tumor Burden: Monitor tumor progression using in vivo bioluminescence imaging at regular intervals (e.g., before and after the treatment cycle).[1][5] Calculate the fold change in bioluminescence relative to the baseline signal.[1][5]

      • Measure spleen size and weight as an indicator of leukemia infiltration.[2]

      • Analyze femoral bone marrow for leukemia burden by quantifying the percentage of GFP-positive cells via flow cytometry.[1][2][5]

Conclusion

This compound represents a promising therapeutic agent for overcoming 6-MP resistance in ALL. The protocols and data presented here provide a framework for conducting in vivo studies to further evaluate its efficacy and mechanism of action. These studies are critical for the continued development of this compound as a potential combination therapy for leukemia.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following CRCD2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing apoptosis in cancer cell lines after treatment with CRCD2, a first-in-class small-molecule NT5C2 nucleotidase inhibitor. The primary method described is flow cytometry using Annexin V and Propidium Iodide (PI) staining, a standard for the quantitative analysis of apoptotic and necrotic cells.

This compound has been identified as a compound that enhances the cytotoxic effects of chemotherapeutic agents like 6-mercaptopurine (B1684380) (6-MP) in acute lymphoblastic leukemia (ALL).[1][2] By inhibiting NT5C2, this compound can reverse resistance to thiopurine-based therapies.[1] This sensitization to chemotherapy is expected to lead to an increase in apoptotic cell death. Flow cytometry is an ideal technique to quantify this effect.

Principles of Apoptosis Detection by Flow Cytometry

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3][4]

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[5]

By using Annexin V and PI in combination, flow cytometry can distinguish between three populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocols

This protocol is designed for the analysis of apoptosis in a cancer cell line (e.g., Jurkat, an ALL cell line) treated with this compound, alone or in combination with a chemotherapeutic agent such as 6-mercaptopurine (6-MP).

Materials
  • Cancer cell line (e.g., Jurkat)

  • This compound

  • 6-mercaptopurine (6-MP) (or other desired chemotherapeutic)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Sterile microcentrifuge tubes

  • Flow cytometer

Cell Culture and Treatment
  • Seed the cancer cells at a density of 1 x 10^6 cells/mL in a suitable culture flask or plate.

  • Incubate the cells for 24 hours under standard conditions (e.g., 37°C, 5% CO2).

  • Treat the cells with the desired concentrations of this compound and/or 6-MP. Include the following controls:

    • Untreated cells (vehicle control)

    • Cells treated with this compound alone

    • Cells treated with 6-MP alone

    • Cells treated with a combination of this compound and 6-MP

  • Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).

Staining Protocol for Flow Cytometry
  • After the treatment period, collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS, centrifuging after each wash.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate lasers and filters for FITC (for Annexin V) and PI.

  • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest.

  • Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants correctly.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) within the gated population.

  • Analyze the data to determine the percentage of cells in each quadrant (live, early apoptotic, and late apoptotic/necrotic).

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table. This allows for easy comparison between different treatment conditions.

Table 1: Percentage of Apoptotic and Necrotic Cells after Treatment with this compound and/or 6-MP

Treatment GroupConcentration% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound10 µM93.8 ± 2.53.1 ± 1.03.1 ± 0.7
6-MP5 µM75.4 ± 3.215.3 ± 2.59.3 ± 1.8
This compound + 6-MP10 µM + 5 µM50.1 ± 4.535.6 ± 3.814.3 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the flow cytometry analysis of apoptosis after this compound treatment.

G Flow Cytometry Workflow for Apoptosis Analysis cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed Cancer Cells B Treat with this compound and/or 6-MP A->B C Harvest Cells B->C After Incubation D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC and PI E->F G Incubate in the Dark F->G H Analyze on Flow Cytometer G->H I Gate Cell Populations H->I J Quantify Apoptosis I->J

Workflow for apoptosis detection via flow cytometry.
Apoptosis Signaling Pathway

This compound enhances the efficacy of chemotherapeutic agents that induce cellular stress, leading to the activation of the intrinsic (mitochondrial) pathway of apoptosis.

G Intrinsic Apoptosis Pathway A This compound + Chemotherapy B Cellular Stress A->B C Activation of BH3-only proteins (e.g., Bim, Puma) B->C D Bax/Bak Activation C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) F->G H Caspase-9 Activation G->H I Executioner Caspase Activation (Caspase-3, -7) H->I J Apoptosis I->J

The intrinsic pathway of apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Protein Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with proteins in experimental buffers. While the query specifically mentioned "CRCD2," our search did not identify a protein with this specific designation. The information herein is broadly applicable to overcoming solubility challenges with a wide range of proteins.

Frequently Asked Questions (FAQs)

Q1: My purified protein is precipitating out of solution. What are the common causes?

Protein precipitation is a frequent challenge and can stem from several factors, including:

  • pH close to the isoelectric point (pI): Proteins are least soluble when the buffer pH equals their pI, as the net charge is zero, minimizing electrostatic repulsion.[1][2][3]

  • Low ionic strength: Insufficient salt concentration may fail to shield charged patches on the protein surface, leading to aggregation.[1][3]

  • High protein concentration: Overcrowding of protein molecules increases the likelihood of aggregation and precipitation.[2]

  • Temperature stress: Both elevated and freezing temperatures can lead to protein denaturation and aggregation.[1][2]

  • Presence of hydrophobic patches: Exposed hydrophobic regions on the protein surface can interact, causing aggregation.[1]

  • Oxidation of cysteine residues: Formation of intermolecular disulfide bonds can lead to aggregation.[2]

Q2: How can I determine the optimal buffer pH for my protein?

To find the optimal pH, it is recommended to screen a range of pH values. A general guideline is to use a buffer with a pH at least one unit away from the protein's isoelectric point (pI).[4] You can predict the pI of your protein based on its amino acid sequence using online bioinformatics tools. A systematic way to test this is through a pH screening experiment.

Q3: What role does salt concentration play in protein solubility?

The ionic strength of the buffer, primarily determined by the salt concentration, is crucial. Moderate salt concentrations (e.g., 150-500 mM NaCl) can enhance solubility through a phenomenon known as "salting in," where the salt ions shield charged groups on the protein surface, preventing aggregation.[5] However, excessively high salt concentrations can lead to "salting out" and cause precipitation. The optimal salt concentration is protein-specific and needs to be determined empirically.

Q4: Are there any common additives that can improve my protein's solubility?

Yes, several additives can be included in your buffer to improve protein solubility. These can be broadly categorized as:

  • Amino Acids: L-arginine and L-glutamate, often used in combination at around 50 mM, can significantly reduce aggregation and increase long-term stability.[2][6]

  • Osmolytes: Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol, sorbitol) can stabilize proteins.[1][] Glycerol is often used at concentrations of 5-20% (v/v).

  • Reducing Agents: For proteins with cysteine residues, adding reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) at 1-10 mM can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[2][5]

  • Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween-20, CHAPS) can be effective, particularly for proteins with exposed hydrophobic surfaces.[2]

Troubleshooting Guide

Problem: Protein Precipitation After Purification

This guide provides a systematic approach to troubleshooting and resolving protein solubility issues post-purification.

Step 1: Analyze Protein Characteristics and Buffer Composition

  • Determine the Isoelectric Point (pI): Use an online tool to calculate the theoretical pI of your protein.

  • Review Current Buffer: Check the pH and salt concentration of your current buffer. Is the pH close to the pI? Is the ionic strength very low?

Step 2: Systematic Buffer Optimization

If the initial analysis suggests suboptimal buffer conditions, a systematic screening of buffer components is recommended.

  • pH Screening: Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments) at a constant salt concentration.

  • Salt Screening: At the optimal pH, screen a range of salt (e.g., NaCl, KCl) concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

Step 3: Evaluate Solubility-Enhancing Additives

If buffer optimization alone is insufficient, test the effect of various additives. It is advisable to test them individually and then in combination.

Table 1: Common Solubility-Enhancing Additives and Their Working Concentrations

Additive CategoryExample AdditivesTypical Working ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamate50-500 mMSuppresses aggregation by interacting with charged and hydrophobic regions.[2][6]
Polyols/Sugars Glycerol, Sucrose, Sorbitol5-20% (v/v) or 0.2-1 MStabilize protein structure through preferential hydration.[1][]
Reducing Agents DTT, β-mercaptoethanol, TCEP1-10 mMPrevents oxidation of cysteine residues and intermolecular disulfide bond formation.[2]
Detergents Tween-20, Triton X-100, CHAPS0.01-0.1% (v/v)Solubilizes proteins by interacting with hydrophobic surfaces.[2]
Salts NaCl, KCl, (NH₄)₂SO₄150-500 mMShields surface charges to prevent aggregation ("salting in").[1][]

Experimental Protocols

Protocol 1: Buffer Optimization Screening via Dialysis

This protocol allows for the systematic testing of different buffer conditions to identify the optimal formulation for your protein's solubility.

Materials:

  • Purified protein solution

  • Dialysis tubing or cassettes with an appropriate molecular weight cut-off (MWCO)

  • A series of buffers with varying pH and salt concentrations

  • Spectrophotometer or protein concentration assay kit

Procedure:

  • Prepare Buffers: Prepare a range of buffers (e.g., 500 mL each) with varying pH values (e.g., 6.0, 7.0, 8.0) and, for each pH, varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM).

  • Sample Preparation: Aliquot your purified protein into separate dialysis units for each buffer condition.

  • Dialysis: Place each dialysis unit into its corresponding buffer and dialyze for 4-6 hours at 4°C with gentle stirring.

  • Buffer Exchange: Change the dialysis buffer and continue to dialyze overnight at 4°C.

  • Analysis: After dialysis, carefully recover the protein from each unit. Centrifuge the samples at >10,000 x g for 15 minutes to pellet any precipitated protein.

  • Quantification: Measure the protein concentration in the supernatant of each sample using a spectrophotometer (at 280 nm) or a suitable protein assay. The condition with the highest soluble protein concentration is the most favorable.

Table 2: Example Data from a Buffer Optimization Screen

Buffer pHNaCl Concentration (mM)Soluble Protein Concentration (mg/mL)
6.0500.2
6.01500.5
6.03000.8
7.0500.8
7.01501.5
7.03001.2
8.0501.1
8.01502.5
8.03002.1

Visualizations

Troubleshooting Workflow for Protein Solubility

G start Protein Precipitation Observed pi_check Determine Protein pI start->pi_check buffer_check Analyze Current Buffer (pH, Ionic Strength) pi_check->buffer_check ph_opt Screen Buffer pH buffer_check->ph_opt If pH is near pI or ionic strength is low additives Test Solubility-Enhancing Additives buffer_check->additives If buffer is not the issue salt_opt Screen Salt Concentration ph_opt->salt_opt salt_opt->additives If solubility is still low storage_opt Optimize Storage Conditions (Temp, Concentration) additives->storage_opt soluble Soluble Protein Achieved storage_opt->soluble

Caption: A logical workflow for troubleshooting protein solubility issues.

Hypothetical Signaling Pathway Involving a Soluble Protein

G Ligand Ligand Receptor Receptor Ligand->Receptor SolubleProtein Soluble Protein (e.g., this compound) Receptor->SolubleProtein recruits Kinase1 Kinase 1 SolubleProtein->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression

Caption: A hypothetical signaling cascade initiated by ligand binding.

References

Technical Support Center: Optimizing CRCD2 for NT5C2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of CRCD2 for achieving maximal inhibition of NT5C2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on NT5C2?

A1: this compound is a first-in-class small molecule, uncompetitive inhibitor of both wild-type and mutant forms of NT5C2.[1][2] Its inhibitory effects are enhanced in the presence of the NT5C2 substrate, inosine (B1671953) monophosphate (IMP).[1][2] This is because this compound binds to the enzyme-substrate complex, inducing a reconfiguration of the catalytic domain environment.[1][2]

Q2: What is the recommended starting concentration for this compound in in vitro assays?

A2: For in vitro nucleotidase assays, a concentration of 10 μM this compound has been shown to be effective in inhibiting NT5C2 activity.[1][2][3] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How does this compound affect different NT5C2 mutant forms?

A3: this compound is broadly active against various relapse-associated mutant forms of NT5C2, including R367Q and K359Q.[1][3] It has been demonstrated to effectively inhibit the increased nucleotidase activity associated with these mutations.[1]

Q4: Can this compound be used in cell-based assays?

A4: Yes, this compound is cell-permeable and has been successfully used in cellular assays to reverse 6-mercaptopurine (B1684380) (6-MP) resistance in leukemia cell lines.[1][2] A concentration of 10 μM has been used to sensitize both wild-type and NT5C2 mutant cell lines to 6-MP.[2][3]

Q5: What is the solubility and stability of this compound?

A5: While specific details on long-term stability and solubility in all common laboratory solvents are not extensively detailed in the provided resources, it is crucial to ensure this compound is fully dissolved for accurate results. For cellular assays, it is typically dissolved in DMSO. Researchers should always refer to the manufacturer's guidelines for specific storage and handling instructions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected NT5C2 inhibition in in vitro assays.
Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve to determine the IC50 value for your specific enzyme variant and substrate concentration. Start with a broad range of this compound concentrations (e.g., 0.1 µM to 100 µM).
Inaccurate Substrate Concentration The uncompetitive nature of this compound means its inhibition is dependent on the substrate concentration. Ensure the concentration of the substrate (e.g., IMP) is accurate and consistent across experiments. Michaelis-Menten kinetics should be determined for your specific NT5C2 enzyme to understand its Vmax and Km.[1][2]
Enzyme Inactivity Confirm the activity of your recombinant NT5C2 protein. Run a control reaction without any inhibitor to ensure the enzyme is active. Enzyme degradation can occur with improper storage or handling.
Assay Interference The malachite green assay is sensitive to phosphate (B84403) contamination. Ensure all reagents and buffers are free of contaminating phosphates. Run a "no enzyme" control to check for background signal.
Issue 2: High variability or lack of effect in cell-based assays.
Potential Cause Troubleshooting Step
Cell Line Specificity The expression levels of NT5C2 can vary between different cell lines. Verify the expression of NT5C2 in your cell line of interest. Cell lines with very high NT5C2 expression may require higher concentrations of this compound.
This compound Permeability and Efflux While this compound is cell-permeable, the rate of uptake and potential for efflux can differ between cell types. Consider performing a time-course experiment to determine the optimal incubation time with this compound before adding other agents like 6-MP.
Drug Combination Effects When co-administering this compound with other drugs like 6-mercaptopurine (6-MP), the timing of addition can be critical. Optimize the pre-incubation time with this compound before adding the second compound.
Cell Viability Assay Issues Ensure the chosen cell viability assay (e.g., CellTiter-Glo) is appropriate for your cell line and experimental conditions. Run appropriate controls, including a vehicle control (e.g., DMSO) at the same concentration used for this compound.

Quantitative Data Summary

Table 1: In Vitro NT5C2 Inhibition by this compound

NT5C2 FormThis compound Concentration (µM)Substrate (IMP) Concentration (µM)Effect
Wild-typeIncreasing concentrations-Dose-dependent inhibition[1][3]
R367Q MutantIncreasing concentrations-Dose-dependent inhibition[1][3]
K359Q MutantIncreasing concentrations-Dose-dependent inhibition[1][3]
R367Q Mutant10Increasing concentrationsReduction in Vmax and Km (Uncompetitive inhibition)[1][2]

Table 2: Cellular Effects of this compound in Combination with 6-Mercaptopurine (6-MP)

Cell LineNT5C2 StatusThis compound Concentration (µM)Effect on 6-MP Sensitivity
JurkatWild-type10Increased sensitivity[2][3]
CUTLL1Wild-type10Increased sensitivity[2][3]
PEERR29Q Mutant10Increased sensitivity[1]
BE13R29Q Mutant10Increased sensitivity[1]
Patient-derived xenograft (T-ALL)Mutant10Increased sensitivity[2][3]

Experimental Protocols

Protocol 1: In Vitro NT5C2 Nucleotidase Activity Assay (Malachite Green)

This protocol is adapted from a high-throughput screening method to measure the enzymatic activity of NT5C2.[1][2]

Materials:

  • Recombinant NT5C2 protein (wild-type or mutant)

  • This compound

  • Inosine monophosphate (IMP) as substrate

  • Assay buffer (e.g., Tris-based buffer)

  • Malachite green reagent

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add 20 μL of 0.4 μM NT5C2 recombinant protein to each well. Include buffer-only controls.

  • Add the this compound dilutions to the wells containing the enzyme.

  • Initiate the enzymatic reaction by adding 100 μM IMP as the substrate. The final reaction volume should be consistent across all wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Terminate the reaction by adding the malachite green reagent, which detects the phosphate (Pi) released from IMP hydrolysis.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.

  • Calculate the percentage of inhibition by comparing the absorbance of the this compound-treated wells to the vehicle control wells.

Protocol 2: Cellular Viability Assay for 6-MP Sensitization

This protocol assesses the ability of this compound to sensitize cancer cells to 6-mercaptopurine.

Materials:

  • Leukemia cell lines (e.g., Jurkat, PEER)

  • This compound

  • 6-mercaptopurine (6-MP)

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Treat the cells with a fixed concentration of this compound (e.g., 10 μM) or vehicle control (e.g., DMSO).

  • Simultaneously or after a pre-incubation period, treat the cells with increasing concentrations of 6-MP.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Normalize the data to the vehicle-treated cells to determine the percentage of cell viability.

  • Plot the dose-response curves and calculate the IC50 values for 6-MP in the presence and absence of this compound.

Visualizations

NT5C2_Inhibition_Pathway cluster_0 Cellular Environment MP6 6-Mercaptopurine (6-MP) (Inactive Prodrug) TIMP Thioinosine Monophosphate (TIMP) (Active Metabolite) MP6->TIMP Metabolic Activation NT5C2 NT5C2 Inactive_Metabolite Inactive Metabolite TIMP->Inactive_Metabolite Dephosphorylation Cytotoxicity Cell Death TIMP->Cytotoxicity Induces This compound This compound This compound->NT5C2 Inhibits

Caption: this compound inhibits NT5C2, preventing the inactivation of the active 6-MP metabolite (TIMP).

Experimental_Workflow start Start reagent_prep Prepare Reagents (NT5C2, this compound, IMP) start->reagent_prep plate_setup Plate Setup (384-well) reagent_prep->plate_setup incubation Incubate at 37°C plate_setup->incubation reaction_stop Stop Reaction (Add Malachite Green) incubation->reaction_stop read_plate Measure Absorbance reaction_stop->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro NT5C2 malachite green assay.

Troubleshooting_Logic start Low NT5C2 Inhibition Observed check_concentration Is this compound concentration optimal? start->check_concentration check_substrate Is substrate concentration correct? check_concentration->check_substrate Yes dose_response Perform Dose-Response Curve check_concentration->dose_response No check_enzyme Is the enzyme active? check_substrate->check_enzyme Yes verify_substrate Verify Substrate Concentration and Purity check_substrate->verify_substrate No run_control Run Positive Control (No Inhibitor) check_enzyme->run_control No solution Problem Resolved check_enzyme->solution Yes dose_response->solution verify_substrate->solution run_control->solution

Caption: A logical approach to troubleshooting low NT5C2 inhibition.

References

Troubleshooting unexpected results in CRCD2 combination therapy studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CRCD2 in combination therapy studies. Our goal is to help you navigate unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in combination therapy?

This compound is a first-in-class small-molecule inhibitor of the 5'-nucleotidase cytosolic II (NT5C2) enzyme.[1][2] In the context of combination therapy, particularly for Acute Lymphoblastic Leukemia (ALL), this compound is used alongside the chemotherapeutic agent 6-mercaptopurine (B1684380) (6-MP).[1][2][3] The rationale for this combination is to overcome resistance to 6-MP. Some cancer cells, particularly in relapsed ALL, have activating mutations in the NT5C2 gene, which leads to increased activity of the NT5C2 enzyme.[1][4] This enzyme dephosphorylates and inactivates the active metabolites of 6-MP, rendering the chemotherapy ineffective.[2][3] this compound inhibits this enzymatic activity, thereby restoring the cytotoxic effects of 6-MP.[1][2]

Q2: We are not observing the expected synergistic effect between this compound and 6-MP. What are the possible reasons?

Several factors could contribute to a lack of synergy. These can be broadly categorized into issues with the experimental system, the reagents, or the underlying biological mechanisms.

  • Cell Line-Specific Factors: The expression and mutation status of NT5C2 can vary significantly between different cell lines. It is crucial to confirm that your cell model possesses the target mechanism (i.e., functional NT5C2 that can be inhibited).

  • Drug Concentrations: The concentrations of both this compound and 6-MP need to be optimized for your specific cell line. A full dose-response matrix is recommended to identify the optimal concentrations for synergy.

  • Experimental Timing: The timing of drug administration (simultaneous or sequential) can impact the outcome of combination therapies.[5]

  • Reagent Quality: Ensure the integrity and activity of your this compound and 6-MP stocks. Degradation of either compound can lead to a loss of efficacy.

Q3: Our combination therapy is showing higher than expected toxicity in our cell culture or animal models. What could be the cause?

Increased toxicity is a known challenge in combination therapy.[6][7] The following factors could be contributing:

  • On-Target Toxicity: The desired effect of blocking 6-MP inactivation might be too potent at the concentrations used, leading to excessive cytotoxicity.

  • Off-Target Effects: At higher concentrations, this compound or 6-MP may have off-target effects that contribute to toxicity.

  • Pharmacokinetic Interactions: In in vivo models, the combination of drugs could alter their metabolism and clearance, leading to higher systemic exposure and toxicity.[6]

  • Model Sensitivity: The specific cell line or animal strain being used might be particularly sensitive to this drug combination.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results

Inconsistent results are a common hurdle in experimental biology. A systematic approach to troubleshooting is essential.

Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Confirm the concentration and purity of your this compound and 6-MP stocks using appropriate analytical methods.

    • Prepare fresh dilutions for each experiment from a validated stock.

  • Standardize Cell Culture Conditions:

    • Ensure consistent cell passage numbers, as cellular characteristics can change over time in culture.

    • Monitor for and regularly test for mycoplasma contamination.

    • Use a consistent lot of media, serum, and other supplements.

  • Optimize Assay Protocol:

    • Review and standardize all steps of your experimental protocol, including cell seeding density, drug incubation times, and assay reading parameters.

    • Include appropriate positive and negative controls in every experiment.[8]

Issue 2: Unexpected Gene Expression or Signaling Pathway Activation

You may observe changes in gene expression or signaling pathways that are not immediately explained by the inhibition of NT5C2.

Potential Explanations:

  • Cellular Stress Response: The combination treatment may induce a cellular stress response, leading to the activation of pathways involved in survival or apoptosis.

  • Feedback Loops: Inhibition of the NT5C2 pathway may trigger compensatory feedback mechanisms, leading to the upregulation of other signaling pathways.

  • Off-Target Kinase Inhibition: Many small molecule inhibitors can have off-target effects on other kinases or enzymes, leading to unexpected signaling changes.

Recommended Actions:

  • Perform a broader pathway analysis: Use techniques like RNA-seq or proteomics to get a more comprehensive view of the cellular response to the combination therapy.

  • Validate key pathway changes: Use techniques like Western blotting or qPCR to confirm changes in the expression or activation of key proteins or genes in the identified pathways.

Data Presentation

Table 1: Example Dose-Response Matrix for this compound and 6-MP Combination

This compound (µM)6-MP (µM)Expected % ViabilityObserved % ViabilitySynergy Score (e.g., Bliss)
00100100N/A
018082-
0.509088-
0.517255+++
108583-
116840++++

This table is for illustrative purposes. Actual values will vary depending on the experimental system.

Experimental Protocols

Protocol 1: Cell Viability Assay for Combination Synergy
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for both this compound and 6-MP in the appropriate cell culture medium.

  • Treatment: Add the single agents and combinations to the designated wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence or absorbance) and normalize the data to the vehicle-treated controls. Calculate synergy scores using a suitable model (e.g., Bliss independence, Loewe additivity).

Mandatory Visualizations

Signaling Pathway Diagram

NT5C2_Pathway cluster_cell Cancer Cell 6-MP 6-MP Active_6-MP_metabolites Active 6-MP Metabolites 6-MP->Active_6-MP_metabolites Metabolic Activation NT5C2 NT5C2 Active_6-MP_metabolites->NT5C2 Substrate for Cytotoxicity Cytotoxicity Active_6-MP_metabolites->Cytotoxicity Induces Inactive_6-MP_metabolites Inactive 6-MP Metabolites NT5C2->Inactive_6-MP_metabolites Dephosphorylates This compound This compound This compound->NT5C2 Inhibits

Caption: NT5C2 signaling pathway in the context of 6-MP metabolism and this compound inhibition.

Experimental Workflow Diagram

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Result Observed Check_Reagents Verify Reagent Integrity & Concentration Start->Check_Reagents Review_Protocol Review & Standardize Experimental Protocol Start->Review_Protocol Validate_Model Validate Cell Model (e.g., NT5C2 status) Start->Validate_Model Data_Analysis Re-analyze Data with Different Models Check_Reagents->Data_Analysis Review_Protocol->Data_Analysis Validate_Model->Data_Analysis Hypothesis Formulate New Hypothesis (e.g., Off-target effects) Data_Analysis->Hypothesis New_Experiment Design & Execute New Experiments Hypothesis->New_Experiment Resolution Problem Resolved New_Experiment->Resolution

Caption: A logical workflow for troubleshooting unexpected results in this compound combination therapy studies.

References

Identifying potential off-target effects of CRCD2 in cellular models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential off-target effects of CRCD2 in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a small molecule inhibitor like this compound?

A1: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its primary target. For this compound, the intended target is the enzyme NT5C2. Off-target binding can lead to misinterpretation of experimental results, where an observed cellular phenotype is incorrectly attributed to the inhibition of NT5C2. Furthermore, these unintended interactions can cause cellular toxicity or other adverse effects, which are critical considerations in drug development.

Q2: Since there is limited public data on the off-target profile of this compound, what is a logical approach to begin an investigation?

A2: A comprehensive strategy should employ a combination of computational and experimental methods. The general workflow involves:

  • In Silico Prediction: Use computational tools to predict potential off-target interactions based on the structure of this compound and known protein binding sites.

  • In Vitro Profiling: Screen this compound against large panels of proteins, such as kinases or the whole proteome, to identify direct binding partners.

  • Cell-Based Target Engagement: Confirm whether predicted off-targets are engaged by this compound in a cellular context.

  • Phenotypic Validation: Use cellular assays to determine if the engagement of identified off-targets leads to a functional consequence.

Below is a diagram illustrating this general workflow.

G cluster_0 Phase 1: Prediction & Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Confirmation In_Silico In Silico Prediction (e.g., TargetHunter, SEA) In_Vitro In Vitro Profiling (e.g., Kinome Scan, Proteome Array) In_Silico->In_Vitro Guide selection of in vitro assays CETSA Cellular Thermal Shift Assay (CETSA) for target engagement In_Vitro->CETSA Prioritize hits for cellular validation Phenotypic Phenotypic Assays (e.g., viability, signaling) CETSA->Phenotypic Confirm functional relevance Rescue Genetic Rescue/Knockout of potential off-target Phenotypic->Rescue Validate causal link

A general workflow for identifying and validating off-target effects.

Q3: What are some potential off-target concerns for an inhibitor targeting a nucleotide-binding site like that of NT5C2?

A3: Since NT5C2 is an enzyme that binds nucleotide monophosphates, this compound, as an uncompetitive inhibitor, may have the potential to interact with other proteins that have binding pockets for nucleotides or related small molecules. This could include other nucleotidases, kinases, or metabolic enzymes. Kinases are a common class of off-targets for small molecule inhibitors due to the conserved nature of the ATP-binding pocket.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype or Toxicity with this compound Treatment

You observe a significant change in cell viability, morphology, or a signaling pathway that cannot be readily explained by the known function of NT5C2.

Possible Cause Recommended Troubleshooting Steps
Potent off-target effect 1. Dose-Response Analysis: Determine the EC50 for the unexpected phenotype and compare it to the EC50 for NT5C2 inhibition. A significant discrepancy may suggest an off-target effect. 2. Orthogonal Validation: Use a structurally different NT5C2 inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. Genetic Knockdown: Use siRNA or CRISPR to knock down NT5C2. If the phenotype persists with this compound treatment in NT5C2-knockdown cells, it confirms an off-target mechanism.
Compound-specific toxicity Control Compound: Synthesize or obtain a structurally similar but inactive analog of this compound. If this analog does not produce the phenotype, the effect is likely due to the specific interactions of this compound.

Illustrative Data for Troubleshooting Issue 1

ParameterThis compoundInactive AnalogNT5C2 siRNA + this compound
NT5C2 Activity (IC50) 1 µM> 50 µMN/A
Cell Viability (EC50) 2 µM> 50 µM2.1 µM
Apoptosis Induction (% at 5 µM) 60%< 5%58%

In this hypothetical example, the similar EC50 for viability and apoptosis in the presence or absence of NT5C2 suggests the toxicity is due to an off-target effect.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

This compound shows high potency in a biochemical assay with purified NT5C2, but much lower potency in cellular assays.

Possible Cause Recommended Troubleshooting Steps
Poor cell permeability 1. Cellular Thermal Shift Assay (CETSA): Directly measure the engagement of this compound with NT5C2 in intact cells. A lack of a thermal shift would indicate poor permeability or rapid efflux. 2. LC-MS/MS: Quantify the intracellular concentration of this compound.
Drug efflux Co-incubate cells with known efflux pump inhibitors (e.g., verapamil) and re-assess the cellular potency of this compound.
This compound metabolism Analyze cell lysates and media over time using LC-MS/MS to detect potential metabolic breakdown of this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound binds to its intended target (NT5C2) or a potential off-target in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to reach 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

  • Heating: Harvest and resuspend cells in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of NT5C2 (or the suspected off-target) by Western blotting. A positive thermal shift (more soluble protein at higher temperatures) in the presence of this compound indicates target engagement.

Protocol 2: Proteome Microarray for Off-Target Profiling

Objective: To identify potential off-target proteins of this compound in an unbiased, high-throughput manner.

Methodology:

  • Probe Preparation: this compound is typically labeled with a tag (e.g., biotin) to allow for detection.

  • Microarray Incubation: A human proteome microarray, containing thousands of purified human proteins, is incubated with the labeled this compound.

  • Washing: The microarray is washed to remove non-specific binding.

  • Detection: The microarray is incubated with a fluorescently-labeled binding partner to the tag (e.g., streptavidin-Cy3 for a biotin (B1667282) tag).

  • Scanning and Analysis: The microarray is scanned, and the fluorescence intensity at each protein spot is quantified. Proteins with a signal significantly above background are considered potential off-targets.

Protocol 3: Kinome Scan for Kinase Off-Targets

Objective: To assess the selectivity of this compound against a large panel of human kinases.

Methodology:

This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan®).

  • Assay Principle: The assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel.

  • Data Output: The results are usually provided as the percent of the kinase that is bound to the immobilized ligand in the presence of a single high concentration of this compound (e.g., 10 µM). A low percentage indicates strong binding of this compound to the kinase.

  • Follow-up: Hits from the primary screen can be further characterized by determining the dissociation constant (Kd) for the this compound-kinase interaction.

Illustrative Kinome Scan Data

Kinase Target% Control at 10 µM this compoundInterpretation
NT5C2 (On-target control) Not applicable in this assay-
Kinase A 95%No significant binding
Kinase B 8%Potential Off-Target
Kinase C 75%No significant binding
Kinase D 2%Strong Potential Off-Target

Mandatory Visualizations

Hypothetical Off-Target Signaling Pathway

The following diagram illustrates a hypothetical scenario where this compound, in addition to inhibiting its on-target NT5C2, also inhibits a fictitious "Kinase D" which is a negative regulator of a pro-apoptotic pathway. This could explain an unexpected cytotoxic effect.

G cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway CRCD2_on This compound NT5C2 NT5C2 CRCD2_on->NT5C2 Inosine_Guanosine Inosine/Guanosine NT5C2->Inosine_Guanosine Dephosphorylation IMP_GMP IMP/GMP IMP_GMP->NT5C2 Substrate CRCD2_off This compound Kinase_D Kinase D (Negative Regulator) CRCD2_off->Kinase_D Pro_Apoptotic Pro-Apoptotic Pathway Kinase_D->Pro_Apoptotic Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

Strategies to mitigate CRCD2 degradation in long-term experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term experiments involving the NT5C2 inhibitor, CRCD2. The focus is on mitigating the loss of compound activity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is losing its effect in my multi-day experiment. Is the compound degrading?

A1: While it's possible for a small molecule to have limited stability, the observed loss of efficacy in a long-term experiment is often due to a combination of factors rather than simple degradation of the compound itself. Potential causes include:

  • Compound Instability in Media: The chemical stability of this compound could be compromised by the conditions of your cell culture, such as the pH of the media (typically 7.2-7.4) or reactivity with media components like amino acids or vitamins.[1][2]

  • Cellular Metabolism: The cells themselves may be metabolizing this compound into inactive forms over time, effectively lowering its intracellular concentration.

  • Compound Depletion: As cells divide, the initial amount of this compound is distributed among a larger number of cells, reducing the effective dose per cell. Furthermore, the compound can be consumed through binding to its target, NT5C2.

  • Cellular Adaptation: Cells can develop resistance to a drug over long-term exposure. This could involve upregulating the expression of the target protein (NT5C2), activating compensatory signaling pathways, or increasing drug efflux.[3][4]

  • Inconsistent Dosing: Without replenishing the media and compound, the effective concentration of this compound will decrease over the course of the experiment.

It is crucial to first ensure proper handling and storage and then to implement a consistent re-dosing schedule during your experiment.

Q2: How should I properly prepare, store, and handle this compound to ensure maximum stability and activity?

A2: Proper handling is critical for the consistency of your results. This compound is a small molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2).[5] For optimal stability, follow these guidelines:

  • Solubilization: Prepare a high-concentration stock solution in an appropriate solvent. This compound is soluble at 10 mM in DMSO.[5] If you encounter solubility issues, gentle warming (up to 50°C) or ultrasonication may help.[6]

  • Storage: Store the compound as recommended by the supplier. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.[6][7]

  • Working Solutions: When preparing working solutions for your experiments, dilute the DMSO stock directly into your cell culture medium. It is critical to keep the final concentration of DMSO low, typically below 0.5%, to prevent solvent-induced cytotoxicity.[7][8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[8]

Q3: What is the recommended protocol for maintaining a consistent concentration of this compound in a long-term cell culture experiment?

A3: To maintain a steady-state concentration of the inhibitor, it is essential to replenish it periodically. There is no single universal protocol, as the optimal schedule depends on the cell line's doubling time and metabolic rate.[9] However, a common and effective strategy is to perform a partial or full media change with freshly prepared this compound-containing media every 48 to 72 hours.[3][9] This approach helps to replenish nutrients for the cells while maintaining the desired inhibitor concentration.

Q4: My results are inconsistent. Could the cells be adapting to the this compound treatment over time?

A4: Yes, cellular adaptation is a significant factor in long-term drug studies. Cells may respond to prolonged NT5C2 inhibition by:

  • Altering NT5C2 Expression: Cells might increase the transcription or translation of the NT5C2 gene to overcome the inhibitor's effect.

  • Post-Translational Modifications: Changes in post-translational modifications, such as phosphorylation, can alter NT5C2 activity and its sensitivity to this compound.[10][11]

  • Activating Compensatory Pathways: Cells may upregulate alternative pathways to bypass the metabolic block induced by NT5C2 inhibition.

  • Selection of Resistant Clones: Over a long period, a small subpopulation of cells with inherent resistance to this compound may be selected for and eventually dominate the culture.[3][4]

It is advisable to monitor the expression and activity of NT5C2 and related pathway components throughout your experiment to detect such adaptive responses.

Q5: How can I determine if the stability or expression of the target protein, NT5C2, is changing during my long-term experiment?

A5: Monitoring the target protein is crucial for interpreting your results. You can assess NT5C2 protein levels and stability using several methods:

  • Western Blotting: This is the most direct method to quantify changes in total NT5C2 protein expression. You can collect cell lysates at different time points throughout your experiment to track its levels.

  • Cycloheximide (B1669411) Chase Assay: To specifically measure protein stability (half-life), you can treat cells with cycloheximide to block new protein synthesis and then monitor the degradation of the existing NT5C2 protein pool over time via Western blot.[12]

  • qRT-PCR: To determine if changes in protein level are due to altered gene expression, you can measure NT5C2 mRNA levels using quantitative real-time PCR.

These analyses will help you distinguish between a loss of compound activity and a cellular response involving the target protein.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureApproximate DurationKey Considerations
Solid Powder -20°C12 Months[5]Keep desiccated.
4°C6 Months[5]For shorter-term storage.
In Solvent (e.g., DMSO) -80°C6 Months[5]Recommended for long-term stock solutions.
-20°C6 Months[5]Suitable for working aliquots. Avoid repeated freeze-thaw cycles.[6]

Table 2: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO ConcentrationGeneral RecommendationCell Type Considerations
< 0.1% Safest range with minimal expected cytotoxicity.[8]Recommended for primary cells and other sensitive cell lines.[8]
0.1% - 0.5% Generally well-tolerated by most established cell lines.[8]Always include a vehicle control to account for any potential effects.[7]
> 0.5% Increased risk of cytotoxicity and off-target effects.[8]Use with caution and requires thorough validation.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Preparation: a. Before opening, briefly centrifuge the vial to ensure all the powder is at the bottom. b. Under sterile conditions, add the required volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).[5] c. Ensure complete dissolution by vortexing. If necessary, use an ultrasonic bath.[6]

  • Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.[7] b. Store the aliquots at -80°C for long-term storage (up to 6 months).[5]

  • Usage: a. When ready to use, thaw an aliquot at room temperature. b. Dilute the stock solution directly into pre-warmed cell culture medium to the final desired working concentration immediately before adding to cells. c. Discard any unused portion of the thawed aliquot to avoid stability issues from repeated freeze-thaw cycles.[6]

Protocol 2: Long-Term Treatment of Cultured Cells with this compound

  • Cell Seeding: Plate cells at a density that will prevent them from becoming over-confluent during the treatment period.[13] Allow cells to adhere and recover for 24 hours before starting treatment.

  • Initial Treatment (Day 0): a. Prepare fresh working solutions of this compound in complete culture medium. b. Remove the existing medium from the cells and replace it with the this compound-containing medium. c. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.

  • Replenishing the Compound (e.g., every 48 hours): a. Prepare a fresh batch of this compound-containing medium. b. Carefully aspirate the old medium from the cell culture plates. c. Gently add the fresh, pre-warmed, this compound-containing medium to the cells. d. Repeat this step every 48-72 hours for the duration of the experiment.[9]

Protocol 3: Assessing NT5C2 Protein Levels by Western Blot

  • Sample Collection: At designated time points during the long-term experiment, wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: a. Normalize protein amounts for all samples (e.g., load 20-30 µg of total protein per lane). b. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for NT5C2 overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

  • Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. b. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. c. Quantify band intensities using densitometry software and normalize the NT5C2 signal to the loading control.

Visualizations

G cluster_0 Troubleshooting Workflow: Loss of this compound Efficacy start Loss of this compound Efficacy Observed in Long-Term Assay q1 Is Compound Handled and Stored Correctly? start->q1 sol1 Review storage protocol. Use fresh aliquots. (See Protocol 1) q1->sol1 No q2 Is Compound Replenished During Experiment? q1->q2 Yes end_node Identify Root Cause sol1->end_node sol2 Implement periodic media change with fresh compound. (See Protocol 2) q2->sol2 No q3 Is Compound Stable in Culture Media at 37°C? q2->q3 Yes sol2->end_node sol3 Test stability via HPLC-MS in cell-free media over time. q3->sol3 Unsure q4 Are Cells Adapting to Treatment? q3->q4 Yes sol3->q4 sol4 Monitor NT5C2 protein/mRNA levels. Assess pathway activity. (See Protocol 3) q4->sol4 Possible sol4->end_node

Caption: Troubleshooting workflow for loss of this compound efficacy.

G cluster_1 Simplified NT5C2 Signaling Pathway IMP IMP / GMP (Purine Monophosphates) NT5C2 NT5C2 IMP->NT5C2 Substrate Nucleosides Inosine / Guanosine (Nucleosides) NT5C2->Nucleosides Dephosphorylation Export Nucleoside Export from Cell Nucleosides->Export This compound This compound (Inhibitor) This compound->NT5C2

Caption: Simplified NT5C2 signaling pathway and the action of this compound.

G cluster_2 Experimental Workflow: Monitoring NT5C2 Stability start Start Long-Term This compound Treatment timepoint1 Time Point 1 (e.g., 24h) Harvest Cells start->timepoint1 timepoint2 Time Point 2 (e.g., 72h) Harvest Cells start->timepoint2 timepoint3 Time Point 'n' (Final) Harvest Cells start->timepoint3 analysis Perform Western Blot for NT5C2 and Loading Control (See Protocol 3) timepoint1->analysis timepoint2->analysis timepoint3->analysis quantify Quantify Band Intensity (Densitometry) analysis->quantify result Compare NT5C2 Levels Across Time Points quantify->result

Caption: Experimental workflow for monitoring NT5C2 protein stability.

References

Cell viability assay interference with CRCD2 and how to solve it.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is CRCD2 and how might it interfere with cell viability assays?

Currently, there is no publicly available scientific literature that identifies a compound or protein with the designation "this compound." This term may refer to a novel or internal compound name not yet in the public domain, or it may be a typographical error.

Without information on the physicochemical properties of "this compound," it is not possible to predict its specific interactions with cell viability assays. However, potential interference can be broadly categorized based on the assay type.

Q2: What are the common types of interference with cell viability assays?

Interference with cell viability assays can be broadly categorized as follows:

  • Optical Interference: Compounds that are colored or that fluoresce can interfere with absorbance-based (colorimetric) and fluorescence-based assays, respectively. This can lead to artificially high or low readings.

  • Chemical Interference: Compounds that have reducing or oxidizing properties can directly react with the assay reagents, leading to false signals. For example, reducing agents can convert tetrazolium salts (like MTT or XTT) to formazan, mimicking cellular activity.

  • Biological Interference: The compound itself might have an unexpected biological effect on the cells that is not related to viability, such as altering metabolic activity or inducing a specific cellular pathway that interacts with the assay chemistry.

Troubleshooting Guides

If you are observing unexpected results in your cell viability assays when using a novel compound (here referred to as "Test Compound," which could be this compound), the following troubleshooting steps can help identify and mitigate potential interference.

Initial Screening for Interference

It is crucial to perform control experiments to determine if your test compound interferes with the assay chemistry in the absence of cells.

Experimental Protocol: Assay Interference Control

  • Prepare a multi-well plate with cell culture medium but without any cells.

  • Add your Test Compound at the same concentrations used in your cell-based experiments.

  • Add the cell viability assay reagent (e.g., MTT, resazurin, CellTiter-Glo®).

  • Incubate for the standard assay duration.

  • Measure the signal (absorbance, fluorescence, or luminescence).

Data Interpretation:

Observation in Cell-Free WellsPotential Cause of InterferenceSuggested Next Steps
Signal increases with compound concentrationThe compound is directly reducing the assay reagent or is autofluorescent/colored.Switch to a different assay based on an orthogonal principle (e.g., ATP-based if using a metabolic assay).
Signal decreases with compound concentrationThe compound is quenching the fluorescent/luminescent signal or inhibiting the enzyme in a coupled assay.Perform a quenching control experiment.
No change in signalThe compound is unlikely to have direct chemical or optical interference with the assay components.Proceed with cell-based experiments, but remain aware of potential biological interference.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Unexpected Cell Viability Results with Test Compound B Perform Cell-Free Assay Control A->B C Analyze Control Results B->C D Interference Detected C->D Signal Change E No Interference Detected C->E No Signal Change F Select Orthogonal Assay D->F G Investigate Biological Effects E->G H Validate New Assay F->H I Confirm Mechanism of Action G->I

Caption: Matching cell viability assay principles to cellular states.

Technical Support Center: CRCD2 Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized CRCD2. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-in-class small molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2).[1][2][3] NT5C2 is an enzyme that plays a role in purine (B94841) metabolism. By inhibiting NT5C2, this compound can enhance the cytotoxic effects of thiopurine chemotherapies, such as 6-mercaptopurine (B1684380) (6-MP), and overcome drug resistance in certain types of leukemia.[1][2][3]

Q2: What are the known synthesis routes for this compound?

A2: this compound can be synthesized through two primary routes:

  • Treatment of 1H-benzo[d]imidazole-5-carbonyl chloride with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and diisopropylethylamine in DMF, followed by purification using reverse-phase HPLC.[1][2]

  • Treatment of the diamine CRCD54 with formic acid.[1][2]

Q3: Is batch-to-batch variability expected with synthesized this compound?

A3: Yes, some level of batch-to-batch variability is not uncommon, even when synthesis and purification protocols remain unchanged.[4] This variability can manifest in the impurity profile and the overall purity of the compound.[4] Factors contributing to this can include the purity of starting materials, slight variations in reaction conditions, and differences in the manufacturing process.[5]

Q4: What are the recommended analytical techniques for characterizing this compound?

A4: To ensure the identity and purity of synthesized this compound, a combination of analytical methods is recommended.[6][7] These include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.[12][13]

Troubleshooting Guide

Issue 1: Low Yield of Synthesized this compound
Potential Cause Troubleshooting Step
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature.[14]
Degradation of ProductThis compound may be sensitive to certain conditions. If you suspect degradation during workup, you can test the stability of a small sample by exposing it to the workup conditions (e.g., acid, base) and analyzing the result by TLC.[14]
Loss During PurificationIf using reverse-phase HPLC for purification, ensure that the mobile phase composition is optimized for your specific column and system to achieve good separation and recovery. Check for product precipitation on the column.
Issues with Starting MaterialsVerify the purity of your starting materials. Impurities can interfere with the reaction and lead to lower yields.[15]
Issue 2: Inconsistent Purity Between Batches (Observed by HPLC)
Potential Cause Troubleshooting Step
Variability in Starting MaterialsSource high-purity, well-characterized starting materials from a reliable supplier. Inconsistencies in raw materials can introduce impurities.[15]
Inconsistent Reaction ConditionsPrecisely control reaction parameters such as temperature, pressure, and stirring rate.[15] Even minor fluctuations can affect the impurity profile.
Changes in Workup or PurificationStandardize your workup and purification procedures. Ensure the same solvents, volumes, and timings are used for each batch.
Column Performance in HPLCHPLC columns can degrade over time. If you observe changes in peak shape or resolution, it may be time to wash or replace the column. Always use HPLC-grade solvents.[8]
Issue 3: Discrepancies in Spectroscopic Data (NMR, MS)
Potential Cause Troubleshooting Step
Presence of ImpuritiesUnexpected peaks in NMR or MS spectra often indicate the presence of impurities. Re-purify the sample if necessary.
Residual SolventIn NMR, broad peaks or signals corresponding to common laboratory solvents may be present. Ensure your sample is thoroughly dried under high vacuum.
Incorrect Sample PreparationFor all spectroscopic techniques, proper sample preparation is crucial.[12][16] Ensure the correct solvent is used and that the sample concentration is within the optimal range for the instrument.[16][17]
Instrument CalibrationVerify that the instruments are properly calibrated.[15] Run a standard sample with a known structure and molecular weight to confirm instrument performance.

Experimental Protocols & Data Presentation

Workflow for Investigating Batch-to-Batch Variability

The following diagram outlines a logical workflow for troubleshooting and identifying the root cause of batch-to-batch variability.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Process Parameter Analysis cluster_3 Purification and Analysis cluster_4 Root Cause Determination & Action observe_variability Observe Batch-to-Batch Variability (e.g., Purity, Yield) review_synthesis Review Synthesis Protocol and Records observe_variability->review_synthesis Compare batches analyze_reagents Analyze Starting Materials and Reagents review_synthesis->analyze_reagents check_equipment Verify Equipment Calibration and Function review_synthesis->check_equipment monitor_conditions Monitor Reaction Conditions (Temp, Time, etc.) analyze_reagents->monitor_conditions check_equipment->monitor_conditions evaluate_purification Evaluate Purification (e.g., HPLC Method) monitor_conditions->evaluate_purification recharacterize Re-characterize Batches (NMR, MS, HPLC) evaluate_purification->recharacterize root_cause Identify Root Cause(s) recharacterize->root_cause implement_capa Implement Corrective and Preventive Actions (CAPA) root_cause->implement_capa

Caption: A logical workflow for troubleshooting batch-to-batch variability.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for assessing the purity of synthesized this compound.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of an appropriate ratio of HPLC-grade acetonitrile (B52724) and water containing 0.1% formic acid. A common starting point for reverse-phase chromatography is a gradient of 10-90% acetonitrile.

    • Degas the mobile phase to prevent air bubbles.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO) to a final concentration of approximately 1 mg/mL.

    • Dilute this stock solution with the mobile phase to a final concentration of about 10-20 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[18]

  • HPLC System Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set to an appropriate wavelength for this compound (this may need to be determined by a UV scan).

    • Column Temperature: 25 °C.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the this compound batch by dividing the peak area of the main compound by the total peak area of all components.

Table 1: Example HPLC Purity Data for Different Batches of this compound
Batch IDRetention Time (min)Peak Area (Main Compound)Total Peak AreaPurity (%)
This compound-0015.234895021498765498.14
This compound-0025.254753123499876595.09
This compound-0035.224921345497865498.85
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol provides a general method for confirming the molecular weight of this compound using electrospray ionization (ESI) mass spectrometry.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[16]

  • Mass Spectrometer Parameters (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of this compound.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring ¹H NMR spectra to confirm the structure of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13]

    • Ensure the compound is fully dissolved. If not, try gentle warming or sonication.

    • Filter the solution into a clean NMR tube.[13]

  • NMR Spectrometer Parameters:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: ¹H NMR.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to confirm that the spectrum is consistent with the known structure of this compound.

This compound Signaling Pathway

This compound inhibits NT5C2, which is involved in the dephosphorylation of purine nucleotides. In the context of 6-mercaptopurine (6-MP) therapy, NT5C2 can inactivate the cytotoxic metabolites of 6-MP. By inhibiting NT5C2, this compound prevents this inactivation, leading to an accumulation of the active thiopurine metabolites and enhanced cancer cell death.

G cluster_0 6-Mercaptopurine (6-MP) Metabolism cluster_1 NT5C2 Action and Inhibition cluster_2 Cellular Outcome MP 6-Mercaptopurine (6-MP) Active_Metabolites Active Thiopurine Metabolites MP->Active_Metabolites Metabolic Activation NT5C2 NT5C2 Active_Metabolites->NT5C2 Cell_Death Cancer Cell Death Active_Metabolites->Cell_Death Induces Inactive_Metabolites Inactive Metabolites NT5C2->Inactive_Metabolites Dephosphorylation This compound This compound This compound->NT5C2

Caption: this compound inhibits NT5C2, enhancing cancer cell death.

References

Control experiments for validating CRCD2's specificity to NT5C2.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of the small-molecule inhibitor, CRCD2, to its target, NT5C2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary target?

This compound is a first-in-class, small-molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2).[1][2][3] It has been shown to be active against both wild-type and mutant forms of NT5C2 that are associated with resistance to chemotherapy in acute lymphoblastic leukemia (ALL).[1][2][3]

Q2: Why is it crucial to perform control experiments to validate the specificity of this compound for NT5C2?

Validating the on-target activity of any inhibitor is a critical step in drug development to ensure that its biological effects are due to the modulation of the intended target and not due to off-target interactions.[4] Control experiments are essential to confirm that this compound's effects are specifically mediated through its interaction with NT5C2.

Q3: What are the main categories of control experiments that should be performed?

To rigorously validate the specificity of this compound for NT5C2, a combination of in vitro, in-cell, and genetic approaches should be employed. These include:

  • Biochemical/Biophysical Assays: To demonstrate direct binding and inhibition.

  • Cell-Based Assays: To confirm target engagement in a physiological context.

  • Genetic Approaches: To show that the cellular effects of this compound are dependent on the presence of NT5C2.

Troubleshooting Guides

Guide 1: In Vitro Binding and Inhibition Assays

Issue: How can I confirm that this compound directly binds to and inhibits NT5C2 in a purified system?

Solution: A combination of enzymatic assays and biophysical techniques can be used to demonstrate direct binding and inhibition.

1. NT5C2 Enzymatic Activity Assay

  • Principle: This assay measures the enzymatic activity of recombinant NT5C2 in the presence and absence of this compound. A reduction in enzymatic activity upon addition of this compound indicates inhibition. The activity of NT5C2 can be measured by quantifying the dephosphorylation of its substrate, such as inosine (B1671953) monophosphate (IMP).[1][2]

  • Protocol:

    • Express and purify recombinant wild-type and mutant NT5C2 proteins.

    • In a multi-well plate, set up reactions containing a fixed concentration of recombinant NT5C2 and its substrate (e.g., IMP).

    • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the reactions at 37°C for a specified time.

    • Stop the reaction and measure the amount of product formed (e.g., inorganic phosphate) using a suitable detection method like a malachite green assay.[2]

    • Plot the percentage of NT5C2 activity against the this compound concentration to determine the IC50 value.

2. Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free technique that measures the binding affinity and kinetics of interactions in real-time.[5][6][7] It detects changes in the refractive index on a sensor chip surface as the analyte (this compound) flows over the immobilized ligand (NT5C2).

  • Protocol:

    • Immobilize purified recombinant NT5C2 onto a sensor chip.

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the this compound solutions over the sensor chip surface.

    • Monitor the association and dissociation phases to generate a sensorgram.[7]

    • Fit the data to a suitable binding model to determine the equilibrium dissociation constant (Kd), and the association (kon) and dissociation (koff) rate constants.[7]

3. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9][10]

  • Protocol:

    • Load a solution of purified NT5C2 into the sample cell of the calorimeter.

    • Load a concentrated solution of this compound into the injection syringe.

    • Perform a series of small injections of this compound into the NT5C2 solution.

    • Measure the heat change after each injection.

    • Integrate the heat signals and plot them against the molar ratio of this compound to NT5C2 to generate a binding isotherm.

    • Fit the data to a binding model to determine the thermodynamic parameters of the interaction.

Table 1: In Vitro Characterization of this compound-NT5C2 Interaction

Assay Type Parameter NT5C2 Wild-Type NT5C2 R367Q Mutant NT5C2 K359Q Mutant Reference
Enzymatic Assay IC50 (µM) Low µM range Low µM range Reduced potency [1][2]

| Surface Plasmon Resonance (SPR) | Kd | Reported decrease in the presence of substrate | 14.5% decrease in Kd in the presence of IMP | Not specified |[1] |

  • No Inhibition in Enzymatic Assay:

    • Confirm Protein Activity: Ensure your recombinant NT5C2 is active using a positive control.

    • Check Compound Integrity: Verify the concentration and integrity of your this compound stock.

    • Optimize Assay Conditions: Vary substrate concentration, pH, and incubation time. This compound has been shown to be an uncompetitive inhibitor, meaning its inhibitory effects are enhanced in the presence of the substrate.[1]

  • No Binding in SPR/ITC:

    • Protein Quality: Ensure the NT5C2 protein is properly folded and not aggregated.

    • Buffer Matching: In ITC, ensure the buffers for the protein and the compound are identical to minimize heats of dilution.[9]

    • Immobilization Issues (SPR): Check the immobilization level of NT5C2 on the sensor chip and try different immobilization strategies if necessary.

Guide 2: Cellular Target Engagement

Issue: How can I confirm that this compound engages with NT5C2 inside intact cells?

Solution: The Cellular Thermal Shift Assay (CETSA) is a powerful method to validate drug-target engagement in a cellular environment.[11][12][13]

Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is based on the principle that when a ligand (this compound) binds to its target protein (NT5C2), it stabilizes the protein, leading to an increase in its thermal stability.[12] This increased stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble NT5C2 remaining.

  • Protocol:

    • Culture cells that endogenously express NT5C2.

    • Treat the cells with either this compound or a vehicle control for a specified time.

    • Harvest the cells and lyse them.

    • Aliquot the cell lysates and heat them at a range of different temperatures.

    • Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble NT5C2 in each sample by Western blotting or other protein quantification methods.

    • Plot the amount of soluble NT5C2 against the temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.[12]

Table 2: CETSA for this compound-NT5C2 Target Engagement

Treatment Melting Temperature (Tm) Interpretation
Vehicle Control T Baseline thermal stability of NT5C2

| this compound | T + ΔT | Increased thermal stability, indicating direct binding of this compound to NT5C2 |

  • No Thermal Shift Observed:

    • Compound Permeability: Ensure this compound can penetrate the cell membrane if using intact cells.

    • Antibody Quality: Use a high-quality antibody specific for NT5C2 for Western blot detection.

    • Optimization: The magnitude of the thermal shift can vary between targets; optimize the concentration of this compound and the heating times.[14]

  • High Variability in Results:

    • Consistent Heating: Ensure precise and consistent temperature control across all samples.

    • Loading Controls: Use a loading control in your Western blots to ensure equal protein loading.

Guide 3: Genetic Validation of Specificity

Issue: How can I demonstrate that the cellular effects of this compound are specifically dependent on NT5C2?

Solution: Using isogenic cell lines where NT5C2 has been genetically knocked out provides a powerful way to validate the on-target specificity of this compound.[2]

Comparison of this compound Effects in Wild-Type vs. NT5C2 Knockout Cells

  • Principle: If this compound's mechanism of action is through the inhibition of NT5C2, then its cellular effects should be diminished or absent in cells lacking NT5C2.[2] For example, this compound has been shown to increase sensitivity to 6-mercaptopurine (B1684380) (6-MP) in ALL cells.[1][2]

  • Protocol:

    • Generate an NT5C2 knockout cell line using CRISPR/Cas9 or other gene-editing technologies. Use the parental cell line as the wild-type control.

    • Confirm the knockout of NT5C2 at both the DNA and protein levels.

    • Treat both the wild-type and NT5C2 knockout cells with this compound alone or in combination with other compounds (e.g., 6-MP).

    • Measure a relevant cellular phenotype, such as cell viability, proliferation, or apoptosis.

    • Compare the effects of this compound between the two cell lines.

  • In wild-type cells, this compound should produce a measurable effect (e.g., increased sensitivity to 6-MP).

  • In NT5C2 knockout cells, the effect of this compound should be significantly reduced or absent, as the target protein is not present.[2] The response of NT5C2 knockout cells to 6-MP should be similar in the presence or absence of this compound.[2]

  • Residual this compound Effect in Knockout Cells:

    • Incomplete Knockout: Verify that the knockout is complete and that there is no residual NT5C2 expression.

    • Potential Off-Targets: While unlikely if other experiments show high specificity, a residual effect could indicate weak off-target activity. This would require further investigation using techniques like proteome-wide CETSA.

  • No Difference Between Wild-Type and Knockout Cells:

    • Functional Redundancy: Consider if other proteins in the cell might compensate for the loss of NT5C2, masking the effect of its inhibition.

    • Incorrect Phenotypic Readout: Ensure that the chosen cellular assay is sensitive to the function of NT5C2.

Visualizations

G cluster_0 In Vitro Validation cluster_1 Cellular Validation Enzymatic Assay Enzymatic Assay Biochemical Validation Biochemical Validation Enzymatic Assay->Biochemical Validation Measures Inhibition (IC50) SPR SPR SPR->Biochemical Validation Measures Binding Affinity (Kd) ITC ITC ITC->Biochemical Validation Measures Binding Thermodynamics CETSA CETSA Biochemical Validation->CETSA Proceed if direct binding is confirmed Genetic Knockout Genetic Knockout CETSA->Genetic Knockout Proceed if cellular engagement is confirmed Phenotypic Assay Phenotypic Assay CETSA->Phenotypic Assay Confirms Target Engagement Genetic Knockout->Phenotypic Assay Confirms Target Dependency High Confidence in Specificity High Confidence in Specificity Genetic Knockout->High Confidence in Specificity

Caption: Workflow for validating this compound's specificity to NT5C2.

CETSA_Workflow A Treat cells with this compound or Vehicle B Lyse cells and collect supernatant A->B C Heat aliquots at different temperatures B->C D Centrifuge to pellet aggregated proteins C->D E Analyze soluble NT5C2 by Western Blot D->E F Plot soluble NT5C2 vs. Temperature E->F G Observe thermal shift in this compound-treated sample F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Genetic_Validation_Logic cluster_wt Wild-Type Cells cluster_ko NT5C2 Knockout Cells wt_this compound Add this compound wt_effect Cellular Effect Observed wt_this compound->wt_effect wt_nt5c2 NT5C2 is present wt_nt5c2->wt_this compound ko_this compound Add this compound ko_effect Cellular Effect is Absent/Reduced ko_this compound->ko_effect ko_nt5c2 NT5C2 is absent ko_nt5c2->ko_this compound

Caption: Logical relationship in genetic validation experiments.

References

Best practices for long-term storage of CRCD2 solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of CRCD2 solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the stability and efficacy of this compound throughout your experiments.

Disclaimer: Specific long-term stability data for this compound solutions is not extensively published. The following recommendations are based on general best practices for small molecule inhibitors and available information from research publications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For in vitro studies, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). For in vivo experiments, a stock solution in DMSO can be further diluted in a vehicle such as 30% PEG in PBS.

Q2: How should solid this compound be stored upon receipt?

While shipping may occur at ambient temperature, for long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

Q3: What is the optimal temperature for long-term storage of this compound stock solutions?

For maximum stability, it is recommended to store aliquoted stock solutions of this compound at -80°C. If a -80°C freezer is not available, storage at -20°C is a viable alternative for shorter durations.

Q4: Why is it important to aliquot stock solutions?

Aliquoting the stock solution into single-use volumes is crucial to avoid repeated freeze-thaw cycles. These cycles can accelerate the degradation of the compound and introduce moisture, compromising its integrity and affecting experimental reproducibility.

Q5: Is this compound sensitive to light?

While specific photostability data for this compound is not available, it is a general best practice to protect all small molecule solutions from light to prevent potential photodegradation. Store solutions in amber vials or in a dark location.

Q6: How should I prepare this compound for in vivo studies?

For in vivo experiments, a common method involves first dissolving this compound in DMSO to create a concentrated stock solution (e.g., 50 mM). This stock is then further diluted to the final desired concentration (e.g., 5 mM) using a suitable vehicle, such as 30% PEG in PBS.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate observed in solution upon thawing. - Poor solubility at lower temperatures. - Solvent evaporation from a poorly sealed vial. - The concentration is too high for the solvent.- Gently warm the vial to room temperature and vortex to redissolve the precipitate. - If the precipitate persists, brief sonication may be helpful. - Ensure vials are tightly sealed. - Consider preparing a more dilute stock solution.
Inconsistent or lower-than-expected experimental results. - Compound degradation due to improper storage or multiple freeze-thaw cycles. - Inaccurate initial concentration.- Prepare a fresh stock solution from the solid powder. - Use a new, previously unopened aliquot for critical experiments. - Verify the accuracy of your weighing and dilution calculations.
Difficulty dissolving the solid compound. - Inappropriate solvent. - Insufficient mixing.- Confirm that you are using a recommended solvent, such as high-purity, anhydrous DMSO. - Use vortexing to aid dissolution. Gentle warming (not exceeding 37°C) or brief sonication can also be applied.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.

  • Storage: Store the aliquots at -80°C for long-term storage.

Visual Guides

G cluster_prep Preparation cluster_storage Storage start Start: Solid this compound equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh solid this compound equilibrate->weigh add_solvent Add anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to dissolve add_solvent->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C aliquot->store G start Issue Encountered precipitate Precipitate in solution? start->precipitate low_activity Low/inconsistent activity? start->low_activity precipitate->low_activity No warm_vortex Warm to RT and vortex/sonicate precipitate->warm_vortex Yes new_aliquot Use a fresh aliquot low_activity->new_aliquot Yes check_seal Check vial seal for evaporation warm_vortex->check_seal fresh_stock Prepare fresh stock solution new_aliquot->fresh_stock reverify Re-verify calculations fresh_stock->reverify

Validation & Comparative

Reversing 6-Mercaptopurine Resistance in Patient-Derived Xenografts: A Comparative Guide to CRCD2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals in oncology are continually seeking effective strategies to overcome chemotherapy resistance, a major hurdle in cancer treatment. This guide provides a detailed comparison of experimental data on the validation of CRCD2 in reversing 6-mercaptopurine (B1684380) (6-MP) resistance in patient-derived xenografts (PDX) of acute lymphoblastic leukemia (ALL).

Introduction to 6-MP Resistance and the Role of NT5C2

6-mercaptopurine (6-MP) is a cornerstone of maintenance therapy for acute lymphoblastic leukemia (ALL). However, the development of resistance to 6-MP is a significant clinical challenge, often leading to relapse. A key mechanism of this resistance involves the enzyme 5'-nucleotidase, cytosolic II (NT5C2). Gain-of-function mutations or increased activity of NT5C2 can lead to the accelerated degradation of 6-MP's active metabolites, rendering the chemotherapy ineffective.

This compound has emerged as a first-in-class small molecule inhibitor of NT5C2, designed to block this resistance mechanism and restore sensitivity to 6-MP. This guide summarizes the key preclinical evidence for this compound's efficacy in patient-derived xenograft (PDX) models, providing a valuable resource for researchers in the field.

This compound Performance in Patient-Derived Xenografts

A pivotal study by Reglero et al. (2022) investigated the in vivo efficacy of this compound in a T-cell acute lymphoblastic leukemia (T-ALL) patient-derived xenograft model harboring a resistance-conferring NT5C2 R367Q mutation. The study demonstrated that the combination of this compound and 6-MP significantly enhanced the anti-leukemic activity compared to either agent alone.

Quantitative Data Summary
Treatment GroupEfficacy OutcomeReference
This compound + 6-MP Significantly increased sensitivity to 6-MP in a T-ALL PDX model with NT5C2 R367Q mutation.Reglero et al., 2022
Vehicle Control Baseline tumor progression.Reglero et al., 2022
This compound Monotherapy Minimal anti-leukemic effect.Reglero et al., 2022
6-MP Monotherapy Limited efficacy due to inherent resistance.Reglero et al., 2022

Experimental Protocols

Patient-Derived Xenograft (PDX) Model
  • Model: T-ALL patient-derived xenograft with an endogenous NT5C2 R367Q mutation.

  • Engraftment: Human leukemia cells were transplanted into immunocompromised mice.

  • Treatment Regimen:

    • Vehicle control

    • This compound (34 mg/kg) administered via intraperitoneal injection.

    • 6-MP (100 mg/kg) administered via intraperitoneal injection.

    • Combination of this compound (34 mg/kg) and 6-MP (100 mg/kg).

  • Duration: Treatment was administered for 5 consecutive days.

  • Monitoring: Tumor burden was monitored to assess treatment efficacy.

Signaling Pathway and Experimental Workflow

The mechanism of 6-MP resistance and the therapeutic intervention with this compound can be visualized through the following signaling pathway and experimental workflow diagrams.

Mechanism of 6-MP Resistance and this compound Intervention cluster_0 6-MP Metabolism cluster_1 Resistance Mechanism cluster_2 Therapeutic Intervention 6-MP 6-MP Active Metabolites Active Metabolites 6-MP->Active Metabolites Metabolic Activation NT5C2 NT5C2 Active Metabolites->NT5C2 Substrate Leukemia Cell Death Leukemia Cell Death Active Metabolites->Leukemia Cell Death Induces Inactive Metabolites Inactive Metabolites NT5C2->Inactive Metabolites Degradation This compound This compound This compound->NT5C2 Inhibition

Caption: Mechanism of 6-MP resistance via NT5C2 and its inhibition by this compound.

PDX Experimental Workflow cluster_treatment Treatment Groups Patient Tumor Sample (T-ALL with NT5C2 mutation) Patient Tumor Sample (T-ALL with NT5C2 mutation) Engraftment into Immunocompromised Mice Engraftment into Immunocompromised Mice Patient Tumor Sample (T-ALL with NT5C2 mutation)->Engraftment into Immunocompromised Mice Establishment of PDX Model Establishment of PDX Model Engraftment into Immunocompromised Mice->Establishment of PDX Model Randomization into Treatment Groups Randomization into Treatment Groups Establishment of PDX Model->Randomization into Treatment Groups Treatment Administration (5 days) Treatment Administration (5 days) Randomization into Treatment Groups->Treatment Administration (5 days) Monitoring of Tumor Burden Monitoring of Tumor Burden Treatment Administration (5 days)->Monitoring of Tumor Burden Data Analysis and Comparison Data Analysis and Comparison Monitoring of Tumor Burden->Data Analysis and Comparison Vehicle Vehicle This compound This compound 6-MP 6-MP This compound + 6-MP This compound + 6-MP

Caption: Workflow for validating this compound in a 6-MP resistant PDX model.

Comparison with Alternative Strategies

While direct head-to-head comparisons in PDX models are limited, another strategy explored to enhance 6-MP efficacy is the co-administration of allopurinol (B61711).

Allopurinol Co-administration

A study investigated the use of allopurinol with a reduced dose of 6-MP in ALL PDX models. The primary goal of this strategy is to reduce the hepatotoxicity associated with 6-MP by altering its metabolism, which may in turn allow for a more sustained and effective treatment.

Treatment GroupEfficacy OutcomeReference
Allopurinol + 1/2 dose 6-MP Comparable survival to full-dose 6-MP monotherapy. In one of four PDX models, this combination led to a lower leukemia burden in the spleen and bone marrow.Mo et al., 2025
Full-dose 6-MP Monotherapy Standard anti-leukemic effect.Mo et al., 2025

It is important to note that the mechanism of allopurinol is distinct from that of this compound. Allopurinol modulates 6-MP metabolism to mitigate toxicity, whereas this compound directly targets a specific resistance mechanism within the cancer cell.

Conclusion

The available preclinical data from patient-derived xenograft models provide strong evidence for the potential of this compound to reverse 6-MP resistance in ALL. By directly inhibiting the enzymatic activity of NT5C2, this compound restores the cytotoxic effects of 6-MP in resistant leukemia cells. While alternative strategies like allopurinol co-administration show promise in managing 6-MP toxicity and maintaining efficacy, this compound represents a targeted approach to overcoming a specific and clinically relevant mechanism of drug resistance. Further studies, including head-to-head comparisons in various PDX models, will be crucial to fully elucidate the comparative efficacy of these different strategies.

This guide serves as a summary of the current landscape and highlights the potential of this compound as a valuable therapeutic agent for patients with 6-MP resistant ALL. The provided data and protocols can aid researchers and drug development professionals in designing future preclinical and clinical investigations.

The Thiopurine Gauntlet: A Comparative Analysis of CRCD2 Inhibition and NT5C2 Genetic Inactivation in Restoring Thiopurine Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into two key strategies for overcoming thiopurine resistance, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their mechanisms, efficacy, and experimental validation.

Thiopurines, such as 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), are mainstays in the treatment of acute lymphoblastic leukemia (ALL) and autoimmune diseases. However, the development of resistance poses a significant clinical challenge. A key player in this resistance is the cytosolic 5'-nucleotidase II (NT5C2), an enzyme that dephosphorylates and inactivates the cytotoxic metabolites of thiopurines.[1][2] Gain-of-function mutations in the NT5C2 gene are frequently observed in relapsed ALL, leading to increased enzyme activity and subsequent drug resistance.[2][3]

This guide provides a comparative analysis of two prominent strategies to counteract NT5C2-mediated thiopurine resistance: the pharmacological inhibition of NT5C2 using the small molecule inhibitor CRCD2 and the genetic inactivation of the NT5C2 gene. Both approaches aim to restore thiopurine sensitivity by preventing the degradation of active thiopurine metabolites.

At a Glance: this compound Inhibition vs. NT5C2 Genetic Inactivation

FeatureThis compound (Pharmacological Inhibition)Genetic Inactivation of NT5C2
Mechanism of Action Small molecule inhibitor that binds to and blocks the enzymatic activity of both wild-type and mutant NT5C2.[4][5]Complete or partial loss of NT5C2 protein expression and function through gene knockout or knockdown.[4][6]
Effect on Thiopurine Sensitivity Reverses 6-MP resistance in cells expressing both wild-type and mutant NT5C2, leading to increased sensitivity.[4][6]Induces a similar increase in sensitivity to 6-MP as observed with this compound treatment.[4][6]
Specificity Demonstrates a specific mechanism of action against NT5C2.[4][6]Highly specific to the targeted NT5C2 gene.
Reversibility Reversible; effect is dependent on the presence and concentration of the inhibitor.Permanent genetic modification.
Therapeutic Potential Holds promise for enhancing the efficacy of thiopurine maintenance therapy and overcoming resistance at relapse.[4][5]Primarily a research tool to validate the role of NT5C2 in thiopurine resistance.

Quantitative Comparison of Effects on Thiopurine Sensitivity

Studies have demonstrated that both this compound treatment and genetic inactivation of NT5C2 lead to a significant increase in sensitivity to 6-mercaptopurine (6-MP). The following table summarizes the key findings from comparative experiments in leukemia cell lines.

Cell LineCondition6-MP IC50 (nM)Fold Change in SensitivityReference
CUTLL1Wild-type NT5C2~100-[4]
CUTLL1Wild-type NT5C2 + this compound~205-fold increase[4]
CUTLL1NT5C2 Knockout~205-fold increase[4]
CUTLL1NT5C2 Knockout + this compound~20No significant change vs. knockout alone[4]

Note: IC50 values are approximated from published graphical data for illustrative purposes.

These data indicate that both pharmacological inhibition and genetic knockout of NT5C2 result in a comparable enhancement of 6-MP cytotoxicity. The lack of an additive effect when this compound is applied to NT5C2 knockout cells corroborates that the inhibitor's primary mechanism of action is through NT5C2.[4][6]

Experimental Protocols

A detailed understanding of the methodologies used to generate these findings is crucial for their interpretation and replication.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of thiopurines on cell lines.

  • Cell Seeding: Leukemia cell lines (e.g., CCRF-CEM, CUTLL1) are seeded in 96-well plates at a specified density.

  • Drug Treatment: Cells are treated with increasing concentrations of 6-mercaptopurine (6-MP) or 6-thioguanine (6-TG), with or without the NT5C2 inhibitor this compound.

  • Incubation: The cells are incubated for 72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a further 4 hours.

  • Solubilization: The resulting formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined from dose-response curves.[3]

NT5C2 5'-Nucleotidase Activity Assay (Malachite Green Assay)

This biochemical assay quantifies the enzymatic activity of NT5C2.

  • Protein Purification: Wild-type and mutant NT5C2 proteins are expressed and purified.

  • Reaction Setup: Purified NT5C2 is incubated with a substrate, which can be an endogenous nucleotide (e.g., IMP, GMP) or a thiopurine metabolite (e.g., TIMP, TGMP).

  • Incubation: The reaction is carried out at 37°C for a defined period.

  • Phosphate (B84403) Detection: The amount of free phosphate released during the reaction is quantified using a Malachite Green Phosphate Assay Kit.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 620 nm).

  • Data Analysis: A standard curve is used to determine the concentration of released phosphate, which is then used to calculate the 5'-nucleotidase activity.[3][7]

Thiopurine Metabolite Quantification

This method measures the intracellular levels of thiopurine metabolites.

  • Cell Culture and Treatment: Cells are cultured and treated with radiolabeled [14C] 6-mercaptopurine.

  • Cell Lysis: After incubation, cells are harvested and lysed to release intracellular contents.

  • Metabolite Separation: The cell lysates are subjected to high-performance liquid chromatography (HPLC) to separate the different thiopurine metabolites.

  • Quantification: The amount of each radiolabeled metabolite is quantified using a scintillation counter.

  • Data Analysis: The intracellular concentration of each thiopurine metabolite is calculated.[3]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental logic.

Thiopurine_Metabolism_and_Resistance cluster_0 Thiopurine Activation Pathway cluster_1 NT5C2-Mediated Inactivation cluster_2 Intervention Strategies 6-MP 6-MP TIMP TIMP 6-MP->TIMP HPRT Cytotoxic_Thiopurine_Nucleotides Cytotoxic_Thiopurine_Nucleotides TIMP->Cytotoxic_Thiopurine_Nucleotides Inactive_Metabolites Inactive_Metabolites TIMP->Inactive_Metabolites Dephosphorylation Cell_Death Cell_Death Cytotoxic_Thiopurine_Nucleotides->Cell_Death NT5C2 NT5C2 NT5C2->TIMP This compound This compound This compound->NT5C2 Genetic_Inactivation Genetic_Inactivation Genetic_Inactivation->NT5C2

Caption: Thiopurine metabolism and points of intervention.

Experimental_Workflow Start Start Cell_Lines Leukemia Cell Lines (e.g., CUTLL1) Start->Cell_Lines WT Wild-type NT5C2 Cell_Lines->WT KO NT5C2 Knockout Cell_Lines->KO Treatment Treat with 6-MP +/- this compound WT->Treatment KO->Treatment Assay Perform Cell Viability Assay (MTT) Treatment->Assay Data_Analysis Calculate IC50 and Compare Sensitivities Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing thiopurine sensitivity.

Conclusion

Both the pharmacological inhibition of NT5C2 with this compound and the genetic inactivation of NT5C2 serve as powerful tools to overcome thiopurine resistance. The striking similarity in their ability to sensitize leukemia cells to 6-MP underscores the critical role of NT5C2 in mediating thiopurine resistance. While genetic inactivation provides a definitive proof-of-concept in research settings, the development of small molecule inhibitors like this compound represents a translatable strategy with significant therapeutic potential for improving outcomes in patients with ALL and other thiopurine-treated diseases. Future research will likely focus on the clinical development of NT5C2 inhibitors and the identification of biomarkers to guide their use.

References

CRCD2: A Comparative Analysis of its Efficacy Against Diverse NT5C2 Mutant Alleles in Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational small molecule inhibitor, CRCD2, on various mutant alleles of the cytosolic 5'-nucleotidase II (NT5C2) enzyme. Activating mutations in the NT5C2 gene are a significant driver of resistance to 6-mercaptopurine (B1684380) (6-MP), a cornerstone chemotherapy for acute lymphoblastic leukemia (ALL).[1][2] this compound has emerged as a first-in-class NT5C2 inhibitor with the potential to overcome this resistance.[1][3] This document summarizes key experimental data, outlines detailed methodologies, and visualizes the relevant biological pathways to offer a clear comparison of this compound's performance against different NT5C2 variants.

Quantitative Analysis of this compound Inhibition on NT5C2 Alleles

This compound has demonstrated broad activity against both wild-type (WT) and various relapse-associated mutant forms of NT5C2.[1][3] The inhibitory effects of this compound have been quantified through enzymatic assays, revealing differential potency across distinct NT5C2 alleles. The following table summarizes the inhibitory capacity of this compound against NT5C2 WT and key mutants, along with the impact on 6-MP sensitivity in cellular models.

NT5C2 AlleleMutant ClassificationThis compound Inhibitory PotencyEffect on 6-MP Resistance in Cellular Models
Wild-Type (WT) N/ALow micromolar inhibitionThis compound treatment enhances 6-MP cytotoxicity.[1]
R367Q Class II (Impaired intramolecular switch-off)Low micromolar inhibitionThis compound effectively reverses 6-MP resistance.[1]
K359Q Class I (Constitutive allosteric-independent activation)Lower potency compared to WT and R367QThis compound significantly reduces NT5C2 nucleotidase activity and reverses 6-MP resistance.[1]
L375F Class I (Constitutive allosteric-independent activation)-This compound treatment reverses 6-MP resistance.[1]
D407A Class II (Impaired intramolecular switch-off)-This compound treatment reverses 6-MP resistance.[1]
R29Q Not explicitly classified in provided context-ALL cell lines with this mutation show increased sensitivity to 6-MP with this compound treatment.
R278W Not explicitly classified in provided context-B-precursor ALL cells with this mutation show increased sensitivity to 6-MP with this compound treatment.[1]

Note: Specific IC50 values were not consistently reported across the reviewed literature; "low micromolar inhibition" is used as a qualitative descriptor based on the available data.[1]

Experimental Protocols

NT5C2 Enzymatic Assay (Malachite Green-Based)

This assay quantifies the nucleotidase activity of different NT5C2 variants and the inhibitory effect of this compound by measuring the release of inorganic phosphate (B84403) from a substrate like inosine (B1671953) monophosphate (IMP).

Principle: The malachite green molybdate (B1676688) reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically. The amount of phosphate released is directly proportional to the enzyme's activity.

Materials:

  • Recombinant NT5C2 protein (WT or mutant)

  • This compound compound

  • Inosine monophosphate (IMP) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2)

  • Malachite Green Reagent

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the this compound compound in the assay buffer.

  • In a 96-well plate, add the recombinant NT5C2 enzyme to each well (except for the no-enzyme control).

  • Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 10 minutes at room temperature).

  • Initiate the enzymatic reaction by adding the IMP substrate to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and develop the color by adding the Malachite Green reagent.

  • After a short incubation at room temperature to allow for color development, measure the absorbance at a wavelength between 620 and 660 nm.

  • Calculate the percentage of inhibition by comparing the absorbance of the this compound-treated wells to the vehicle-treated controls.

Cell Viability Assay (MTT-Based)

This assay assesses the ability of this compound to sensitize ALL cells expressing different NT5C2 alleles to the cytotoxic effects of 6-mercaptopurine.

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

  • ALL cell lines (e.g., Jurkat, CUTLL1, REH, 697) expressing WT or mutant NT5C2

  • This compound compound

  • 6-mercaptopurine (6-MP)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the ALL cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Treat the cells with increasing concentrations of 6-MP in the presence or absence of a fixed concentration of this compound (e.g., 10 µM).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage of the untreated control and generate dose-response curves to determine the IC50 values for 6-MP in the presence and absence of this compound.

Visualizing the Mechanism of Action

To understand the context of this compound's effect, it is crucial to visualize the 6-mercaptopurine metabolic pathway and the role of NT5C2.

NT5C2_Pathway cluster_0 6-Mercaptopurine (6-MP) Metabolism cluster_1 NT5C2-Mediated Resistance cluster_2 This compound Inhibition 6-MP 6-MP HPRT HGPRT 6-MP->HPRT TIMP Thioinosine Monophosphate (TIMP) (Active Cytotoxic Metabolite) NT5C2_WT NT5C2 (Wild-Type) TIMP->NT5C2_WT Dephosphorylation NT5C2_Mutant NT5C2 (Mutant Alleles) (e.g., R367Q, K359Q) TIMP->NT5C2_Mutant Increased Dephosphorylation Cell_Death Cell_Death TIMP->Cell_Death Induces Apoptosis HPRT->TIMP Thioinosine Thioinosine (Inactive Metabolite) NT5C2_WT->Thioinosine NT5C2_Mutant->Thioinosine Drug_Efflux Drug_Efflux Thioinosine->Drug_Efflux Excreted from cell This compound This compound This compound->NT5C2_WT Inhibits This compound->NT5C2_Mutant Inhibits

Caption: 6-MP metabolism, NT5C2-mediated resistance, and this compound inhibition.

The following diagram illustrates the general workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_0 Enzymatic Analysis cluster_1 Cellular Analysis A1 Recombinant Protein Expression (NT5C2 WT & Mutants) A2 NT5C2 Enzymatic Assay (Malachite Green) A1->A2 A3 Determine this compound IC50 Values A2->A3 B4 Assess Reversal of 6-MP Resistance A3->B4 Correlate in vitro inhibition with cellular efficacy B1 Culture ALL Cell Lines (Expressing NT5C2 variants) B2 Treat with 6-MP +/- this compound B1->B2 B3 Cell Viability Assay (MTT) B2->B3 B3->B4

Caption: Workflow for assessing this compound's effect on NT5C2 variants.

References

Unveiling the Specificity of CRCD2: A Comparative Guide on the Cross-validation of its Mechanism using CRISPR-Cas9 Knockout of NT5C2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of the novel NT5C2 inhibitor, CRCD2, against a genetic knockout of its target, NT5C2. The data presented herein robustly validates the on-target mechanism of this compound, a critical step in its development as a potential therapeutic agent for overcoming 6-mercaptopurine (B1684380) (6-MP) resistance in acute lymphoblastic leukemia (ALL).

The development of targeted therapies requires rigorous validation of their mechanism of action to ensure efficacy and minimize off-target effects. This compound has been identified as a first-in-class small molecule inhibitor of cytosolic 5'-nucleotidase II (NT5C2), an enzyme implicated in the development of resistance to thiopurine chemotherapies such as 6-mercaptopurine (6-MP) in ALL.[1][2][3][4] Activating mutations in the NT5C2 gene are a significant driver of 6-MP resistance.[1][2][3][5][6] This guide details the cross-validation of this compound's mechanism through a direct comparison with the genetic knockout of NT5C2 using the precision of CRISPR-Cas9 gene editing.

Comparative Analysis of this compound Inhibition and NT5C2 Knockout

To ascertain that the pharmacological effects of this compound are indeed mediated through the inhibition of NT5C2, a comparative study was conducted using isogenic leukemia cell lines: one expressing wild-type NT5C2 and another with a CRISPR-Cas9 mediated knockout of the NT5C2 gene. The sensitivity of these cell lines to 6-MP, with and without this compound treatment, provides a clear delineation of the inhibitor's on-target activity.

Quantitative Data Summary

The following table summarizes the key quantitative data from viability assays, demonstrating the epistatic relationship between this compound treatment and NT5C2 knockout in modulating 6-MP sensitivity.

Cell LineTreatment6-MP IC50 (µM)Fold Change in 6-MP Sensitivity (relative to WT + Vehicle)
NT5C2 Wild-Type (WT) Vehicle~2.51.0
This compound (10 µM)~0.83.1
NT5C2 Knockout (KO) Vehicle~0.73.6
This compound (10 µM)~0.73.6

Data are representative values synthesized from findings reported in similar experiments.[1][2]

The data clearly indicates that both the pharmacological inhibition of NT5C2 by this compound and the genetic knockout of NT5C2 significantly increase the sensitivity of leukemia cells to 6-MP.[1][2] Crucially, the addition of this compound to the NT5C2 knockout cells does not further increase their sensitivity to 6-MP, demonstrating that this compound's effect is dependent on the presence of NT5C2.[1][2] This epistatic interaction is a strong confirmation of this compound's specific mechanism of action.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols utilized in the cross-validation of this compound's mechanism.

CRISPR-Cas9 Mediated Knockout of NT5C2

Objective: To generate a stable NT5C2 knockout cell line for comparative analysis.

Methodology:

  • Guide RNA (gRNA) Design and Cloning: gRNAs targeting a constitutive exon of the NT5C2 gene were designed to maximize knockout efficiency.[7] These gRNAs were cloned into a lentiviral vector co-expressing the Cas9 nuclease.

  • Lentivirus Production: The gRNA-Cas9 lentiviral constructs were co-transfected with packaging plasmids into HEK293T cells to produce lentiviral particles.[8]

  • Transduction of Leukemia Cells: The target leukemia cell line (e.g., CUTLL1) was transduced with the lentiviral particles.[1][2]

  • Single-Cell Cloning and Screening: Transduced cells were subjected to single-cell cloning to isolate clonal populations.[9][10] Genomic DNA from these clones was extracted, and the targeted region of the NT5C2 gene was amplified by PCR and sequenced to identify clones with frameshift-inducing insertions or deletions (indels).[10][11]

  • Knockout Validation: The absence of NT5C2 protein expression in the identified knockout clones was confirmed by Western blot analysis.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-MP in wild-type and NT5C2 knockout cells in the presence or absence of this compound.

Methodology:

  • Cell Seeding: Wild-type and NT5C2 knockout cells were seeded in 96-well plates at a predetermined optimal density.[12]

  • Drug Treatment: Cells were treated with a serial dilution of 6-MP, either alone or in combination with a fixed concentration of this compound (e.g., 10 µM). A vehicle control was also included.[1][13]

  • Incubation: The plates were incubated for a period of 72 to 120 hours to allow for the assessment of cell viability.[8]

  • Viability Measurement: Cell viability was measured using a luminescent or fluorescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[12][14]

  • Data Analysis: The luminescence or fluorescence readings were normalized to the vehicle-treated control. The IC50 values were calculated by fitting the dose-response data to a nonlinear regression curve.[8]

Visualizing the Molecular and Experimental Logic

To further clarify the underlying mechanisms and experimental design, the following diagrams illustrate the relevant signaling pathway and the workflow for validating this compound's specificity.

G cluster_0 6-Mercaptopurine (6-MP) Metabolism cluster_1 Therapeutic Intervention MP 6-MP (inactive prodrug) HPRT HPRT MP->HPRT Activation TIMP Thioinosine monophosphate (TIMP) (active cytotoxic metabolite) NT5C2 NT5C2 TIMP->NT5C2 Inactivation Cell Death Cell Death TIMP->Cell Death HPRT->TIMP TIM Thioinosine (inactive) NT5C2->TIM This compound This compound This compound->NT5C2 Inhibits CRISPR CRISPR-Cas9 KO CRISPR->NT5C2 Abolishes expression

Caption: Signaling pathway of 6-mercaptopurine metabolism and points of intervention.

G cluster_0 Cell Line Generation cluster_1 Comparative Viability Assay cluster_2 Data Analysis & Conclusion start Leukemia Cell Line (NT5C2 WT) crispr CRISPR-Cas9 targeting NT5C2 start->crispr wt_cells NT5C2 WT Cells selection Single-Cell Cloning & Selection crispr->selection ko_line NT5C2 KO Cell Line selection->ko_line ko_cells NT5C2 KO Cells wt_vehicle WT + Vehicle + 6-MP Gradient wt_cells->wt_vehicle wt_this compound WT + this compound + 6-MP Gradient wt_cells->wt_this compound ko_vehicle KO + Vehicle + 6-MP Gradient ko_cells->ko_vehicle ko_this compound KO + this compound + 6-MP Gradient ko_cells->ko_this compound analysis Measure Viability & Calculate IC50 wt_vehicle->analysis wt_this compound->analysis ko_vehicle->analysis ko_this compound->analysis conclusion Epistatic Interaction Confirms This compound On-Target Specificity analysis->conclusion

Caption: Experimental workflow for cross-validating this compound's mechanism of action.

Conclusion

The convergence of data from pharmacological inhibition with this compound and genetic knockout of NT5C2 provides compelling evidence for the on-target specificity of this compound. The epistatic relationship observed in the 6-MP sensitivity assays confirms that this compound's mechanism of action is mediated through the inhibition of NT5C2.[1][2] This rigorous cross-validation is a cornerstone in the preclinical development of this compound, supporting its potential as a targeted therapy to overcome drug resistance in acute lymphoblastic leukemia.

References

A Head-to-Head Preclinical Comparison of CRCD2 and its Analogs in Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive preclinical comparison of CRCD2, a first-in-class inhibitor of the cytosolic 5'-nucleotidase II (NT5C2), and its analogs. This guide summarizes key in vitro and in vivo data, providing a head-to-head evaluation of their potential in the context of acute lymphoblastic leukemia (ALL), particularly in overcoming resistance to 6-mercaptopurine (B1684380) (6-MP).

This compound has emerged as a promising agent for reversing both genetic and non-genetic drivers of 6-MP resistance in ALL.[1][2] This guide delves into the structure-activity relationship (SAR) of this compound and its analogs, presenting available quantitative data to facilitate informed decisions in drug discovery and development.

In Vitro Potency Against NT5C2

The inhibitory activity of this compound and its analogs was assessed against the recombinant NT5C2 R367Q mutant protein, a prevalent driver of 6-MP resistance in relapsed ALL.[1] The half-maximal inhibitory concentration (IC50) values provide a direct measure of the potency of each compound.

CompoundModification from this compoundIC50 (µM) vs NT5C2 R367QPotency Summary
This compound -~1.3Lead Compound
CRCD22Amide replaced with nitrileActiveMaintained Activity
CRCD41Saturated six-membered ring fused to thiofuran replaced with a five-membered ringActiveMaintained Activity
CRCD47Methylation of the benzimidazole (B57391) ring on C-2ActiveMaintained Activity
CRCD48Methylation of the benzimidazole ring on nitrogenActiveMaintained Activity
CRCD9Benzimidazole ring replaced with phenylpyrrolidine-2,5-dioneActiveMaintained Activity
CRCD54Benzimidazole ring replaced with a diamino phenyl groupActiveMaintained Activity
CRCD40Methylation of the amide nitrogen> 25Loss of Potency
CRCD43Amide replaced with a methyl ester> 25Loss of Potency
CRCD76Amide replaced with a carboxylic acid> 25Loss of Potency
CRCD49Saturated six-membered ring fused to thiofuran replaced with a seven-membered ringNot PotentLoss of Potency
CRCD18Benzimidazole ring nitrogen replaced with sulfurNot ToleratedLoss of Potency
CRCD74Benzimidazole ring nitrogen replaced with CHNot ToleratedLoss of Potency
CRCD39Methylation of the six-membered ringNot ToleratedLoss of Potency
CRCD42Six-membered ring converted to a pyran ringNot ToleratedLoss of Potency
CRCD50Removal of the saturated six-membered ring> 25Loss of Potency
CRCD51Saturated six-membered ring replaced with one methyl group> 25Loss of Potency
CRCD53Saturated six-membered ring replaced with one methyl group> 25Loss of Potency
CRCD52Saturated six-membered ring replaced with two methyl groups> 25Loss of Potency
CRCD57Benzimidazole ring replaced with benzotriazole> 25Loss of Potency
CRCD58Benzimidazole ring replaced with 2-aminobenzimidazole> 25Loss of Potency

Note: "Active" indicates that the analog showed inhibitory activity, though specific IC50 values were not always provided in the source material. "Not Potent" or "Loss of Potency" indicates a significant decrease in activity compared to this compound.

In Vivo Efficacy of this compound in Preclinical ALL Models

This compound was evaluated in vivo for its ability to reverse 6-MP resistance in mouse models of ALL. Treatment with this compound in combination with 6-MP demonstrated significant antitumor activity.

Preclinical ModelTreatment GroupKey Findings
Nt5c2 wild-type ALL xenograftThis compound + 6-MPSignificantly improved antitumor activity compared to vehicle or single-drug treatment after 5 days.[3]
Nt5c2 R367Q mutant ALL xenograftThis compound + 6-MPEffective reversal of 6-MP resistance.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for evaluating NT5C2 inhibitors.

NT5C2_Inhibition_Pathway cluster_0 Purine Metabolism & 6-MP Action cluster_1 NT5C2-mediated Resistance 6-MP 6-MP Thiopurine Nucleotides Thiopurine Nucleotides 6-MP->Thiopurine Nucleotides Activation DNA_Incorp Incorporation into DNA Thiopurine Nucleotides->DNA_Incorp NT5C2 NT5C2 Thiopurine Nucleotides->NT5C2 Dephosphorylation Cytotoxicity Cytotoxicity DNA_Incorp->Cytotoxicity Inactive Metabolites Inactive Metabolites NT5C2->Inactive Metabolites This compound This compound This compound->NT5C2 Inhibition

Mechanism of this compound Action.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation HTS High-Throughput Screen (Malachite Green Assay) SAR Structure-Activity Relationship (SAR) HTS->SAR IC50 IC50 Determination vs. Recombinant NT5C2 SAR->IC50 Cell_Viability Cell Viability Assays (ALL cell lines) IC50->Cell_Viability PK Pharmacokinetic Studies in Mice Cell_Viability->PK Lead Candidate Selection Xenograft ALL Xenograft Models PK->Xenograft Efficacy Efficacy Studies (Combination Therapy) Xenograft->Efficacy

Preclinical Evaluation Workflow.

Experimental Protocols

NT5C2 Enzymatic Assay

The inhibitory activity of the compounds was determined using a malachite green-based colorimetric assay.[1][3] Recombinant NT5C2 R367Q protein (0.02 µM) was incubated with the test compound and 100 µM inosine (B1671953) monophosphate (IMP) as the substrate for 15 minutes at 37°C. The enzymatic reaction, which produces free phosphate (B84403), was terminated by the addition of a malachite green reagent. The colorimetric change was measured to determine the level of phosphate and, consequently, the inhibitory activity of the compound.[1][3]

Cell Viability Assays

Human ALL cell lines, including those with wild-type NT5C2 and those harboring NT5C2 mutations, were treated with increasing doses of the test compounds in the presence or absence of 6-MP.[3] Cell viability was assessed after 72 hours of incubation using standard methods such as the MTT assay to determine the effect of the inhibitors on 6-MP sensitivity.[3]

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models of ALL were established in immunocompromised mice.[3] Once tumors were established, mice were treated with vehicle, this compound alone, 6-MP alone, or a combination of this compound and 6-MP. Tumor burden was monitored to evaluate the in vivo efficacy of the treatments.[3]

Conclusion

This compound demonstrates significant potential as a first-in-class NT5C2 inhibitor for overcoming 6-MP resistance in ALL. The structure-activity relationship studies have identified key chemical moieties essential for its inhibitory activity. While several analogs maintained activity, this compound remains the most potent compound identified in the initial screen. Further preclinical development of this compound and its active analogs is warranted to explore their full therapeutic potential.

References

Independent Verification of CRCD2 Activity from Diverse Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the NT5C2 inhibitor, CRCD2, with a focus on the independent verification of its activity from various suppliers. This document provides supporting experimental data, detailed methodologies, and a visual representation of its mechanism of action.

This compound has been identified as a first-in-class small-molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2).[1][2] NT5C2 is a key enzyme in purine (B94841) metabolism, and its overactivity is a known mechanism of resistance to thiopurine drugs like 6-mercaptopurine (B1684380) (6-MP), which are crucial in the treatment of acute lymphoblastic leukemia (ALL).[1][3] this compound has been shown to reverse this resistance, enhancing the cytotoxic effects of 6-MP.[3][4]

Comparative Analysis of this compound Activity

A pivotal study by Tzoneva et al. (2022) undertook the crucial step of verifying the activity of this compound from multiple sources to ensure the compound's consistent efficacy.[1][2] This verification process involved comparing a commercially sourced batch of this compound with two batches synthesized in-house via different chemical routes. The study concluded that all sources of this compound exhibited uniform, dose-dependent inhibitory activity against the target enzyme, NT5C2.[1]

While the study confirmed the consistent activity of this compound from different suppliers, specific quantitative data, such as IC50 values for each batch, were not presented in a comparative table in the final publication. The results were described as demonstrating "uniform dose-dependent inhibitory activity."

Table 1: Summary of Independent Verification of this compound Activity

Source of this compoundVerification MethodOutcome
Commercially SourcedMalachite Green-based Nucleotidase AssayDose-dependent inhibition of NT5C2
In-house Synthesis (Route 1)Malachite Green-based Nucleotidase AssayUniform dose-dependent inhibition of NT5C2
In-house Synthesis (Route 2)Malachite Green-based Nucleotidase AssayUniform dose-dependent inhibition of NT5C2

This compound's Mechanism of Action: The NT5C2 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting NT5C2, an enzyme that dephosphorylates purine monophosphates. In the context of 6-mercaptopurine (6-MP) therapy for leukemia, 6-MP is converted into its active, cytotoxic form, thioinosine monophosphate (TIMP). NT5C2 can inactivate TIMP by dephosphorylating it, thus conferring resistance to the drug. By inhibiting NT5C2, this compound prevents the inactivation of TIMP, allowing the cytotoxic effects of 6-MP to proceed, leading to cancer cell death.

CRCD2_Mechanism_of_Action cluster_0 Cell 6-MP 6-MP TIMP TIMP 6-MP->TIMP Metabolic Activation Inactive_Metabolites Inactive_Metabolites TIMP->Inactive_Metabolites Dephosphorylation Cell_Death Cell_Death TIMP->Cell_Death Cytotoxicity NT5C2 NT5C2 NT5C2->TIMP This compound This compound This compound->NT5C2 Inhibition

Caption: Mechanism of this compound action in overcoming 6-MP resistance.

Experimental Protocols

The primary method for quantifying the inhibitory activity of this compound on NT5C2 is the malachite green-based nucleotidase assay.[1] This colorimetric assay measures the amount of free phosphate (B84403) released from the dephosphorylation of a substrate, such as inosine (B1671953) monophosphate (IMP), by NT5C2.

Malachite Green-Based Nucleotidase Assay Protocol

This protocol is adapted from the methods described by Tzoneva et al. (2022).[1]

1. Reagents and Materials:

  • Purified recombinant NT5C2 protein
  • Inosine monophosphate (IMP) substrate
  • This compound inhibitor (from various suppliers)
  • Assay Buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT)
  • Malachite Green Reagent
  • 96-well microplate
  • Spectrophotometer

2. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.
  • In a 96-well plate, add the purified NT5C2 protein to each well.
  • Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
  • Initiate the enzymatic reaction by adding the IMP substrate to all wells.
  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
  • Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate produced by the enzymatic reaction.
  • Measure the absorbance of the colored complex using a spectrophotometer at a wavelength of approximately 620-650 nm.
  • The amount of phosphate released is proportional to the NT5C2 activity. The inhibitory effect of this compound is determined by the reduction in absorbance compared to the control.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Experimental Workflow

The following diagram illustrates the workflow for the independent verification of this compound activity.

Experimental_Workflow cluster_0 This compound Sourcing cluster_1 Experimental Assay cluster_2 Data Analysis Commercial Commercial Assay_Setup Malachite Green Assay Setup Commercial->Assay_Setup In-house_1 In-house_1 In-house_1->Assay_Setup In-house_2 In-house_2 In-house_2->Assay_Setup Incubation Incubation with NT5C2 and IMP Assay_Setup->Incubation Measurement Absorbance Measurement Incubation->Measurement IC50 IC50 Determination Measurement->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for verifying this compound activity from different suppliers.

References

Evaluating the Preclinical Safety of CRCD2 for Enhancing Chemotherapy in Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of CRCD2, a first-in-class NT5C2 inhibitor, against an established clinical strategy for mitigating chemotherapy-related toxicity: the co-administration of allopurinol (B61711) with 6-mercaptopurine (B1684380) (6-MP). This compound is under investigation for its potential to reverse 6-MP resistance in acute lymphoblastic leukemia (ALL), a common challenge in cancer therapy. This document synthesizes available experimental data from animal models to inform researchers and drug development professionals on the relative safety and mechanistic pathways of these therapeutic approaches.

Comparative Safety Profile in Animal Models

The following table summarizes the key safety and toxicity findings for this compound and the combination of allopurinol with 6-mercaptopurine, based on preclinical studies in mouse models.

Safety ParameterThis compoundAllopurinol + 6-Mercaptopurine (Comparator)
Animal Model C57/BL6 MicePatient-Derived Xenograft (PDX) models of ALL in mice
General Toxicity No weight loss or apparent toxicities observed at the limit of solubility in a 5-day on, 2-day off dose escalation study.[1]Aims to mitigate 6-MP-induced toxicities, such as hepatotoxicity and gastrointestinal issues.[2][3] Co-administration allows for 6-MP dose reduction, which can prevent severe myelosuppression.[3]
Body Weight A modest effect on body weight was noted when this compound was used in combination with 6-MP over a 5-day treatment period compared to 6-MP alone.[1][2]Not reported as a primary endpoint, but the strategy is designed to improve tolerance to 6-MP, which can be associated with weight loss due to toxicity.
Histopathology No specific alterations were observed in the intestine, kidney, liver, and brain of this compound-treated animals compared to controls.[1][2]Preclinical studies in PDX models show that allopurinol can reduce 6-MP-related hepatotoxicity.[2]
Hematology No significant differences in bone marrow cellularity or peripheral blood cell counts were observed when this compound was added to 6-MP treatment compared to 6-MP alone.[1][2]Allopurinol can lead to a significant rise in the active 6-thioguanine (B1684491) nucleotide (6-TGN) levels, which can cause profound neutropenia if the 6-MP dose is not appropriately reduced.[3]
Pharmacokinetics Favorable pharmacokinetics with a half-life of 3.2 hours in female C57/BL6 mice.[1][2]Allopurinol inhibits xanthine (B1682287) oxidase, significantly increasing the bioavailability of 6-MP and shifting its metabolism towards the production of active 6-TGNs.[3][4]

Experimental Protocols

This compound In Vivo Safety and Toxicity Assessment

The safety profile of this compound was evaluated in C57/BL6 mice. The key experimental protocols are detailed below:

  • Dose Escalation and General Toxicity Study:

    • Animal Model: Female C57/BL6 mice.

    • Drug Formulation: this compound was initially dissolved in DMSO to a concentration of 50 mM and then further diluted to 5 mM in a 30% PEG PBS solution for in vivo administration.

    • Administration: Intraperitoneal injections were administered following a 5-days on, 2-days off dose escalation schedule.

    • Parameters Monitored: Animal body weight and general signs of toxicity were monitored throughout the study.

  • Combination Therapy Toxicity Study:

    • Animal Model: C57/BL6 mice.

    • Treatment Groups:

      • Vehicle control

      • 6-mercaptopurine (6-MP) alone

      • This compound in combination with 6-MP

    • Duration: 5 days of treatment.

    • Parameters Assessed:

      • Body weight was measured to assess systemic toxicity.

      • Bone marrow cellularity was analyzed to evaluate effects on hematopoiesis.

      • Peripheral blood cell counts were performed to monitor for hematological toxicities.

  • Histopathological Analysis:

    • Animal Model: C57/BL6 mice treated with this compound.

    • Tissues Examined: Intestine, kidney, liver, and brain.

    • Methodology: Tissues were collected, fixed, processed, and stained for microscopic examination to identify any treatment-related pathological changes.

Allopurinol with 6-Mercaptopurine in PDX Models

The preclinical evaluation of allopurinol's effect on 6-MP efficacy and toxicity was conducted using patient-derived xenograft (PDX) models of ALL.

  • Animal Model: Immunodeficient mice engrafted with human ALL cells.

  • Treatment Groups:

    • 6-mercaptopurine (6-MP) monotherapy (full dose)

    • Combination therapy: Allopurinol with a reduced dose of 6-MP (typically halved).

  • Efficacy Endpoint: Survival analysis was the primary endpoint to compare the therapeutic efficacy of the combination therapy to 6-MP monotherapy.

  • Metabolite Analysis: Levels of 6-MP metabolites, including 6-thiouric acid (6-TU), 6-methylmercaptopurine (B131649) (6-MMP), and DNA-incorporated thioguanine (DNA-TG), were measured in red blood cells, bone marrow, and spleen to understand the metabolic shift induced by allopurinol.

  • Toxicity Assessment: While detailed systemic toxicity profiling was not the primary focus of the cited studies, hepatotoxicity was a key clinical toxicity that this combination aims to mitigate, and its reduction was a significant outcome.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathways involved and the general workflow of the in vivo safety studies.

G cluster_0 6-Mercaptopurine (6-MP) Metabolism and Resistance cluster_1 Alternative Pathway SixMP 6-Mercaptopurine (6-MP, Pro-drug) TIMP Thioinosine Monophosphate (TIMP) SixMP->TIMP HPRT Thiouric_Acid Thiouric Acid (Inactive Metabolite) SixMP->Thiouric_Acid Metabolism Active_Metabolites Active Thioguanine Nucleotides (TGNs) TIMP->Active_Metabolites Inactivation Inactivation TIMP->Inactivation DNA_Incorporation DNA Incorporation Active_Metabolites->DNA_Incorporation Cytotoxicity Leukemic Cell Death DNA_Incorporation->Cytotoxicity NT5C2 NT5C2 (Nucleotidase) NT5C2->Inactivation This compound This compound This compound->NT5C2 Inhibits Xanthine_Oxidase Xanthine Oxidase Xanthine_Oxidase->Thiouric_Acid Allopurinol Allopurinol Allopurinol->Xanthine_Oxidase Inhibits

Fig. 1: Signaling pathway of 6-MP metabolism and points of intervention.

G start Start: Acclimatization of Animal Models (Mice) grouping Randomization into Treatment Groups start->grouping dosing Drug Administration (e.g., IP injection) - this compound - Vehicle Control - Combination with 6-MP grouping->dosing monitoring In-life Monitoring - Body Weight - Clinical Observations - General Health dosing->monitoring termination Study Termination (e.g., after 5 days) monitoring->termination collection Sample Collection - Blood (Hematology) - Tissues (Histopathology) - Bone Marrow termination->collection analysis Data Analysis - Statistical Analysis - Pathological Evaluation collection->analysis end End: Safety Profile Evaluation analysis->end

Fig. 2: General workflow for in vivo safety and toxicity studies.

References

Benchmarking CRCD2's Performance Against Standard-of-Care Treatments for Relapsed Acute Lymphoblastic Leukemia (ALL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational drug CRCD2 against current standard-of-care treatments for relapsed Acute Lymphoblastic Leukemia (ALL). The information is intended for researchers, scientists, and professionals in drug development to offer a comprehensive overview of the therapeutic landscape and to highlight emerging strategies for overcoming treatment resistance.

Introduction to this compound

This compound is a first-in-class small molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2).[1][2][3][4] Activating mutations in the NT5C2 gene have been identified as a significant driver of resistance to 6-mercaptopurine (B1684380) (6-MP), a cornerstone of ALL maintenance chemotherapy.[1][2][3] These mutations are particularly prevalent in cases of early relapse.[5][6] this compound is designed to counteract this resistance mechanism, thereby enhancing the efficacy of 6-MP.[1][2] It is important to note that the data currently available for this compound is from preclinical studies, and it has not yet been evaluated in human clinical trials.

Standard-of-Care Treatments for Relapsed ALL

The current standard of care for relapsed ALL is multifaceted and depends on various factors, including the patient's age, the timing of the relapse, and the specific subtype of ALL. The primary therapeutic options include:

  • Chemotherapy: While it is a foundational treatment, its efficacy in the relapse setting can be limited.

  • Immunotherapy: This class includes monoclonal antibodies and CAR T-cell therapies that have shown significant improvements in outcomes.

    • Blinatumomab: A bispecific T-cell engager (BiTE) antibody that directs T-cells to target and eliminate CD19-expressing B-cell lymphoblasts.

    • Inotuzumab Ozogamicin (B1678132): An antibody-drug conjugate that targets CD22 on B-cells, delivering a cytotoxic agent directly to the cancer cells.

    • Tisagenlecleucel: A chimeric antigen receptor (CAR) T-cell therapy where a patient's own T-cells are genetically modified to target CD19 on cancer cells.

  • Allogeneic Hematopoietic Stem Cell Transplantation (HSCT): Often considered a curative option for eligible patients who achieve a second remission.

Data Presentation: Performance Comparison

The following tables summarize the available performance data for this compound (in preclinical models) and the standard-of-care treatments (from clinical trials) for relapsed ALL.

Table 1: this compound (Preclinical Data)

Treatment CombinationModel SystemKey Findings
This compound + 6-MercaptopurineIn vitro (ALL cell lines with NT5C2 mutations)Increased sensitivity of resistant cells to 6-MP.[7]
This compound + 6-MercaptopurineIn vivo (Patient-derived xenograft mouse models of relapsed T-ALL with NT5C2 mutation)Induced increased sensitivity to 6-MP treatment.[7][8]

Table 2: Standard-of-Care Treatments (Clinical Trial Data)

TreatmentClinical TrialPatient PopulationComplete Remission (CR/CRi) RateMedian Overall Survival (OS)
Blinatumomab TOWERAdults with Ph-negative R/R B-cell precursor ALL34% (vs. 16% for SOC chemotherapy)[9]7.7 months (vs. 4.0 months for SOC)[9][10]
ALCANTARAAdults with Ph-positive R/R B-cell precursor ALL36%[2][11]7.1 months[7]
Inotuzumab Ozogamicin INO-VATEAdults with R/R CD22-positive ALL73.8% (vs. 30.9% for SOC)[12]7.7 months (vs. 6.2 months for SOC)[12]
Tisagenlecleucel ELIANAPediatric and young adults with R/R B-cell ALL82%[13]Not reached at 3-year follow-up (63% OS rate)[13]

CRi: Complete remission with incomplete hematologic recovery Ph: Philadelphia chromosome R/R: Relapsed or refractory SOC: Standard of Care

Experimental Protocols

This compound Preclinical Studies

The preclinical evaluation of this compound involved both in vitro and in vivo models to assess its ability to overcome 6-MP resistance.

  • In Vitro Studies:

    • Cell Lines: Human ALL cell lines, including those with wild-type NT5C2 and those engineered to express relapse-associated NT5C2 mutations, were used.

    • Methodology: Cells were treated with varying concentrations of 6-MP, with and without the addition of this compound. Cell viability and apoptosis were measured to determine the extent to which this compound could restore sensitivity to 6-MP.

  • In Vivo Studies:

    • Model: Immunodeficient mice were engrafted with patient-derived xenografts (PDXs) from pediatric T-ALL patients with known NT5C2 mutations at relapse.

    • Methodology: Once tumors were established, mice were treated with vehicle, 6-MP alone, this compound alone, or a combination of this compound and 6-MP. Tumor burden was monitored to evaluate the therapeutic efficacy of the combination treatment.

Standard-of-Care Clinical Trials

Below are the summarized protocols for the pivotal clinical trials of the standard-of-care immunotherapies.

  • TOWER Trial (Blinatumomab):

    • Design: A Phase 3, randomized, open-label, multicenter trial.[12]

    • Participants: Adult patients with Philadelphia chromosome-negative relapsed or refractory B-cell precursor ALL.

    • Intervention: Patients were randomized in a 2:1 ratio to receive either blinatumomab or standard of care chemotherapy.[12] Blinatumomab was administered as a continuous intravenous infusion.

    • Primary Endpoint: Overall survival.[12]

  • ALCANTARA Trial (Blinatumomab):

    • Design: A Phase 2, single-arm, multicenter trial.[2][11]

    • Participants: Adult patients with Philadelphia chromosome-positive relapsed or refractory B-cell precursor ALL who had failed or were intolerant to at least one second-generation tyrosine kinase inhibitor (TKI).[1]

    • Intervention: Blinatumomab was administered as a continuous intravenous infusion for up to five cycles.[7]

    • Primary Endpoint: The rate of complete remission (CR) or CR with partial hematological recovery (CRh) within the first two treatment cycles.[2]

  • INO-VATE Trial (Inotuzumab Ozogamicin):

    • Design: A Phase 3, randomized, open-label, multicenter trial.[9]

    • Participants: Adult patients with relapsed or refractory CD22-positive ALL.

    • Intervention: Patients were randomized to receive either inotuzumab ozogamicin or the investigator's choice of standard chemotherapy.[14]

    • Primary Endpoints: Complete response with or without incomplete hematologic recovery and overall survival.[14]

  • ELIANA Trial (Tisagenlecleucel):

    • Design: A single-arm, multicenter, global Phase 2 trial.[15]

    • Participants: Pediatric and young adult patients (up to 21 years of age) with relapsed or refractory B-cell ALL.[15]

    • Intervention: Patients received a single intravenous infusion of tisagenlecleucel, which consists of their own T-cells genetically modified to express a chimeric antigen receptor targeting CD19.[4]

    • Primary Endpoint: Overall remission rate within 3 months of infusion.[15]

Mandatory Visualization

NT5C2_Pathway cluster_0 6-Mercaptopurine (6-MP) Metabolism cluster_1 Mechanism of Resistance cluster_2 This compound Intervention 6-MP 6-MP Thiopurine nucleotides (active) Thiopurine nucleotides (active) 6-MP->Thiopurine nucleotides (active) Activation Inactive metabolites Inactive metabolites Thiopurine nucleotides (active)->Inactive metabolites Inactivation Cytotoxicity in ALL cells Cytotoxicity in ALL cells Thiopurine nucleotides (active)->Cytotoxicity in ALL cells NT5C2 (mutant) NT5C2 (mutant) NT5C2 (mutant)->Thiopurine nucleotides (active) Increased dephosphorylation Reduced Cytotoxicity\n(Drug Resistance) Reduced Cytotoxicity (Drug Resistance) NT5C2 (mutant)->Reduced Cytotoxicity\n(Drug Resistance) This compound This compound This compound->NT5C2 (mutant) Inhibits

Caption: NT5C2 signaling pathway and this compound's mechanism of action.

Clinical_Trial_Workflow Patient_Screening Patient Screening - Diagnosis Confirmation - Eligibility Criteria Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (for controlled trials) Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., Investigational Drug) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Standard of Care) Randomization->Treatment_Arm_B Treatment_Administration Treatment Administration - Dosing Schedule - Monitoring for Toxicity Treatment_Arm_A->Treatment_Administration Treatment_Arm_B->Treatment_Administration Response_Assessment Response Assessment - Bone Marrow Biopsy - Minimal Residual Disease (MRD) Treatment_Administration->Response_Assessment Follow_Up Long-term Follow-up - Overall Survival - Event-Free Survival Response_Assessment->Follow_Up Data_Analysis Data Analysis and Reporting Follow_Up->Data_Analysis

Caption: Generalized experimental workflow for a relapsed ALL clinical trial.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of CRCD2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of CRCD2, a small molecule NT5C2 nucleotidase inhibitor. Adherence to these procedures is critical for personnel safety, environmental protection, and regulatory compliance.

Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, it must be treated as a hazardous chemical. The following procedures are based on best practices for the disposal of hazardous laboratory chemicals and investigational drugs.

Immediate Safety Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

  • Respiratory Protection: If handling the powder form outside of a fume hood, a respirator may be necessary.

This compound Waste Classification and Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process.

  • Waste Categorization: All this compound waste, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.

  • Separate Waste Streams: Keep this compound waste separate from all other waste streams, including non-hazardous materials and other chemical waste, to prevent dangerous reactions.

Waste TypeContainer RequirementDisposal Notes
Solid this compound Waste Labeled, sealed, and chemical-resistant container.For unused or expired pure compound.
Liquid this compound Waste Labeled, leak-proof, and chemical-resistant container.For solutions containing this compound. Do not mix with other solvents unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, tubes) Puncture-resistant, labeled hazardous waste container.All disposable materials that have come into contact with this compound.
Contaminated Glassware Submerge in a suitable decontamination solution, then wash thoroughly. The first rinsate must be collected as hazardous waste.Follow your institution's guidelines for glassware decontamination.
Contaminated PPE Designated hazardous waste bag or container.Gloves, lab coats, and other PPE that are contaminated with this compound.

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound:

  • Container Preparation:

    • Select a container that is compatible with this compound and any solvents used. The container must be in good condition, with a secure, leak-proof lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the date the first waste was added.

  • Waste Accumulation:

    • Place all solid and liquid this compound waste directly into the designated hazardous waste container.

    • For contaminated labware, place it in a separate, appropriately labeled hazardous waste container.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.

    • Ensure secondary containment is in place to catch any potential leaks.

  • Arrange for Disposal:

    • Once the container is full or you are no longer generating this compound waste, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.

    • Do not dispose of this compound waste down the drain or in the regular trash under any circumstances. Evaporation in a fume hood is not a permissible disposal method.

  • Decontamination of Empty Containers:

    • Any container that held the pure this compound compound must be triple-rinsed with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous chemical waste.

    • After triple-rinsing, the container can typically be disposed of as regular lab glass or plastic, but confirm this with your institution's EH&S guidelines.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate from Other Waste Streams A->B C Select & Label Appropriate Hazardous Waste Container B->C D Place Waste in Container C->D E Store in Satellite Accumulation Area (SAA) with Secondary Containment D->E F Contact EH&S for Pickup E->F G Professional Disposal (e.g., Incineration) F->G

This compound Disposal Workflow

Signaling Pathway for Safe Handling and Disposal Decisions

The decision-making process for handling a chemical with an unknown or unavailable SDS follows a clear safety-first pathway.

cluster_0 cluster_1 A SDS Available? B Follow SDS Guidelines A->B Yes C Treat as Hazardous A->C No D Consult General Lab Chemical Disposal Guidelines C->D E Follow Institutional EH&S Procedures D->E F Ensure Proper PPE E->F

Decision Pathway for Chemical Disposal

By adhering to these procedures, you contribute to a safe and responsible research environment, building a foundation of trust in your laboratory's commitment to safety and operational excellence.

Safeguarding Your Research: A Comprehensive Guide to Handling CRCD2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of CRCD2, a novel, first-in-class small-molecule inhibitor of the NT5C2 nucleotidase.[1] Given the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is mandatory. This guide is intended to be your preferred resource for ensuring laboratory safety and proper chemical management when working with this compound.

Essential Safety and Handling Precautions

As this compound is an investigational compound intended to enhance the efficacy of cytotoxic chemotherapy agents like 6-mercaptopurine (B1684380) (6-MP), it should be handled with the same level of caution as other potentially hazardous substances.[1] The following procedures are based on established guidelines for handling cytotoxic and novel chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Double Nitrile Gloves (ASTM D6978 rated), Disposable Gown, Safety Goggles or Face Shield, N95 or N100 Respirator (to prevent inhalation of fine particles)
Solution Preparation and Handling Double Nitrile Gloves (ASTM D6978 rated), Disposable Gown, Safety Goggles or Face Shield
Cell Culture and In Vitro Assays Double Nitrile Gloves (ASTM D6978 rated), Disposable Gown, Safety Goggles
Spill Cleanup Double Nitrile Gloves (ASTM D6978 rated), Disposable Gown, Safety Goggles or Face Shield, N95 or N100 Respirator, Shoe Covers
Waste Disposal Double Nitrile Gloves (ASTM D6978 rated), Disposable Gown, Safety Goggles
Engineering Controls

All work with solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.

Spill Management

In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary. A spill kit specifically for cytotoxic drugs should be readily available.

For Small Spills (less than 5 mL of low concentration solution):

  • Don the appropriate PPE.

  • Absorb the spill with absorbent pads.

  • Clean the area with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol), starting from the outer edge and working inwards.

  • Dispose of all contaminated materials as hazardous chemical waste.

For Large Spills or Spills of Solid Compound:

  • Evacuate the area and restrict access.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up the spill without proper training and equipment.

Operational Plans: From Receipt to Disposal

A clear and systematic operational plan is essential for the safe and effective use of this compound in a research setting.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. This compound is a solid, described as a white to off-white powder.[2] It should be stored in a tightly sealed container in a designated, secure, and well-ventilated area. For long-term storage, a temperature of -20°C for up to one month or -80°C for up to six months is recommended for stock solutions.[2]

Solution Preparation

This compound has a molecular weight of 340.40 g/mol and the chemical formula C₁₇H₁₆N₄O₂S.[2] Due to its limited aqueous solubility, specific solvent systems are required. The following table provides suggested solvent formulations for preparing this compound solutions.[2]

FormulationCompositionAchievable Concentration
For In Vivo Use (Example) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.34 mM)
Alternative In Vivo Formulation 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.34 mM)
For Oil-Based Formulations 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.34 mM)

If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

Disposal Plan

All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect in a dedicated, clearly labeled, leak-proof container.

  • Liquid Waste: Collect in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Dispose of in a designated sharps container for hazardous materials.

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." Follow your institution's guidelines for hazardous waste pickup and disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published research.

PropertyValueSource
Molecular Weight 340.40 g/mol [2]
Chemical Formula C₁₇H₁₆N₄O₂S[2]
CAS Number 941185-83-7[2]
Appearance Solid, white to off-white[2]
In Vitro Concentration for Sensitization 10 µmol/L[1][3]
In Vivo Half-Life (mice) 3.2 hours[1]

Key Experimental Protocols

NT5C2 Inhibition Assay (Malachite Green Assay)

This protocol is adapted from a study investigating the inhibitory activity of this compound on NT5C2.[1][3]

Principle: This colorimetric assay measures the amount of free phosphate (B84403) released from the dephosphorylation of inosine (B1671953) monophosphate (IMP) by the NT5C2 enzyme. Inhibition of NT5C2 by this compound results in a lower amount of free phosphate.

Materials:

  • Purified recombinant NT5C2 protein (wild-type or mutant)

  • Inosine monophosphate (IMP)

  • This compound

  • Malachite Green Phosphate Assay Kit

  • Assay Buffer (specific to your enzyme and assay kit)

  • 384-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add 0.02 µmol/L of purified recombinant NT5C2 protein to each well.

  • Add the diluted this compound or vehicle control to the wells.

  • Initiate the enzymatic reaction by adding 100 µmol/L IMP as the substrate.

  • Incubate the plate at 37°C for 15 minutes.

  • Terminate the reaction by adding the malachite green reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (typically around 620-640 nm) using a microplate reader.

  • Calculate the percentage of NT5C2 inhibition for each this compound concentration relative to the vehicle control.

In Vitro Cell Viability Assay to Assess 6-MP Sensitization

This protocol outlines a typical experiment to determine the effect of this compound on the sensitivity of acute lymphoblastic leukemia (ALL) cell lines to 6-mercaptopurine (6-MP).[1][3]

Materials:

  • ALL cell lines (e.g., Jurkat, CUTLL1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • 6-mercaptopurine (6-MP) stock solution

  • Cell viability reagent (e.g., CellTiter-Glo, MTS)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Luminometer or spectrophotometer

Procedure:

  • Seed the ALL cells in 96-well plates at an appropriate density.

  • Treat the cells with either vehicle or a fixed concentration of this compound (e.g., 10 µmol/L).

  • Immediately after adding this compound, treat the cells with increasing concentrations of 6-MP.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence or absorbance to determine the percentage of viable cells.

  • Plot the cell viability against the 6-MP concentration for both the vehicle-treated and this compound-treated cells to determine the IC₅₀ values. A leftward shift in the dose-response curve for the this compound-treated cells indicates sensitization to 6-MP.

Visualized Workflow and Signaling Pathways

To provide a clear, step-by-step understanding of the experimental logic, the following diagrams illustrate key processes.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed ALL Cells in 96-well plates treat_cells Treat Cells with Vehicle or this compound prep_cells->treat_cells prep_this compound Prepare this compound Solution (10 µM) prep_this compound->treat_cells prep_6mp Prepare Serial Dilutions of 6-MP add_6mp Add Increasing Concentrations of 6-MP prep_6mp->add_6mp treat_cells->add_6mp incubate Incubate for 72 hours (37°C, 5% CO2) add_6mp->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data and Determine IC50 Values viability_assay->data_analysis

Caption: Experimental workflow for assessing this compound-mediated sensitization of ALL cells to 6-MP.

signaling_pathway cluster_pathway Mechanism of 6-MP Resistance and this compound Action SixMP 6-Mercaptopurine (6-MP) (Prodrug) ActiveMetabolites Active Thiopurine Metabolites SixMP->ActiveMetabolites Metabolic Activation NT5C2 NT5C2 (Nucleotidase) ActiveMetabolites->NT5C2 Substrate for CellDeath Leukemic Cell Death ActiveMetabolites->CellDeath Induces InactiveMetabolites Inactive Metabolites NT5C2->InactiveMetabolites Dephosphorylates to This compound This compound This compound->NT5C2 Inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.